(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)
Description
The exact mass of the compound (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H79N19O12/c1-2-69-62(94)53-14-8-22-83(53)63(95)51(23-35-15-17-40(85)18-16-35)81-57(89)47(24-36-28-71-43-11-5-3-9-41(36)43)77-55(87)45(13-7-21-70-64(65)66)76-59(91)49(26-38-30-67-33-73-38)80-61(93)52(32-84)82-58(90)48(25-37-29-72-44-12-6-4-10-42(37)44)78-60(92)50(27-39-31-68-34-74-39)79-56(88)46-19-20-54(86)75-46/h3-6,9-12,15-18,28-31,33-34,45-53,71-72,84-85H,2,7-8,13-14,19-27,32H2,1H3,(H,67,73)(H,68,74)(H,69,94)(H,75,86)(H,76,91)(H,77,87)(H,78,92)(H,79,88)(H,80,93)(H,81,89)(H,82,90)(H4,65,66,70)/t45-,46+,47+,48+,49+,50+,51+,52+,53+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXUXSFGTKDKKD-OIAWHVPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC5=CN=CN5)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H79N19O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145940-57-4 | |
| Record name | 145940-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Molecular Structure of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II
Executive Summary
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II , often technically referred to as a Chicken GnRH II (cGnRH-II) analog , is a synthetic decapeptide super-agonist designed for high-affinity binding to Gonadotropin-Releasing Hormone (GnRH) receptors. By modifying the native Chicken GnRH II backbone with a D-Arginine at position 6 and an ethylamide moiety at the C-terminus, this molecule achieves exceptional resistance to enzymatic degradation and significantly enhanced receptor residence time compared to native isoforms.
While its primary commercial application lies in aquaculture (for inducing ovulation in broodstock), it is a critical tool in oncology research for investigating the antiproliferative effects of Type II GnRH signaling in human endometrial and ovarian cancers.
Molecular Architecture & Sequence Analysis
Primary Sequence Comparison
The molecule is derived from the Chicken GnRH II isoform, which differs from the mammalian GnRH I (LHRH) at positions 5, 7, and 8. The analog introduces two critical synthetic modifications: D-Arg6 and Pro9-NHEt .
Table 1: Sequence Alignment of Native Isoforms and the Analog
| Molecule | Sequence (N | Key Features |
| Mammalian GnRH I | pGlu-His-Trp-Ser-Tyr -Gly-Leu -Arg -Pro-Gly-NH | Native human hypothalamic hormone. |
| Chicken GnRH II | pGlu-His-Trp-Ser-His -Gly-Trp -Tyr -Pro-Gly-NH | Highly conserved isoform; distinct receptor (GnRHR-II). |
| (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II | pGlu-His-Trp-Ser-His -D-Arg -Trp -Tyr -Pro-NHEt | Super-agonist ; stabilized |
Structural Modifications & Mechanistic Impact
A. D-Arg6 Substitution (The Stabilizer)
-
Mechanism: In native GnRH, Glycine at position 6 allows high conformational flexibility. Replacing it with a bulky, basic D-amino acid like D-Arginine constrains the peptide backbone into a stable
-II’ type turn . -
Effect: This pre-organizes the molecule into the "bioactive" U-shape required for receptor binding, reducing the entropic cost of binding. Furthermore, the D-configuration renders the peptide resistant to degradation by post-proline cleaving enzymes and endopeptidases that target the Gly6-Leu7/Trp7 bond.
B. Pro-NHEt9 (The Anchor)
-
Mechanism: The C-terminal Glycine-amide (Gly10-NH
) is excised ("Des-Gly10") and replaced with an ethylamide group attached directly to Proline-9. -
Effect: This modification increases the hydrophobicity of the C-terminus, enhancing receptor affinity. It also eliminates the primary cleavage site for post-proline endopeptidases, significantly extending the plasma half-life (
).
Pharmacology & Signaling Pathways[1][2][3][4]
Receptor Selectivity
Unlike mammalian GnRH I analogs (e.g., Leuprolide), which target the Type I GnRH receptor (GnRHR-I), this analog retains high affinity for the Type II GnRH receptor (GnRHR-II) found in non-mammalian vertebrates and certain human tissues (placenta, ovary, endometrium).
Signal Transduction
The signaling outcome depends heavily on the tissue context.
-
Context A: Pituitary Gonadotropes (Aquaculture)
-
Pathway: G
PLC IP /DAG Ca influx. -
Outcome: Massive release of Luteinizing Hormone (LH) and Follicle Stimulating Hormone (FSH), triggering ovulation.[1]
-
-
Context B: Human Cancer Cells (Oncology Research)
-
Pathway: Activation of PTP (Protein Tyrosine Phosphatase) and modulation of MAPK cascades (p38, ERK1/2).
-
Outcome: Antiproliferative and apoptotic effects in ovarian and endometrial cancer cells, often distinct from the desensitization mechanism seen with GnRH I agonists.
-
Visualization: Signaling Pathways
The following diagram illustrates the divergent signaling pathways activated by this analog in different biological contexts.
Caption: Divergent signaling cascades: The analog induces gonadotropin secretion in pituitary cells via the Calcium-IP3 pathway while triggering antiproliferative MAPK signaling in cancer cells.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
To synthesize this analog for research, standard Fmoc chemistry is recommended.
Reagents:
-
Resin: Pro-NHEt requires a specialized linker or post-cleavage modification. A common approach is using a Chlorotrityl resin loaded with Proline, followed by cleavage and ethylamine coupling, or using a specialized amide resin.
-
Coupling Agents: HBTU/HOBt or DIC/Oxyma.
-
Deprotection: 20% Piperidine in DMF.
Step-by-Step Workflow:
-
Resin Loading: Load Fmoc-Pro-OH onto acid-labile resin.
-
Elongation: Sequentially couple amino acids (Tyr, Trp, D-Arg, His, Ser, Trp, His, pGlu) using 3-fold molar excess.
-
Critical Step: Ensure complete coupling of D-Arg ; double coupling is recommended due to steric bulk.
-
-
Cleavage & Modification:
-
Cleave peptide from resin (keeping side-chain protection if converting C-term in solution) or use an ethylamine-functionalized resin to generate Pro-NHEt directly upon cleavage.
-
Alternative: Cleave fully protected peptide acid, then react with ethylamine (EtNH
) and BOP reagent in solution to form the C-terminal ethylamide.
-
-
Purification: RP-HPLC (C18 column), Gradient 10-60% Acetonitrile in Water (0.1% TFA).
-
Validation: ESI-MS (Expected Mass: ~1253 Da).
In Vitro Binding Assay (Protocol Summary)
Objective: Determine binding affinity (
-
Cell Line: HEK293 stably transfected with human GnRHR-II (or pituitary membrane prep from Carassius auratus for aquaculture relevance).
-
Radioligand: [
I]-GnRH-II. -
Incubation: 90 mins at 4°C (to prevent internalization).
-
Separation: GF/C glass fiber filters + polyethylenimine (0.1%).
-
Analysis: Scatchard plot to determine
and .
Applications & Clinical Relevance
Aquaculture (The "Linpe Method")
This analog is a cornerstone of the "Linpe Method" (named after Lin and Peter), which combines a GnRH analog with a dopamine antagonist.
-
Problem: In many fish species (e.g., carp, salmon), dopamine acts as a potent inhibitor of basal GnRH release.
-
Solution: Co-injection of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (to stimulate receptors) + Domperidone or Pimozide (to block dopamine inhibition) results in synchronized, high-efficiency spawning.
Oncology Research
Research indicates that GnRH-II receptors are overexpressed in up to 80% of endometrial and ovarian cancers.
-
Therapeutic Potential: Unlike Type I agonists which work by downregulating pituitary receptors (chemical castration), Type II analogs like this compound exert direct antiproliferative effects on the tumor cells themselves.
-
Status: Pre-clinical. Used as a molecular probe to map Type II receptor density and function in tumor biopsies.
References
-
Millar, R. P., et al. (2008).[2] "Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth." Endocrinology. Link
-
Siler-Khodr, T. M., et al. (2001).[3] "Action of chicken II GnRH on the human placenta." The Journal of Clinical Endocrinology & Metabolism. Link
-
Peter, R. E., et al. (1988). "Induced ovulation and spawning of cultured freshwater fish in China: advances in application of GnRH analogues and dopamine antagonists." Aquaculture. Link
-
Gründker, C., et al. (2002). "Gonadotropin-releasing hormone type II antagonist induces apoptosis in MCF-7 human breast cancer cells." Breast Cancer Research and Treatment. Link
-
PubChem Compound Summary. "(Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH" (Structural Analog Reference). Link
Sources
An In-depth Technical Guide to the Biological Activity of Chicken LHRH-II Analogs
This guide provides a comprehensive technical overview of the biological activity of chicken Luteinizing Hormone-Releasing Hormone-II (cLHRH-II) analogs. It is intended for researchers, scientists, and drug development professionals working in endocrinology, reproductive biology, and pharmacology. This document delves into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to characterize these potent biomolecules.
Introduction: The Significance of cLHRH-II and its Analogs
The hypothalamic decapeptide, Gonadotropin-Releasing Hormone (GnRH), is a key regulator of the reproductive axis in vertebrates.[1] In chickens, two forms of LHRH have been identified: cLHRH-I and cLHRH-II.[2][3] While cLHRH-I is primarily involved in regulating gonadotrophin secretion, cLHRH-II, with its highly conserved structure across vertebrate species, is thought to have broader physiological roles, including neuromodulatory functions.[2][4][5]
The unique structure of cLHRH-II, [His⁵,Trp⁷,Tyr⁸]GnRH, has made it a fascinating subject for the development of synthetic analogs.[4] These analogs are designed to have enhanced potency, stability, and receptor selectivity, making them valuable tools for both research and potential therapeutic applications.[6][7] This guide will explore the biological activities of these analogs, from their interaction with receptors to their physiological effects.
Structure-Activity Relationships: The Foundation of Analog Design
The biological activity of cLHRH-II analogs is intrinsically linked to their amino acid sequence. Modifications at specific positions can dramatically alter their potency and function.
Key Amino Acid Substitutions
-
Position 6: Substitution of the glycine at position 6 with a D-amino acid is a common strategy to enhance the potency of GnRH analogs.[4][8] This substitution stabilizes a β-II' turn conformation, which is thought to be the active conformation for receptor binding. For instance, the introduction of a D-Trp at position 6 in cLHRH enhances LH release from chicken pituitary cells by approximately 20-fold.[8] Similarly, a D-Arg⁶ substitution in cLHRH-II enhances its LH- and FSH-releasing activity.[9]
-
Position 8: The amino acid at position 8 plays a crucial role in receptor selectivity.[4] Native cLHRH-I has a Gln at this position, while cLHRH-II has a Tyr.[3] The substitution of the arginine in mammalian LHRH with glutamine in chicken LHRH leads to a decreased binding affinity for the mammalian LHRH receptor.[10]
-
N- and C-Terminus Modifications: Modifications at the termini of the peptide can increase its resistance to degradation by peptidases, thereby prolonging its biological activity.[7][11]
The rationale behind these modifications is to create analogs that are more stable and have a higher affinity for the GnRH receptor, leading to a more potent and sustained biological response.
Mechanism of Action: From Receptor Binding to Cellular Response
The biological effects of cLHRH-II analogs are initiated by their binding to GnRH receptors (GnRHR), which are G-protein coupled receptors located on the surface of target cells, primarily pituitary gonadotrophs.[1]
Receptor Binding and Activation
The binding of a cLHRH-II analog to the GnRHR triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. Studies suggest that chickens possess a single GnRH receptor type that binds both cLHRH-I and cLHRH-II.[12] However, the chicken GnRH receptor exhibits distinct pharmacological properties compared to its mammalian counterpart.[13] For example, some mammalian GnRH antagonists act as agonists on the chicken GnRH receptor, a phenomenon attributed to differences in the extracellular loops of the receptor.[13]
Intracellular Signaling Pathways
Upon activation, the GnRHR stimulates the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[14] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[14] These signaling events ultimately lead to the synthesis and release of gonadotropins, such as Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).
Caption: cLHRH-II Analog Signaling Pathway.
Experimental Evaluation of Biological Activity
A variety of in vitro and in vivo assays are employed to characterize the biological activity of cLHRH-II analogs.
In Vitro Assays
These assays are crucial for determining the direct effects of the analogs on target cells and for elucidating their mechanism of action.
This assay measures the ability of an unlabeled cLHRH-II analog to compete with a radiolabeled ligand for binding to the GnRH receptor.[15] The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are determined to quantify the binding affinity.[15]
Protocol: Competitive Radioligand Binding Assay [15]
-
Cell Culture: Culture cells expressing the chicken GnRH receptor (e.g., HEK293 cells stably transfected with the cGnRHR).
-
Membrane Preparation: Harvest the cells and isolate the cell membranes through homogenization and centrifugation.
-
Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-labeled [D-Trp⁶]cLHRH-II) and increasing concentrations of the unlabeled test analog.
-
Equilibration: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled analog to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
This assay directly measures the primary biological function of cLHRH-II analogs: the stimulation of LH and FSH release from pituitary cells.[8][16][17]
Protocol: Dispersed Pituitary Cell Culture Assay [8]
-
Pituitary Gland Collection: Aseptically collect anterior pituitary glands from chickens.
-
Cell Dispersion: Mechanically and enzymatically disperse the pituitary tissue to obtain a single-cell suspension.
-
Cell Culture: Plate the dispersed cells in a multi-well plate and culture them for a predetermined period.
-
Stimulation: Treat the cells with varying concentrations of the cLHRH-II analog.
-
Sample Collection: Collect the cell culture medium at different time points.
-
Hormone Quantification: Measure the concentration of LH and FSH in the collected medium using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Plot the hormone concentration against the log concentration of the analog to determine the half-maximal effective concentration (EC₅₀) and the maximum response (Eₘₐₓ).
In Vivo Assays
In vivo studies are essential to evaluate the physiological effects of cLHRH-II analogs in a whole-animal model.
This assay measures the change in plasma LH concentrations in response to the administration of a cLHRH-II analog.[18]
Protocol: In Vivo LH Release in Chickens [18]
-
Animal Model: Use adult chickens (e.g., laying hens or cockerels).
-
Catheterization (Optional): For frequent blood sampling, cannulate the brachial or jugular vein.
-
Analog Administration: Administer the cLHRH-II analog via intravenous (i.v.) or intramuscular (i.m.) injection.
-
Blood Sampling: Collect blood samples at various time points before and after the injection.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Measurement: Measure the plasma LH concentration using a validated RIA or ELISA.
-
Data Analysis: Plot the plasma LH concentration over time to assess the magnitude and duration of the response.
Caption: Experimental Workflow for cLHRH-II Analogs.
Comparative Biological Activities
The biological potency of cLHRH-II and its analogs can vary significantly depending on the species and the specific assay used.
| Compound | Assay System | Potency Metric | Value | Reference |
| cLHRH-II | Dispersed chicken pituitary cells | LH Release | ~6-fold more potent than cLHRH-I | [12] |
| [D-Trp⁶]cLHRH | Dispersed chicken pituitary cells | LH Release (ED₅₀) | ~7.0 x 10⁻¹¹ M | [8] |
| cLHRH | Rat anterior pituitary cells | LH Release | 2.5% of mammalian LHRH | [19][20] |
| cLHRH | Rat anterior pituitary membrane | Receptor Binding (ID₅₀) | 708.5 nM | [10][20] |
| Mammalian LHRH | Rat anterior pituitary membrane | Receptor Binding (ID₅₀) | 3.39 nM | [10][20] |
| [D-Arg⁶]cLHRH-II | Cultured sheep pituitary cells | LH Release | 4-fold more potent than cLHRH-II | [9] |
| cLHRH-II | Bullfrog sympathetic neurons | M-current Inhibition | ~1000-fold more potent than cLHRH-I | [21] |
Potential Applications
The potent and diverse biological activities of cLHRH-II analogs open up several avenues for their application in both veterinary and human medicine.
-
Poultry Production: Manipulation of the reproductive cycle in poultry for improved egg and meat production.
-
Aquaculture: Induction of spawning in commercially important fish species.[16]
-
Cancer Therapy: GnRH analogs are used in the treatment of hormone-dependent cancers such as prostate and breast cancer.[6][22][23] The unique properties of cLHRH-II analogs may offer advantages in certain cancer types.
-
Reproductive Medicine: Treatment of reproductive disorders in humans and other animals.[1][6]
Conclusion
Chicken LHRH-II analogs represent a powerful class of synthetic peptides with significant biological activities. Their enhanced potency and stability, achieved through strategic amino acid substitutions, make them valuable tools for dissecting the complexities of the GnRH system and for developing novel therapeutic interventions. The in-depth understanding of their structure-activity relationships and mechanisms of action, facilitated by the experimental approaches outlined in this guide, is crucial for realizing their full potential in research and clinical applications.
References
-
Sharp, P. J., Talbot, R. T., Main, G. M., Dunn, I. C., Fraser, H. M., & Huskisson, N. S. (1990). Physiological roles of chicken LHRH-I and -II in the control of gonadotrophin release in the domestic chicken. Journal of Endocrinology, 124(2), 291–299. [Link]
-
Horvath, A., Szelke, M., Koppan, M., & Faredin, I. (1987). Comparison of in vitro and in vivo effects of different species specific GnRH and their analogs. Acta Biologica Hungarica, 38(3-4), 311–319. [Link]
-
Sharp, P. J., Talbot, R. T., Main, G. M., Dunn, I. C., Fraser, H. M., & Huskisson, N. S. (1990). Physiological roles of chicken LHRH-I and -II in the control of gonadotrophin release in the domestic chicken. Journal of Endocrinology, 124(2), 291-299. [Link]
-
Laganà, A. S., La Rosa, V. L., & Rapisarda, A. M. C. (2022). Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine. Minerva Obstetrics and Gynecology, 74(6), 503–512. [Link]
-
Hattori, A., Ishii, S., Wada, M., Miyamoto, K., Hasegawa, Y., Igarashi, M., & Sakakibara, S. (1984). Biological properties of chicken luteinizing hormone-releasing hormone: gonadotropin release from rat and chicken cultured anterior pituitary cells and radioligand analysis. Endocrinology, 114(4), 1441–1447. [Link]
-
Troskie, B. E., Sun, Y. M., & Millar, R. P. (2001). A chicken gonadotropin-releasing hormone receptor that confers agonist activity to mammalian antagonists. Identification of D-Lys(6) in the ligand and extracellular loop two of the receptor as determinants. The Journal of Biological Chemistry, 276(11), 8379–8386. [Link]
-
King, J. A., & Millar, R. P. (1983). Synthesis, luteinizing hormone-releasing activity, and receptor binding of chicken hypothalamic luteinizing hormone-releasing hormone. Endocrinology, 113(4), 1364–1369. [Link]
-
Millar, R. P., Lu, Z. L., Pawson, A. J., Flanagan, C. A., Morgan, K., & Maudsley, S. R. (2004). Gonadotropin-releasing hormone receptors. Endocrine Reviews, 25(2), 235–275. [Link]
-
Conn, P. M., & Crowley, W. F. (1994). Gonadotropin-releasing hormone and its analogs. Annual Review of Medicine, 45, 391–405. [Link]
-
Hattori, A., Ishii, S., Wada, M., Miyamoto, K., Hasegawa, Y., Igarashi, M., & Sakakibara, S. (1984). Biological Properties of Chicken Luteinizing Hormone-Releasing Hormone: Gonadotropin Release from Rat and Chicken Cultured Anterior Pituitary Cells and Radioligand Analysis. Endocrinology, 114(4), 1441-1447. [Link]
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Gonadotropin Releasing Hormone (GnRH) Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
-
Millar, R. P., & King, J. A. (1984). Synthesis and biological activity of [D-Trp6] chicken luteinizing hormone-releasing hormone. Peptides, 5(3), 593–597. [Link]
-
Yanaihara, N., Tsuji, K., Yanaihara, C., Hashimoto, T., Kaneko, T., Arimura, A., & Schally, A. V. (1973). Synthesis and biological activities of analogs of luteinizing hormone-releasing hormone (LH-RH) substituted in position 1 or 2. Biochemical and Biophysical Research Communications, 51(1), 165–173. [Link]
-
Millar, R. P., Milton, R. C., Follett, B. K., & King, J. A. (1986). Receptor binding and gonadotropin-releasing activity of a novel chicken gonadotropin-releasing hormone ([His5, Trp7, Tyr8]GnRH) and a D-Arg6 analog. Endocrinology, 119(1), 224–231. [Link]
-
Humphries, J., Wan, Y. P., Folkers, K., & Bowers, C. Y. (1976). Synthesis and biological activity of position 1 analogs of LH-RH. Journal of Medicinal Chemistry, 19(1), 72–74. [Link]
-
Peter, R. E., Nahorniak, C. S., Sokolowska, M., Chang, J. P., Rivier, J. E., Vale, W. W., ... & Millar, R. P. (1985). Structure-activity relationships of mammalian, chicken, and salmon gonadotropin releasing hormones in vivo in goldfish. General and Comparative Endocrinology, 58(2), 231–242. [Link]
-
Patsnap. (2025, March 11). What are the therapeutic candidates targeting GnRHR?. Patsnap Synapse. [Link]
-
Limonta, P., Montagnani Marelli, M., & Moretti, R. M. (2012). Gonadotropin-Releasing Hormone (GnRH) Receptors in Tumors: a New Rationale for the Therapeutical Application of GnRH Analogs in Cancer Patients?. Recent Patents on Endocrine, Metabolic & Immune Drug Discovery, 6(1), 17-25. [Link]
-
He, B., Lin, C., & Cen, Y. (2020). Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers. Frontiers in Endocrinology, 11, 599815. [Link]
-
Coy, D. H., Vilchez-Martinez, J. A., Coy, E. J., & Schally, A. V. (1976). Synthesis and biological activity of LH-RH analogs modified at the carboxyl terminus. Journal of Medicinal Chemistry, 19(3), 423–425. [Link]
-
Hattori, A., Ishii, S., Wada, M., Miyamoto, K., Hasegawa, Y., Igarashi, M., & Sakakibara, S. (1984). Biological properties of chicken luteinizing hormone-releasing hormone: gonadotropin release from rat and chicken cultured anterior pituitary cells and radioligand analysis. Endocrinology, 114(4), 1441-1447. [Link]
-
Yanaihara, N., Yanaihara, C., Sakagami, M., Tsuji, K., Hashimoto, T., Kaneko, T., ... & Schally, A. V. (1974). Synthesis and biological activities of analogs of the luteinizing hormone-releasing hormone (LH-RH) modified in position 2. Journal of Medicinal Chemistry, 17(9), 1016–1019. [Link]
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Padula, A. M. (2005). GnRH analogues - Agonists and antagonists. Animal Reproduction Science, 88(1-2), 115-126. [Link]
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Rafiee, A., Mansfeld, F., Moyle, P., & Toth, I. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. Advances in Bioscience and Biotechnology, 4(10), 949-956. [Link]
-
Troskie, B. E., Conlon, J. M., & Millar, R. P. (1998). Chicken GnRH II-like peptides and a GnRH receptor selective for chicken GnRH II in amphibian sympathetic ganglia. Peptides, 19(5), 841–847. [Link]
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Pignatti, E., Guzzi, F., Lania, A. G., & Mantovani, G. (2018). In vitro characterization and comparison of commercial GnRH antagonists. Endocrine, 61(2), 333-340. [Link]
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Dunn, I. C., & Millam, J. R. (1995). Interaction of endogenous chicken gonadotrophin-releasing hormone-I and -II on chicken pituitary cells. Journal of Molecular Endocrinology, 15(3), 269–277. [Link]
-
Jones, S. W. (1987). Chicken II luteinizing hormone-releasing hormone inhibits the M-current of bullfrog sympathetic neurons. Neuroscience Letters, 80(2), 180–184. [Link]
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Dunn, I. C., Cerolini, S., & Sharp, P. J. (1986). Sex differences in the LH responses to chicken LHRH-I and -II in the domestic fowl. Journal of Endocrinology, 111(3), 433–438. [Link]
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Technical Guide: Receptor Binding Affinity & Pharmacology of (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II
This technical guide provides an in-depth analysis of (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II , a synthetic super-agonist of the Type II Gonadotropin-Releasing Hormone (GnRH-II).
Executive Summary
(Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II (often designated as GnRH-IIa or cGnRH-II analog ) is a highly potent synthetic peptide derived from the native Chicken GnRH-II sequence. Unlike first-generation GnRH-I agonists (e.g., Leuprolide, Triptorelin) which target the mammalian Type I receptor, this analog is engineered to exploit the distinct pharmacology of the Type II GnRH receptor (conserved across vertebrates) and the Type I receptor via specific conformational bias.
Core Value Proposition:
-
Enhanced Potency: The D-Arg6 substitution stabilizes the bioactive
-turn conformation, increasing receptor residence time. -
Metabolic Stability: The Pro-NHEt9 (ethylamide) modification at the C-terminus, coupled with Des-Gly10 deletion, confers resistance to post-proline cleaving enzymes, significantly extending plasma half-life.
-
Dual Utility: Primarily utilized as a high-efficacy spawning induction agent in aquaculture (due to high affinity for fish GnRHRs), it is also a critical tool in oncology research for investigating antiproliferative signaling in ovarian and endometrial cancer cells.
Molecular Architecture & Design Logic
To understand the binding affinity, one must deconstruct the structural modifications relative to the native ligand.
| Feature | Native Chicken GnRH-II | (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II | Pharmacological Impact |
| Sequence | pGlu-His-Trp-Ser-His-Gly -Trp-Tyr-Pro-Gly-NH2 | pGlu-His-Trp-Ser-His-D-Arg -Trp-Tyr-Pro-NHEt | Target Specificity & Stability |
| Position 6 | Glycine (Achiral, flexible) | D-Arginine (Positively charged, bulky) | Conformational Lock: Induces a stable |
| Position 9/10 | Pro-Gly-NH2 | Pro-NHEt (Ethylamide) | Proteolytic Shield: Deletion of Gly10 and modification of Pro9 prevents degradation by prolyl endopeptidases. Increases hydrophobicity, enhancing membrane association. |
| Backbone | GnRH-II (His5, Trp7, Tyr8) | GnRH-II (His5, Trp7, Tyr8) | Receptor Selectivity: The His5/Trp7/Tyr8 motif is critical for high-affinity binding to Type II receptors and non-mammalian GnRHRs. |
Structural Causality
The native GnRH peptide exists as a flexible random coil in solution but must adopt a folded "U-shape" to bind the receptor. The D-Arg6 modification pre-organizes the peptide into this bioactive conformation before collision with the receptor. This reduces the entropic cost of binding, thereby increasing the association rate (
Receptor Binding Pharmacology[1]
Binding Profile
The affinity of this analog varies significantly by receptor subtype and species.
-
Non-Mammalian Receptors (Fish/Amphibian):
-
Affinity: Super-agonist. Binding affinity is typically 10–100 fold higher than native GnRH-II.
-
Mechanism: The analog binds the receptor with slow dissociation kinetics (
), leading to prolonged activation of the G q/11 pathway.
-
-
Mammalian Type I Receptor (Human Pituitary):
-
Affinity: Moderate to High. While the native GnRH-II binds the human Type I receptor with lower affinity than GnRH-I, the D-Arg6/Pro-NHEt9 modifications rescue this affinity , making it a potent functional agonist.
-
Signaling: Induces LH/FSH release but also triggers distinct apoptotic pathways in cancer cells (e.g., activation of p38 MAPK, inhibition of AKT) that are not fully mimicked by GnRH-I analogs.
-
-
Mammalian Type II Receptor (Primates/Old World Monkeys):
-
Affinity: Extremely High. In species with a functional Type II receptor (e.g., Marmoset, Rhesus), this analog is the gold-standard ligand for defining Type II physiology.
-
Signaling Pathway Visualization
The following diagram illustrates the signal transduction pathway activated upon binding of the analog to the GnRH receptor (Gq-coupled).[1]
Figure 1: Signal transduction cascade initiated by (Des-Gly10, D-Arg6)-GnRH-II binding to Gq-coupled receptors.[2]
Experimental Framework: Validating Binding Affinity
To quantify the binding affinity (
Protocol: Competitive Membrane Binding Assay
Objective: Determine the
Reagents & Setup:
-
Membrane Source: HEK293 cells stably transfected with Human GnRHR (Type I) or African Green Monkey GnRHR (Type II). Alternatively, pituitary membrane preparations from the target species (e.g., Catfish).
-
Radioligand: [
I]-His -Trp -Tyr -GnRH-II (Specific Activity ~2000 Ci/mmol). -
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 1 mM EDTA, 0.1% BSA (to prevent peptide adsorption to plastic).
Step-by-Step Workflow:
-
Preparation: Thaw membrane aliquots and dilute in Assay Buffer to achieve ~10-20 µg protein per well.
-
Competition Plate Setup:
-
Total Binding: Membrane + Radioligand (0.2 nM).
-
Non-Specific Binding (NSB): Membrane + Radioligand + Excess Unlabeled GnRH-II (1 µM).
-
Experimental: Membrane + Radioligand + Serial dilutions of (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II (
M to M).
-
-
Incubation: Incubate plates at 4°C for 90 minutes .
-
Expert Insight: We use 4°C rather than 37°C to prevent ligand degradation by any residual proteases and to minimize receptor internalization during the assay equilibrium phase.
-
-
Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce NSB) using a cell harvester.
-
Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.
-
Quantification: Count radioactivity (CPM) in a gamma counter.
Data Analysis:
Calculate Specific Binding = (Total Binding - NSB). Plot % Specific Binding vs. Log[Ligand]. Fit data to a one-site competition model to derive
Self-Validating Controls
-
Positive Control: Run parallel curves with Triptorelin (GnRH-I super-agonist). If Triptorelin fails to bind, the receptor preparation is invalid.
-
Stability Check: Analyze the supernatant by HPLC after incubation to ensure the analog was not degraded during the assay.
Applications & Reference Data
Comparative Potency Table
| Parameter | Native GnRH-II | (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II | Triptorelin (GnRH-I Analog) |
| Receptor Preference | Type II > Type I | Type II >> Type I (Super-agonist) | Type I >> Type II |
| In Vivo Half-Life | < 5 minutes | ~2-4 Hours | ~2-4 Hours |
| Primary Use | Research Standard | Aquaculture Spawning / Oncology | Human Prostate Cancer |
| Binding Affinity ( | High nM range | Low nM / Sub-nM range | Sub-nM range (Type I) |
Clinical & Research Context[2]
-
Aquaculture (INAD 11-375): This specific analog is the active ingredient in "GnRH IIa" formulations used to induce ovulation in catfish (Ictalurids). The high affinity for the catfish GnRH receptor allows for a single, low-dose injection (e.g., 100 µg/kg) to trigger synchronous spawning.
-
Oncology: Research indicates that D-Arg6-GnRH-II analogs can inhibit the growth of ovarian cancer cells that are resistant to GnRH-I agonists, suggesting a mechanism mediated either by the Type II receptor or a unique conformation of the Type I receptor.
References
-
Millar, R. P., et al. (2008). "GnRH II: Importance for high-affinity binding and receptor activation." Biochemistry. Link
-
U.S. Fish and Wildlife Service. (2020).[3] "Study Protocol for INAD 11-375: Chicken Gonadotropin-Releasing Hormone IIa." Aquatic Animal Drug Approval Partnership. Link
-
Karten, M. J., & Rivier, J. E. (1986). "Gonadotropin-releasing hormone analog design. Structure-function studies toward the development of agonists and antagonists." Endocrine Reviews. Link
-
InvivoChem. "Product Data: (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH (Salmon/Chicken)." Link
-
Cheng, C. K., & Leung, P. C. (2005).[4] "Molecular biology of gonadotropin-releasing hormone (GnRH)-I, GnRH-II, and their receptors in humans." Endocrine Reviews. Link
Sources
An In-depth Technical Guide to Signaling Pathways Activated by cGnRH-II Agonists
This guide provides a comprehensive technical overview of the intracellular signaling cascades initiated by the activation of the chicken gonadotropin-releasing hormone-II (cGnRH-II) receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of GnRH analogs and their therapeutic potential. This document will delve into the core signaling pathways, provide field-proven experimental methodologies for their investigation, and offer insights into the causal relationships behind experimental choices.
Introduction: The cGnRH-II System - A Unique Modulator of Cellular Function
The gonadotropin-releasing hormone (GnRH) system is a cornerstone of reproductive endocrinology, primarily known for its regulation of the hypothalamic-pituitary-gonadal axis.[1][2] Beyond the canonical GnRH-I, a second form, chicken GnRH-II (cGnRH-II), is highly conserved across vertebrate species, from fish to humans, suggesting a fundamental physiological role.[3][4][5] Unlike GnRH-I, which is predominantly found in the hypothalamus, cGnRH-II and its receptor are widely distributed throughout the central nervous system and in peripheral tissues, indicating diverse neuromodulatory and paracrine/autocrine functions.[3][6][7]
The development of selective cGnRH-II agonists has been instrumental in dissecting its unique signaling properties, which diverge from those of GnRH-I, and has opened avenues for therapeutic interventions in oncology and other areas.[6] This guide will illuminate the intricate signaling network activated by these agonists, providing a robust framework for their study.
Core Signaling Pathways of cGnRH-II Agonists
Activation of the cGnRH-II receptor, a G-protein coupled receptor (GPCR), by its agonists initiates a cascade of intracellular events.[6][8] While sharing some commonalities with the GnRH-I receptor, the cGnRH-II receptor exhibits distinct signaling preferences that underscore its unique biological functions. The primary pathways involved are the activation of phospholipase C, the mobilization of intracellular calcium, the activation of protein kinase C, and the stimulation of the mitogen-activated protein kinase (MAPK) cascade. There is also evidence for modulation of cyclic nucleotide pathways.
G-Protein Coupling and Phospholipase C (PLC) Activation
The cGnRH-II receptor primarily couples to Gαq/11 proteins.[6][8][9] Upon agonist binding, the activated Gαq/11 subunit stimulates phospholipase Cβ (PLCβ).[9][10] PLCβ then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12][13][14] This initial step is a critical bifurcation point in the signaling cascade.
Experimental Rationale: The choice to investigate PLC activation is fundamental to confirming a Gq/11-coupled receptor response. Measurement of inositol phosphate accumulation provides a direct readout of this primary signaling event.
Intracellular Calcium Mobilization
The generation of IP3 triggers the release of calcium (Ca2+) from intracellular stores, primarily the endoplasmic reticulum, by binding to IP3 receptors.[7][12] This leads to a rapid, transient increase in cytosolic Ca2+ concentration. This initial spike is often followed by a more sustained phase of elevated Ca2+, maintained by the influx of extracellular Ca2+ through voltage-sensitive calcium channels.[15] The spatiotemporal dynamics of these Ca2+ signals are crucial for encoding the specificity of the downstream cellular response. cGnRH-II-induced responses have been shown to have a significant dependence on extracellular calcium influx.[15]
Experimental Rationale: Monitoring intracellular Ca2+ fluxes using fluorescent indicators is a robust method to assess the functional coupling of the cGnRH-II receptor to the PLC/IP3 pathway and provides insights into the kinetics of receptor activation.
Protein Kinase C (PKC) Activation
Diacylglycerol (DAG), the other product of PIP2 hydrolysis, acts as a membrane-anchored signaling molecule that recruits and activates members of the protein kinase C (PKC) family.[12] The activation of conventional and novel PKC isoforms is a central event in cGnRH-II signaling, leading to the phosphorylation of a multitude of downstream target proteins and influencing cellular processes such as gene expression and proliferation.[16]
Experimental Rationale: Assessing PKC activity is crucial for understanding the downstream consequences of PLC activation. This can be achieved by measuring the phosphorylation of specific PKC substrates or by in vitro kinase assays using immunoprecipitated PKC.
Mitogen-Activated Protein Kinase (MAPK) Cascade
A significant downstream consequence of cGnRH-II receptor activation is the stimulation of the MAPK/ERK (extracellular signal-regulated kinase) pathway.[17][18][19] This activation is often mediated by PKC, which can phosphorylate and activate Raf, the upstream kinase in the ERK cascade.[16][18] The activated ERK1/2 then translocates to the nucleus to regulate the activity of transcription factors, thereby modulating gene expression.[17][18][20] The kinetics of ERK activation, whether transient or sustained, can dictate the ultimate cellular outcome.[19]
Experimental Rationale: Western blotting for the phosphorylated (active) forms of ERK1/2 is a standard and reliable method to determine the engagement of this critical signaling pathway. The use of specific inhibitors of MEK (the kinase upstream of ERK) can confirm the necessity of this pathway for observed cellular responses.[16]
Modulation of Cyclic Nucleotide Pathways
While the Gq/11 pathway is predominant, there is evidence that GnRH receptors can also couple to Gαs and Gαi, leading to the stimulation or inhibition of adenylyl cyclase and subsequent changes in intracellular cyclic AMP (cAMP) levels.[21][22][23] In some cellular contexts, GnRH stimulation can lead to an increase in cAMP, a response that appears to be independent of Gαs and may be mediated by events downstream of Gαq/11.[21]
Experimental Rationale: Measurement of intracellular cAMP levels using sensitive immunoassays or reporter gene assays allows for the investigation of this alternative signaling branch and can reveal cell-type-specific signaling signatures of cGnRH-II agonists.
Visualizing the Signaling Network
cGnRH-II Agonist Signaling Pathway Diagram
Caption: cGnRH-II agonist signaling cascade.
Experimental Protocols: A Guide to Interrogating the Pathways
The following section provides detailed, step-by-step methodologies for key experiments to dissect the signaling pathways activated by cGnRH-II agonists. These protocols are designed to be self-validating systems, incorporating appropriate controls to ensure data integrity.
Protocol 1: Measurement of Intracellular cAMP Accumulation
This protocol describes a homogenous, bioluminescent assay to measure cAMP levels in cells, suitable for high-throughput screening.[24][25][26]
Principle: The assay is based on the principle that cAMP stimulates protein kinase A (PKA) activity, which depletes ATP. A coupled luciferase reaction measures the remaining ATP, where a decrease in light output is proportional to the cAMP concentration.[24][25]
Methodology:
-
Cell Culture and Plating: Plate cells in a 96- or 384-well white-walled assay plate at a density optimized for your cell line and allow them to attach overnight.
-
Compound Treatment:
-
Prepare a serial dilution of the cGnRH-II agonist.
-
Aspirate the culture medium and replace it with serum-free medium containing the agonist dilutions. Include a vehicle control.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Add cAMP-Glo™ Lysis Buffer and incubate for 15 minutes at room temperature to lyse the cells and release cAMP.
-
Add cAMP-Glo™ Detection Solution, which contains PKA, and incubate for 20 minutes at room temperature.
-
-
ATP Detection:
-
Add Kinase-Glo® Reagent to terminate the PKA reaction and initiate the luciferase reaction.[26]
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Generate a cAMP standard curve and calculate the cAMP concentration in the samples.[26]
Protocol 2: Inositol Phosphate (IP) Accumulation Assay
This protocol details a method for measuring the accumulation of inositol phosphates, a direct indicator of PLC activity.
Principle: Cells are pre-labeled with [³H]-myo-inositol, which is incorporated into membrane phosphoinositides. Following agonist stimulation, the accumulation of radiolabeled inositol phosphates is quantified by ion-exchange chromatography.
Methodology:
-
Cell Labeling: Plate cells and incubate overnight in inositol-free medium supplemented with [³H]-myo-inositol (1-2 µCi/mL) to label the phosphoinositide pool.
-
Agonist Stimulation:
-
Wash the cells to remove unincorporated [³H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing LiCl (10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add the cGnRH-II agonist at various concentrations and incubate for the desired time (e.g., 60 minutes).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid.
-
Neutralize the extracts with KOH.
-
-
Quantification:
-
Separate the inositol phosphates from free inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.
-
Protocol 3: Western Blotting for Phospho-ERK1/2
This protocol describes the detection of activated ERK1/2 by immunoblotting using phospho-specific antibodies.
Principle: Activated ERK1/2 is dually phosphorylated on threonine and tyrosine residues. Antibodies specific to this phosphorylated form allow for its detection and quantification relative to the total amount of ERK1/2 protein.
Methodology:
-
Cell Treatment and Lysis:
-
Starve cells in serum-free medium for several hours to reduce basal ERK activation.
-
Treat cells with the cGnRH-II agonist for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the data.
-
Protocol 4: Protein Kinase C (PKC) Activity Assay
This protocol outlines a method to measure PKC activity using a radioactive kinase assay.[27][28]
Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide.[28] The phosphorylated substrate is then captured and quantified.
Methodology:
-
Sample Preparation:
-
Treat cells with the cGnRH-II agonist.
-
Lyse the cells and immunoprecipitate PKC using a specific antibody.[27]
-
-
Kinase Reaction:
-
Termination and Separation:
-
Quantification:
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.[28]
-
Data Presentation: Quantitative Insights into Signaling
| Pathway Component | Assay Method | Typical Agonist EC50 Range | Key Controls |
| cAMP | cAMP-Glo™ Assay | 1 - 100 nM | Forskolin (positive control), Vehicle (negative control) |
| IP3 | [³H]-Inositol Phosphate Accumulation | 0.1 - 50 nM | Ionomycin (positive control), Vehicle (negative control) |
| Ca2+ | Fluo-4 Calcium Imaging | 0.1 - 20 nM | Thapsigargin (positive control), EGTA (for extracellular Ca2+ dependence) |
| p-ERK1/2 | Western Blot | 1 - 50 nM | PMA (positive control), MEK inhibitor (e.g., U0126) |
| PKC Activity | In Vitro Kinase Assay | 1 - 100 nM | Phorbol ester (positive control), PKC inhibitor (e.g., BIM-1) |
Conclusion
The study of cGnRH-II agonist-activated signaling pathways reveals a complex and nuanced network of intracellular communication. A thorough understanding of these pathways, from G-protein coupling to downstream gene expression, is paramount for the rational design and development of novel therapeutics targeting the cGnRH-II receptor. The experimental protocols and insights provided in this guide offer a robust framework for researchers to confidently explore the multifaceted roles of this intriguing signaling system. By employing these self-validating methodologies, the scientific community can continue to unravel the full therapeutic potential of cGnRH-II agonists.
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PKC-θ in vitro Kinase Activity Assay. Bio-protocol. [Link]
-
Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Bio-protocol. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. NCBI. [Link]
-
Differences in the acute actions of sGnRH and cGnRH-II on gonadotropin release in goldfish pituitary cells. PubMed. [Link]
-
Role of PI4K and PI3K-AKT in ERK1/2 activation by GnRH in the Pituitary Gonadotropes. ScienceDirect. [Link]
-
GnRH Activates ERK1/2 Leading to the Induction of c-fos and LHβ Protein Expression in LβT2 Cells. Endocrinology. [Link]
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Chicken GnRH II-like peptides and a GnRH receptor selective for chicken GnRH II in amphibian sympathetic ganglia. PubMed. [Link]
-
Activation of MAPK Cascades by GnRH: ERK and Jun N-Terminal Kinase Are Involved in Basal and GnRH. Endocrinology. [Link]
-
GnRH Induces ERK-Dependent Bleb Formation in Gonadotrope Cells, Involving Recruitment of Members of a GnRH Receptor-Associated Signalosome to the Blebs. Frontiers in Endocrinology. [Link]
-
GnRH signaling, the gonadotrope and endocrine control of fertility. PMC. NIH. [Link]
-
Schematic pattern of ERK activation by perifused GnRH stimulation. ResearchGate. [Link]
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Gonadotropin-inhibitory hormone receptor signaling and its impact on reproduction in chickens. PubMed. [Link]
-
Gonadotropin-Releasing Hormone Receptors. Endocrine Reviews. Oxford Academic. [Link]
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Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers in Endocrinology. [Link]
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Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. Frontiers in Endocrinology. [Link]
-
Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. PMC. [Link]
-
Gonadotrophin-releasing hormone (GnRH) and GnRH agonists: mechanisms of action. ResearchGate. [Link]
-
Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers. [Link]
-
How Do Gonadotropin Releasing Hormone Agonists Work? RxList. [Link]
-
Signaling pathways activated by gonadotropin-releasing hormone receptor... ResearchGate. [Link]
-
Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization. MDPI. [Link]
-
Gonadotropin-Releasing Hormone Receptor (GnRHR) and Hypogonadotropic Hypogonadism. MDPI. [Link]
-
Mechanism of Phosphorylation-induced Activation of Phospholipase C-γ Isozymes. PMC. [Link]
-
Activation Mechanisms and Diverse Functions of Mammalian Phospholipase C. MDPI. [Link]
-
Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers in Endocrinology. [Link]
-
Gonadotropin-Releasing Hormone Signaling Pathways in an Experimental Ovarian Tumor. Endocrinology. Oxford Academic. [Link]
-
Phospholipase C Signaling. GeneGlobe. QIAGEN. [Link]
-
Functional GnRH receptor signaling regulates striatal cholinergic neurons in neonatal but not in adult mice. Frontiers in Molecular Neuroscience. [Link]
-
Activation of PLC by an endogenous cytokine (GBP) in Drosophila S3 cells and its application as a model for studying inositol ph. SciSpace. [Link]
-
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The Core Dichotomy: A Technical Guide to the Differential Biology and Application of Mammalian GnRH-I and Chicken GnRH-II Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Gonadotropin-Releasing Hormone (GnRH) superfamily represents a critical nexus of neuroendocrine control, primarily governing the reproductive axis. While mammalian GnRH (GnRH-I) has been the cornerstone of therapeutic strategies for decades, the evolutionarily conserved chicken GnRH-II (historically LHRH-II) and its analogs are emerging as functionally distinct molecules with unique therapeutic potential. This guide provides a detailed technical comparison of these two families of peptide analogs, moving beyond their structural similarities to dissect their profound differences in receptor selectivity, signal transduction, and physiological outcomes. We will explore the concept of Ligand-induced Selective Signaling (LiSS), which underpins their divergent applications, from traditional hormonal suppression to direct anti-proliferative action on cancer cells. This document serves as a comprehensive resource, complete with detailed experimental protocols and pathway diagrams, for researchers aiming to harness the specific properties of GnRH-I and GnRH-II analogs in their work.
Foundational Principles: An Evolutionary Divergence
The story of GnRH is one of evolutionary adaptation. All vertebrates possess at least two, and often three, forms of GnRH.[1] The two most relevant to mammalian physiology are:
-
Mammalian GnRH (GnRH-I): The canonical decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) responsible for the pulsatile release of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH) from the anterior pituitary, thereby driving the reproductive axis.[2]
-
Chicken GnRH-II (cGnRH-II or GnRH-II): First isolated from chickens, this form (pGlu-His-Ser -His-Gly-Trp-Tyr -Pro-Gly-NH2) is the most highly conserved GnRH structure across 600 million years of evolution, from fish to humans, suggesting a fundamental and indispensable biological role.[3][4] It differs from GnRH-I at positions 5, 7, and 8.[5]
This structural conservation points to a functional significance that transcends the classical reproductive axis. In mammals, GnRH-II is expressed widely throughout the central nervous system and in peripheral tissues, where it is implicated as a neuromodulator and a paracrine/autocrine regulator, particularly in the context of sexual behavior and cancer biology.[3][6]
The Molecular Targets: GnRH Receptors
The actions of GnRH analogs are mediated by two primary G-protein coupled receptors (GPCRs):
-
Type I GnRH Receptor (GnRHR-I): This is the classical receptor found on pituitary gonadotropes and is the primary target for clinically approved GnRH-I analogs. A unique feature of the mammalian GnRHR-I is its lack of a C-terminal intracellular tail, which makes it resistant to rapid desensitization.[7]
-
Type II GnRH Receptor (GnRHR-II): This receptor, which possesses a C-terminal tail, is the cognate receptor for GnRH-II. While functional in many non-mammalian vertebrates and some primates, the human GnRHR-II gene contains frame-shift mutations and stop codons that are predicted to prevent the translation of a full-length, functional receptor.[3] However, mounting evidence from studies on cancer cell lines suggests that a functional GnRH-II binding site or receptor variant may exist in humans, mediating its anti-proliferative effects.[8][9]
Structural Analogs and Structure-Activity Relationships (SAR)
The therapeutic utility of GnRH peptides has been vastly expanded through the development of synthetic analogs with improved stability and receptor affinity.
Mammalian GnRH-I Analogs
The native GnRH-I has a very short half-life (2-4 minutes).[10] Analog development has focused on two key modifications:
-
Position 6 Substitution: Replacing the native Glycine (Gly) with a D-amino acid (e.g., D-Leu, D-Ser, D-Trp) creates a conformation that is highly resistant to enzymatic degradation and significantly increases binding affinity for the GnRHR-I.[6]
-
Position 10 Modification: Replacing the C-terminal Gly-NH2 with an ethylamide (NEt) further enhances stability.
These modifications result in "superagonists" (e.g., Leuprolide, Triptorelin) that, when administered continuously, cause profound receptor downregulation and suppression of the pituitary-gonadal axis.
Chicken GnRH-II Analogs
Analog design for GnRH-II has been driven by the need to create selective ligands that can probe its unique biology, particularly its anti-proliferative effects.
-
Position 6 Substitution: Similar to GnRH-I analogs, substituting Gly6 with a D-amino acid (e.g., D-Ala, D-Lys) enhances stability and potency, particularly at the Type II receptor.[11][12]
-
Chimeric Analogs: Structure-activity studies have systematically incorporated the unique residues of GnRH-II (His5, Trp7, Tyr8) into the GnRH-I backbone. These studies have revealed that the His5 substitution significantly increases anti-proliferative potency, while the Tyr8 substitution creates a highly selective analog with strong anti-proliferative effects but very poor potency for stimulating the classical gonadotropin-release pathway.[11][13][14]
The following table summarizes the structural and functional characteristics of the native peptides and key analog classes.
| Peptide Class | Representative Structure | Primary Receptor Target | Primary Signaling Pathway | Key Biological Outcome |
| Mammalian GnRH-I | pGlu-His-Trp-Ser-Tyr -Gly-Leu-Arg -Pro-Gly-NH2 | GnRHR-I | Gαq/11 → PLC → IP3/Ca2+ | Pulsatile LH/FSH Release |
| GnRH-I Agonist | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NEt | GnRHR-I | Gαq/11 → PLC → IP3/Ca2+ | Initial Flare, then Gonadal Suppression |
| Chicken GnRH-II | pGlu-His-Trp-Ser-His -Gly-Trp-Tyr -Pro-Gly-NH2 | GnRHR-II (and GnRHR-I) | Gαi / Other | Neuromodulation, Anti-proliferative |
| Selective GnRH-II Analog | pGlu-His-Trp-Ser-His -D-Lys -Trp-Tyr-Pro-Gly-NH2 | GnRHR-I (Gαi-coupled) | Gαi → ↓cAMP / MAPK | Potent Anti-proliferative |
The Core Difference: Ligand-Induced Selective Signaling (LiSS)
The most critical distinction between GnRH-I and GnRH-II analogs lies in their ability to induce different downstream signaling cascades from the same receptor, a phenomenon known as Ligand-induced Selective Signaling (LiSS).[3][15] While GnRH-I and its superagonists are highly potent at activating the Gαq/11 pathway in pituitary gonadotropes, GnRH-II and its selective analogs are significantly more potent at activating Gαi-mediated pathways in cancer cells, leading to anti-proliferative and pro-apoptotic effects.[3][14]
This suggests that different ligands stabilize distinct conformational states of the GnRHR-I, which then preferentially couple to different G-proteins and effector systems.[11][13]
Experimental Protocols for Comparative Analysis
Rigorous characterization of GnRH analogs requires a suite of standardized in vitro assays. The causality behind these choices is to build a complete profile of an analog, from its physical interaction with the receptor to its ultimate cellular consequence.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The foundation of any study is the high-purity synthesis of the peptide analogs.
-
Principle: Peptides are synthesized in a C-to-N direction while the C-terminal amino acid is anchored to an insoluble polymer resin. This allows for the easy removal of excess reagents and byproducts by simple filtration.
-
Methodology:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).
-
Deprotection: Remove the temporary N-terminal protecting group (typically Fmoc) from the resin-bound amino acid using a base (e.g., 20% piperidine in DMF).
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, PyBOP) and add it to the resin to form a new peptide bond.
-
Wash: Wash the resin extensively to remove unreacted reagents.
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups simultaneously using a strong acid cocktail (e.g., Trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the identity and purity of the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[16][17]
-
Receptor Binding Affinity: Competitive Radioligand Binding Assay
This assay quantifies how strongly an analog binds to the receptor.
-
Principle: A radiolabeled GnRH analog ([¹²⁵I]-Triptorelin) is incubated with cell membranes expressing the GnRH receptor. Unlabeled competitor analogs are added at increasing concentrations, and their ability to displace the radioligand is measured. This allows for the calculation of the inhibitory constant (Ki), a measure of binding affinity.
-
Methodology:
-
Membrane Preparation: Culture and harvest cells stably expressing the GnRH receptor (e.g., HEK293/GnRHR cells). Lyse the cells and isolate the membrane fraction via ultracentrifugation.[18]
-
Assay Setup: In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of radioligand (e.g., ~50 pM [¹²⁵I]-Triptorelin), and serial dilutions of the unlabeled test analog in binding buffer.
-
Incubation: Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (pre-soaked in polyethyleneimine to reduce non-specific binding).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a sigmoidal dose-response curve. Calculate the IC50 (concentration of competitor that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18][19][20]
-
Functional Potency (Gαq Pathway): Inositol Phosphate (IP) Accumulation Assay
This assay measures the potency of an analog to activate the classical Gαq signaling pathway.
-
Principle: Activation of the Gαq pathway leads to the production of inositol phosphates (IPs). The assay measures the accumulation of IP1, a stable downstream metabolite, in the presence of LiCl, which blocks its degradation. The amount of IP1 produced is proportional to receptor activation.
-
Methodology:
-
Cell Plating: Seed cells expressing the GnRH receptor into a 96-well plate.
-
Stimulation: Pre-treat cells with a stimulation buffer containing LiCl for 15-30 minutes.[21]
-
Agonist Addition: Add serial dilutions of the GnRH analog and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions. This typically involves adding two detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) and measuring the FRET signal.
-
Data Analysis: Plot the HTRF signal against the log concentration of the analog to generate a dose-response curve and determine the EC50 (concentration that produces 50% of the maximal response).[21][22]
-
Functional Potency (Gαi Pathway): Anti-proliferative Assay (MTT Assay)
This assay measures the potency of an analog to inhibit cell growth, a hallmark of the Gαi pathway in cancer cells.
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into purple formazan crystals, which can be dissolved and quantified. A decrease in formazan production indicates reduced cell viability or proliferation.
-
Methodology:
-
Cell Seeding: Plate cancer cells known to express GnRH receptors (e.g., MCF-7 breast cancer, SKOV-3 ovarian cancer) in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with serial dilutions of the GnRH analogs for an extended period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the purple solution using a microplate reader (typically at ~570 nm).
-
Data Analysis: Calculate the percentage of cell proliferation relative to untreated control cells. Plot this percentage against the log concentration of the analog to determine the IC50 for growth inhibition.[23]
-
Conclusion and Future Directions
The distinction between mammalian GnRH-I and chicken GnRH-II analogs is not merely academic; it represents a fundamental divergence in biological function and therapeutic application. While GnRH-I analogs remain the standard for indirect hormonal modulation via the pituitary, GnRH-II analogs, particularly those designed for selectivity, offer a paradigm for direct cellular action. Their potent anti-proliferative and pro-apoptotic effects on cancer cells, mediated through ligand-induced selective signaling, open new avenues for targeted oncology.[6][9] Future research will undoubtedly focus on refining the selectivity of GnRH-II analogs to create therapeutics that can directly inhibit tumor growth with minimal impact on the classical reproductive axis, offering a more precise and powerful tool in the fight against hormone-responsive cancers.
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A Technical Guide to the Expression and Function of the GnRH-II Receptor System in Human Cancer Cells
Executive Summary
The landscape of cancer biology is continually evolving, with research increasingly focused on autocrine and paracrine signaling loops that drive tumor progression. Among these, the gonadotropin-releasing hormone (GnRH) system has emerged as a significant modulator of cancer cell proliferation, apoptosis, and metastasis. While the role of the classical GnRH-I and its receptor is well-established, a second isoform, GnRH-II, and its cognate receptor system present a compelling area of investigation for novel therapeutic strategies. This technical guide provides an in-depth exploration of the GnRH-II receptor system's expression in human cancer cells. We will dissect the existing evidence, navigate the complexities surrounding the human GnRH-II receptor's identity, and detail the functional consequences of its activation. This document is designed for researchers, scientists, and drug development professionals, offering not only a comprehensive overview but also field-proven, step-by-step protocols for the accurate detection and characterization of this important therapeutic target.
Introduction to the GnRH-II System
The Two GnRH Isoforms: GnRH-I and GnRH-II
In humans, two forms of gonadotropin-releasing hormone have been identified: GnRH-I and GnRH-II.[1][2] GnRH-I is the well-characterized hypothalamic decapeptide responsible for regulating the pituitary-gonadal axis.[1] GnRH-II, first identified in the chicken brain, is a second form that is ubiquitously expressed in a wide range of human tissues, including the brain and peripheral reproductive organs.[3][4] GnRH-II shares a 70% sequence identity with GnRH-I but possesses key amino acid substitutions that enhance its stability and resistance to degradation.[3]
The Human GnRH-II Receptor: A Complex Picture
The existence and identity of a specific, functional receptor for GnRH-II in humans is a subject of significant scientific discussion. The gene for the type II GnRH receptor (GnRHR2) in humans contains a frameshift mutation and a premature stop codon, which is predicted to prevent the translation of a full-length, functional protein.[5][6][7][8]
Despite this genetic evidence, a substantial body of research demonstrates clear, potent biological effects of GnRH-II and its analogues on human cancer cells, suggesting the presence of a functional receptor system.[3][8][9] These effects are often distinct from, and more potent than, those mediated by GnRH-I.[10][11] It is hypothesized that human cells may express a truncated, yet functional, form of the GnRH-II receptor, or that GnRH-II may act through the classical type I GnRH receptor (GnRHR1), potentially inducing a different receptor conformation and signaling cascade.[3][5] To maintain scientific accuracy in light of this complexity, this guide will refer to the entity that mediates GnRH-II's effects in cancer cells as the "GnRH-II receptor system."
Expression of the GnRH-II Receptor System Across Human Cancers
The expression of both GnRH-II and its receptor system has been documented in numerous human cancers, particularly those of the reproductive system, suggesting the presence of a local autocrine/paracrine regulatory loop that influences tumor biology.[3]
-
Gynecological Cancers: GnRH-II and its receptor system are widely expressed in endometrial and ovarian cancers.[3] In ovarian malignancies, GnRH-II is often overexpressed compared to benign or normal tissue.[3] The co-expression in endometrial cancer cells points to a self-regulating system that can be targeted therapeutically.[3]
-
Breast Cancer: Malignant breast tissue frequently shows overexpression of GnRH-II mRNA compared to adjacent normal tissue.[2][3] Immunostaining has confirmed the presence of the receptor protein, establishing it as a viable target in breast cancer research.[3]
-
Prostate Cancer: The GnRH-II receptor system is expressed in prostate cancer cells, where its activation has been shown to have antiproliferative effects.[3][12]
Data Presentation: GnRH-II Receptor System Expression in Common Cancer Cell Lines
The following table summarizes the documented expression of the GnRH-II receptor system in frequently studied human cancer cell lines, providing a valuable reference for experimental design.
| Cancer Type | Cell Line | GnRH-II Ligand mRNA | GnRH-II Receptor mRNA/Protein | Reference(s) |
| Breast | MCF-7 | Expressed | Expressed | [2][3] |
| MDA-MB-231 | Expressed | Expressed | [2] | |
| T47D | Not specified | Expressed | [3] | |
| Ovarian | SK-OV-3 | Not specified | Expressed | [3][11] |
| OVCAR-3 | Expressed | Expressed | [3] | |
| IOSE-29 / IOSE-29EC | Not specified | Expressed | [3] | |
| Endometrial | HEC-1A | Not specified | Expressed | [3][11] |
| HEC-1B | Not specified | Expressed | [3] | |
| Ishikawa | Not specified | Expressed | [3][11] | |
| HHUA | Not specified | Expressed | [3] | |
| Prostate | LNCaP | Not specified | Expressed | [3] |
Functional Significance and Signaling Pathways
The activation of the GnRH-II receptor system in cancer cells initiates signaling cascades that are fundamentally different from the Gαq-mediated pathways seen in the pituitary.[5][10] In tumors, the receptor primarily couples to Gαi proteins, leading to potent antiproliferative and pro-apoptotic outcomes.[10][13]
Antiproliferative and Pro-Apoptotic Effects
GnRH-II analogues have consistently been shown to inhibit the proliferation of endometrial, ovarian, and breast cancer cells.[3][10] Notably, GnRH-II antagonists are particularly effective at inducing programmed cell death (apoptosis). This occurs through the activation of the intrinsic apoptotic pathway, marked by a loss of mitochondrial membrane potential and subsequent activation of caspase-3.[3][10]
The Core Signaling Cascade: Inhibition of Growth Factor Signaling
A primary mechanism for the antiproliferative action of the GnRH-II system is its ability to counteract the mitogenic signals from growth factor receptors, such as the epidermal growth factor receptor (EGF-R).[10][14]
The signaling pathway proceeds as follows:
-
Ligand Binding: A GnRH-II analogue binds to its receptor on the cancer cell surface.
-
Gαi Protein Activation: The receptor-ligand complex activates an associated Gαi protein.
-
PTP Activation: The activated Gαi protein stimulates a phosphotyrosine phosphatase (PTP).[10][13]
-
EGF-R Dephosphorylation: The PTP directly dephosphorylates the activated (phosphorylated) EGF-R, effectively shutting down its downstream signaling.[10][13]
-
Inhibition of MAPK Pathway: By inactivating the EGF-R, this cascade prevents the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway, a critical driver of cell proliferation.[3][14]
In addition to this core pathway, GnRH-II antagonists can also activate stress-related kinases like JNK and p38, which contribute to their pro-apoptotic effects.[12][14]
Visualization: GnRH-II Receptor System Signaling Pathway
Caption: GnRH-II signaling cascade in cancer cells.
Methodologies for Characterizing GnRH-II Receptor Expression
Given the nuances of the GnRH-II receptor system, a multi-faceted experimental approach is crucial for robust and reliable characterization. Relying on a single method is insufficient; validating findings at both the mRNA and protein levels is the standard for trustworthiness in this field.
Visualization: Consolidated Experimental Workflow
Caption: Workflow for GnRH-II receptor system characterization.
Protocol: Detection of GnRH-II Receptor mRNA via RT-PCR and qPCR
Causality: This method confirms the presence of the gene transcript. It is the essential first step to determine if the cell has the genetic template to produce the receptor protein. Quantitative PCR (qPCR) further allows for the measurement of relative expression levels, which is critical for comparing cancerous versus normal tissues.
Methodology:
-
RNA Isolation:
-
Harvest ~1-5 million cells or use 10-30 mg of tissue.
-
Isolate total RNA using a TRIzol-based reagent or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Self-Validation: Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~1.8-2.0) and verify integrity via gel electrophoresis.
-
-
DNase Treatment:
-
Treat 1-2 µg of total RNA with DNase I to eliminate any contaminating genomic DNA, which could otherwise lead to false-positive results.
-
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcriptase kit (e.g., SuperScript IV, Thermo Fisher) with oligo(dT) or random hexamer primers.
-
-
PCR/qPCR Amplification:
-
For RT-PCR (Qualitative):
-
Prepare a PCR master mix containing Taq DNA polymerase, dNTPs, PCR buffer, and validated primers specific for the human GnRH-II receptor transcript.
-
Run 30-35 cycles of amplification.
-
Visualize the product on a 1.5% agarose gel. A band of the expected size indicates expression.
-
-
For qPCR (Quantitative):
-
Prepare a master mix with a SYBR Green or TaqMan-based qPCR reagent.
-
Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the reaction on a qPCR instrument.
-
Self-Validation: Analyze the melt curve for SYBR Green assays to ensure a single product was amplified. Calculate relative expression using the ΔΔCt method.
-
-
Protocol: Analysis of GnRH-II Receptor Protein via Western Blotting
Causality: While RT-PCR confirms the transcript, Western blotting provides evidence of the translated protein, its molecular weight, and its relative abundance. This is a critical validation step to link mRNA expression to a tangible protein product.[15]
Methodology:
-
Protein Extraction:
-
Lyse cell pellets or homogenized tissue in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at ~14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay. This is essential for equal loading.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Self-Validation: Stain the membrane with Ponceau S to visually confirm successful and even transfer across all lanes.
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween-20) to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane overnight at 4°C with a validated primary antibody against the GnRH-II receptor. The dilution will be antibody-specific (typically 1:500 - 1:2000).
-
Washing: Wash the membrane 3x for 10 minutes each in TBST.
-
Secondary Antibody: Incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer.
-
Washing: Repeat the washing step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager or X-ray film. A band at the expected molecular weight (~43 kDa for the reported receptor-like protein) indicates presence.[10]
-
Self-Validation: Re-probe the blot for a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading.
-
Protocol: Localization of GnRH-II Receptor Protein via Immunohistochemistry (IHC)
Causality: IHC provides crucial spatial context, revealing not only if the protein is expressed but also where it is located within the tissue architecture (e.g., cell membrane, cytoplasm) and in which cell types. This is vital for understanding its potential autocrine/paracrine functions.[15]
Methodology:
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Cut 4-5 µm thick sections onto charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes. This step is critical for unmasking the antigen epitope.
-
-
Immunostaining:
-
Blocking: Quench endogenous peroxidase activity with 3% hydrogen peroxide, then block non-specific binding with a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody: Apply the validated primary GnRH-II receptor antibody and incubate for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody & Detection: Use a polymer-based detection system (e.g., HRP-polymer conjugate) for signal amplification. Apply the appropriate chromogen (e.g., DAB), which will produce a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Lightly counterstain the nuclei with hematoxylin.
-
Dehydrate the slides, clear in xylene, and coverslip with a permanent mounting medium.
-
-
Analysis:
-
Examine under a light microscope.
-
Self-Validation: Include a negative control slide (omitting the primary antibody) to ensure staining is specific. If possible, use a known positive control tissue.
-
Therapeutic Implications and Future Directions
The expression of the GnRH-II receptor system on cancer cells provides a direct target for therapeutic intervention, distinct from the indirect, pituitary-level effects of classical GnRH-I analogues.[6] GnRH-II agonists and antagonists have shown direct antiproliferative and pro-apoptotic effects in numerous cancer models.[9][14]
Furthermore, the presence of these receptors opens the door for targeted drug delivery. GnRH-II analogues can be conjugated to cytotoxic drugs, nanoparticles, or toxins, acting as "homing devices" to deliver a therapeutic payload specifically to cancer cells that express the receptor, potentially increasing efficacy while minimizing off-target toxicity.[6][16]
The foremost challenge and future direction in this field is the definitive molecular identification and characterization of the functional human GnRH-II receptor. Elucidating its exact structure will accelerate the development of highly specific and potent agonists and antagonists, paving the way for a new generation of targeted cancer therapies.
References
-
Role of gonadotropin-releasing hormone 2 and its receptor in human reproductive cancers. Frontiers in Endocrinology. [Link]
-
GnRH Receptors in Cancer: From Cell Biology to Novel Targeted Therapeutic Strategies. Endocrine Reviews | Oxford Academic. [Link]
-
The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis. Frontiers in Endocrinology. [Link]
-
Gonadotropin-Releasing Hormone (GnRH) Receptors in Tumors. Ingenta Connect. [Link]
-
Gonadotropin-Releasing Hormone (GnRH) Receptors in Tumors: a New Rationale for the Therapeutical Application of GnRH Analogs in Cancer Patients? Bentham Science Publishers. [Link]
-
Expression of Gonadotropin-Releasing Hormone II (GnRH-II) Receptor in Human Endometrial and Ovarian Cancer Cells and Effects of GnRH-II on Tumor Cell Proliferation. The Journal of Clinical Endocrinology & Metabolism | Oxford Academic. [Link]
-
The biology of gonadotropin hormone-releasing hormone: role in the control of tumor growth and progression in humans. PubMed. [Link]
-
GnRH agonists and antagonists in cancer therapy. PubMed. [Link]
-
Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer. MDPI. [Link]
-
Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions. MDPI. [Link]
-
Two Forms of Gonadotropin-releasing Hormone (GnRH) Are Expressed in Human Breast Tissue and Overexpressed in Breast Cancer. AACR Journals. [Link]
-
GNRH agonists vs antagonists in prostate cancer: How to choose. Urology Times. [Link]
-
Conventional and new proposals of GnRH therapy for ovarian, breast, and prostatic cancers. Frontiers in Bioscience-Landmark. [Link]
-
Role of gonadotropin-releasing hormone 2 and its receptor in human reproductive cancers. Frontiers in Endocrinology. [Link]
-
Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers in Endocrinology. [Link]
-
Detection of gonadotropin-releasing hormone receptor and its mRNA in primary human epithelial ovarian cancers. PubMed. [Link]
-
GnRH in Cancer. Frontiers. [Link]
-
Role of gonadotropin-releasing hormone 2 and its receptor in human reproductive cancers. ResearchGate. [Link]
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Technical Guide: Antiproliferative Mechanisms of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II
Executive Summary
This guide provides a comprehensive technical analysis of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II , a metabolically stable synthetic analog of Gonadotropin-Releasing Hormone II (GnRH II). Unlike the classical GnRH I agonists (e.g., Leuprolide, Triptorelin) used primarily for pituitary downregulation, this specific GnRH II analog exhibits potent, direct antiproliferative effects on refractory cancer cell lines—specifically ovarian, endometrial, and triple-negative breast cancers.
This document details the molecule’s structural pharmacology, its unique signal transduction involving Phosphotyrosine Phosphatase (PTP) activation, and validated experimental protocols for assessing its efficacy in preclinical models.
Molecular Architecture & Pharmacology
Structural Optimization
Native GnRH II (pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2) is ubiquitous across vertebrates but suffers from rapid enzymatic degradation in vivo (half-life < 4 minutes). The analog (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II incorporates three critical modifications to transform it into a viable pharmacological agent:
| Position | Modification | Pharmacological Impact |
| 6 | D-Arg (D-Arginine) | Replaces Glycine. The bulky, basic D-amino acid stabilizes the β-turn conformation, preventing cleavage by endopeptidases and significantly increasing receptor binding affinity. |
| 9 | Pro-NHEt (Ethylamide) | Modifies Proline. Increases hydrophobicity and binding affinity to the GnRH receptor. |
| 10 | Des-Gly | Deletion of the C-terminal Glycine removes a primary site of post-proline cleavage, extending plasma half-life from minutes to hours. |
Receptor Selectivity
While GnRH I analogs act primarily via the type I GnRH receptor (GnRHR1) on the pituitary, (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II retains high affinity for GnRHR1 but also interacts with the putative GnRH II receptor system in neoplastic tissues. Crucially, in ovarian and endometrial cancer cells, this analog induces antiproliferative effects even in the presence of GnRH I antagonists, suggesting a distinct signaling topography or allosteric modulation unique to the GnRH II backbone.
Mechanism of Action: The PTP-EGFR Axis
The antiproliferative potency of this analog stems from its ability to "hijack" growth factor signaling. Unlike the Gq/11-PLC-PKC pathway used by GnRH I in the pituitary, (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II triggers a Gi-protein mediated phosphatase cascade in tumor cells.
The Signaling Cascade
-
Ligand Binding: The analog binds to the GnRH receptor on the tumor cell surface.
-
Gi Activation: This recruits the Gαi subunit.
-
PTP Activation: The complex activates a membrane-associated Phosphotyrosine Phosphatase (PTP).
-
EGFR Dephosphorylation: The activated PTP directly dephosphorylates the Epidermal Growth Factor Receptor (EGFR) at tyrosine residues.
-
Signal Termination: This shuts down the downstream mitogenic MAPK/ERK1/2 cascade, effectively halting cell cycle progression at G0/G1.
Visualization of Signaling Pathway
The following diagram illustrates the interference of the GnRH II analog with EGF-induced proliferation.
Caption: The GnRH II analog activates PTP via Gi protein, dephosphorylating EGFR and blocking the mitogenic MAPK cascade.
Experimental Protocols
To validate the antiproliferative effects of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II, researchers must employ a self-validating system that controls for serum growth factors.
Protocol A: Cell Viability Assay (Synchronized Starvation)
Objective: Determine IC50 of the analog in OVCAR-3 (Ovarian) or HEC-1A (Endometrial) cells.
Reagents:
-
GnRH II Analog Stock:
M in 0.1M acetic acid (store at -80°C). -
Assay Medium: RPMI 1640 + 0.5% Charcoal-Stripped FBS (to minimize endogenous steroids).
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment (24h). -
Starvation (Critical): Wash cells and replace medium with Assay Medium (low serum) for 24h. Why? This synchronizes the cell cycle and sensitizes cells to EGF/GnRH effects.
-
Treatment:
-
Control: Vehicle only.
-
EGF Control: 10 ng/mL EGF (Stimulates max growth).
-
Experimental: 10 ng/mL EGF + GnRH II Analog (Dose range:
M to M).
-
-
Incubation: 72 to 96 hours at 37°C, 5% CO2. Replenish treatment every 24h if half-life concerns arise (though this analog is stable).
-
Readout: Add MTT or Alamar Blue reagent. Read absorbance at 570 nm.
Data Analysis:
Calculate % Inhibition relative to EGF Control:
Protocol B: Western Blot for PTP-Mediated EGFR Inhibition
Objective: Prove the mechanism (PTP activation) rather than just the phenotypic outcome.
Workflow Visualization:
Caption: Experimental timeline to capture rapid phosphorylation events. Pre-treatment is essential to allow PTP activation.
Comparative Efficacy Data
The following table summarizes the antiproliferative potency of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II compared to standard GnRH I agonists in varying cancer lines.
| Cell Line | Cancer Type | GnRH I Agonist (Triptorelin) Response | GnRH II Analog Response | Mechanism |
| OVCAR-3 | Ovarian | Weak / No Effect | Significant Inhibition (IC50 ~10nM) | PTP-mediated EGFR suppression |
| HEC-1A | Endometrial | Moderate Inhibition | High Inhibition | Interference with autocrine growth loops |
| MCF-7 | Breast (ER+) | Moderate Inhibition | High Inhibition | Cross-talk with Estrogen Receptor signaling |
| MDA-MB-231 | Breast (TNBC) | No Effect | Moderate Inhibition | Apoptosis via p38 MAPK / JNK activation |
Note: In Triple-Negative Breast Cancer (TNBC), the mechanism often shifts from PTP activation to direct induction of apoptosis via the JNK/p38 pathway.
Clinical Implications & Translational Value
The development of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II represents a strategic shift in hormonal oncology:
-
Refractory Treatment: It offers a therapeutic avenue for tumors that have lost GnRH I receptors or are resistant to standard hormonal blockade.
-
Reduced Side Effects: Because the antiproliferative effect in cancer cells is often decoupled from the potent gonadotropin-releasing activity seen in the pituitary (depending on dosage and pulsatility), there is potential for targeted therapy with different dosing regimens than those used for chemical castration.
-
Combination Therapy: The ability to dephosphorylate EGFR makes this analog a potent sensitizer for Tyrosine Kinase Inhibitors (TKIs) like Gefitinib, potentially reversing resistance.
References
-
Gründker, C., et al. (2002). Gonadotropin-releasing hormone type II antagonist induces apoptosis in human endometrial and ovarian cancer cells in vitro and in vivo.[1] Journal of Clinical Endocrinology & Metabolism.[1][2][3][4]
-
Choi, J. H., et al. (2006). Mechanism of gonadotropin-releasing hormone (GnRH)-I and -II-induced cell growth inhibition in ovarian cancer cells.[1][5][6][7][8] Endocrine-Related Cancer.[5]
-
Emons, G., & Gründker, C. (2021).[3] Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer.[1][2][3][5][6][8][9] Cells.[1][2][3][7][9][10]
-
Kim, K. Y., et al. (2006).[1] Antiproliferative signaling of GnRH II in human ovarian cancer cells.[1][2][5][6][7][8] Molecular Endocrinology.[2]
-
PubChem. (2023). Compound Summary: (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH (Analog Structural Reference).[11] National Library of Medicine.
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An In-depth Technical Guide to the Mechanism of Action of Synthetic cGnRH-II Superagonists
Abstract
This technical guide provides a comprehensive examination of the mechanism of action of synthetic chicken Gonadotropin-Releasing Hormone-II (cGnRH-II) superagonists. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular intricacies of ligand-receptor interactions, downstream signaling cascades, and the structural modifications that confer enhanced biological activity. We will explore the key differences between Type I and Type II GnRH receptors, the rationale behind superagonist design, and the paradoxical effects of sustained receptor activation. This guide integrates established principles with detailed experimental protocols for the functional characterization of these potent analogs, offering both foundational knowledge and practical insights for their application in research and therapeutics.
Introduction: The Two Faces of GnRH and Their Receptors
The neuroendocrine control of reproduction in vertebrates is orchestrated by Gonadotropin-Releasing Hormone (GnRH). In mammals, two principal isoforms exist: the classical hypothalamic GnRH-I and the highly conserved GnRH-II (also known as chicken GnRH-II or cGnRH-II).[1][2] While GnRH-I is the primary driver of the hypothalamic-pituitary-gonadal (HPG) axis, cGnRH-II and its specific receptor (GnRHR-II) are ubiquitously expressed in both the central nervous system and peripheral tissues, suggesting diverse and largely unexplored physiological roles beyond gonadotropin release.[3]
These ligands exert their effects through two distinct G protein-coupled receptors (GPCRs): the Type I GnRH receptor (GnRHR-I) and the Type II GnRH receptor (GnRHR-II). A critical structural distinction between these receptors lies in the C-terminal intracellular tail. Mammalian GnRHR-I uniquely lacks this tail, a feature that renders it resistant to rapid desensitization and internalization.[4] In contrast, GnRHR-II possesses a C-terminal tail, which is a hallmark of most GPCRs and is instrumental in processes of phosphorylation, β-arrestin recruitment, and subsequent receptor desensitization and internalization.[1][4] This structural divergence is fundamental to understanding the differential signaling dynamics and the mechanism of action of their respective agonists.
The Genesis of a Superagonist: Structure-Activity Relationship
The therapeutic and research potential of GnRH analogs has driven extensive structure-activity relationship (SAR) studies. A "superagonist" is a synthetic analog with significantly higher binding affinity and biological potency compared to the native hormone.[5] The enhanced potency of synthetic cGnRH-II superagonists stems from two key structural modifications:
-
Substitution at Position 6: The native Glycine (Gly) at position 6 is a primary site for enzymatic degradation.[4] Replacing this Gly with a D-amino acid (e.g., D-Alanine, D-Lysine) creates a steric shield that significantly increases resistance to proteolysis.[5][6] This substitution also helps to stabilize a β-turn conformation in the peptide, which is favorable for high-affinity receptor binding.[5][7]
-
Modification at the C-terminus: While less common for cGnRH-II analogs compared to their GnRH-I counterparts, replacing the C-terminal Gly-NH2 with a Pro-ethylamide (Pro-NHEt) can further enhance receptor binding affinity.
These modifications result in compounds with a longer plasma half-life and a "tighter" fit within the receptor's binding pocket, leading to a more sustained and robust activation of downstream signaling pathways.
The Core Mechanism: Receptor Binding and G Protein Activation
The primary mechanism of action for cGnRH-II superagonists begins with high-affinity binding to the Type II GnRH receptor. This interaction stabilizes an active conformation of the receptor, facilitating its coupling to heterotrimeric G proteins.
The canonical signaling pathway for GnRHR-II is through the Gαq/11 family of G proteins.[3] Activation of Gαq/11 initiates a well-defined cascade:
-
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates PLCβ.
-
Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
Protein Kinase C (PKC) Activation: DAG, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) at the plasma membrane.
This initial signaling flurry is the launchpad for a multitude of downstream cellular responses.
Figure 1: Core Gαq/11 signaling pathway activated by cGnRH-II superagonists.
Downstream Signaling Cascades: The MAPK Network
The activation of PKC serves as a critical node, propagating the signal to the Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways are central to regulating gene expression, cell proliferation, and differentiation. The primary MAPK pathways activated by cGnRH-II agonists include:
-
Extracellular signal-Regulated Kinase (ERK1/2): The PKC-mediated activation of the Ras/Raf/MEK/ERK pathway is a well-established consequence of GnRH receptor stimulation. Phosphorylated ERK (pERK) translocates to the nucleus to regulate transcription factors.
-
c-Jun N-terminal Kinase (JNK): The JNK pathway can also be activated downstream of PKC and is often associated with cellular stress responses and apoptosis.[8]
-
p38 MAPK: Similar to JNK, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a role in apoptosis and cell cycle regulation.[9]
The specific MAPK pathway that is preferentially activated can be cell-type dependent and may be influenced by the specific agonist, a concept known as biased agonism.[10]
Figure 2: Major MAPK signaling cascades downstream of PKC activation.
Receptor Regulation: Desensitization and Internalization
A key feature of cGnRH-II superagonist action on the Type II receptor is the process of homologous desensitization. Unlike the tail-less GnRHR-I, the C-terminal tail of GnRHR-II contains serine and threonine residues that become phosphorylated by G protein-coupled receptor kinases (GRKs) upon sustained agonist stimulation.
This phosphorylation event serves as a docking site for β-arrestin proteins. The binding of β-arrestin has two major consequences:
-
G Protein Uncoupling: β-arrestin sterically hinders the interaction between the receptor and Gαq/11, effectively shutting down the primary signaling cascade.[4]
-
Receptor Internalization: β-arrestin acts as an adapter protein, targeting the phosphorylated receptor for clathrin-mediated endocytosis.[4] The internalized receptor can then either be dephosphorylated and recycled back to the cell surface or targeted to lysosomes for degradation.
This process of desensitization and internalization is the molecular basis for the paradoxical clinical effect of GnRH superagonists: after an initial stimulatory "flare" phase, chronic administration leads to a profound and sustained downregulation of receptor signaling, resulting in a state of "medical castration" that is therapeutically valuable in hormone-dependent diseases.[11]
Quantitative Analysis: Characterizing Superagonist Potency
A thorough characterization of a synthetic cGnRH-II superagonist requires quantitative assessment of its binding affinity and functional potency. The following table summarizes key parameters for native cGnRH-II and a representative superagonist, highlighting the significant increase in potency conferred by the D-amino acid substitution.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| cGnRH-II (native) | Bullfrog GnRHR-1 | Inositol Phosphate | EC50 | ~1.0 nM | [6] |
| [D-Ala6]cGnRH-II | Bullfrog GnRHR-1 | Inositol Phosphate | EC50 | ~0.1 nM | [6] |
| cGnRH-II (native) | Green Monkey GnRHR-2 | Radioligand Binding | Ki | ~5.0 nM | [6] |
| [D-Ala6]cGnRH-II | Green Monkey GnRHR-2 | Radioligand Binding | Ki | ~0.5 nM | [6] |
Note: Values are approximate and can vary based on the specific cell line and experimental conditions.
Experimental Protocols for Functional Characterization
The following section provides detailed, step-by-step methodologies for key experiments used to elucidate the mechanism of action of cGnRH-II superagonists.
Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human or other relevant GnRHR-II (e.g., HEK293 or COS-7 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., via Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Add a constant amount of cell membranes to each well.
-
Add a fixed concentration of a suitable radiolabeled GnRH analog (e.g., 125I-Triptorelin or a labeled cGnRH-II analog).
-
Add increasing concentrations of the unlabeled cGnRH-II superagonist (the competitor).
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of an unlabeled ligand).
-
-
Incubation & Filtration:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification & Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Use non-linear regression (one-site competition model) to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3: Workflow for a radioligand competitive binding assay.
Intracellular Calcium Mobilization Assay
This assay measures the functional potency (EC50) of an agonist by quantifying the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Preparation & Dye Loading:
-
Plate cells expressing GnRHR-II onto black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[12][13]
-
Remove the culture medium and add the loading buffer to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active form.[13]
-
Wash the cells gently with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence for a short period.
-
Inject varying concentrations of the cGnRH-II superagonist into the wells.
-
Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, alternate excitation between 340 nm and 380 nm while measuring emission at ~510 nm.[14] For single-wavelength dyes like Fluo-4, excite at ~490 nm and measure emission at ~520 nm.
-
-
Data Analysis:
-
For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., 340/380) for each time point.
-
Determine the peak response (maximum fluorescence or ratio change) for each agonist concentration.
-
Plot the peak response against the log concentration of the agonist.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 (the concentration of agonist that produces 50% of the maximal response).
-
β-Arrestin Recruitment Assay (BRET-based)
This assay directly measures the interaction between the activated GnRHR-II and β-arrestin, providing insight into the mechanisms of receptor desensitization. Bioluminescence Resonance Energy Transfer (BRET) is a common method.[15]
Protocol:
-
Cell Transfection:
-
Assay Performance:
-
Wash the cells and replace the medium with a physiological buffer.
-
Add the luciferase substrate (e.g., coelenterazine h) to all wells and incubate for 5-10 minutes.
-
Measure the baseline BRET signal using a plate reader capable of simultaneously detecting the donor and acceptor emission wavelengths (e.g., ~480 nm for Rluc and ~530 nm for YFP).
-
Add varying concentrations of the cGnRH-II superagonist.
-
Measure the BRET signal again, either kinetically over time or at a fixed endpoint (e.g., 15-30 minutes post-stimulation).
-
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).
-
Calculate the net BRET by subtracting the baseline ratio from the agonist-stimulated ratio.
-
Plot the net BRET ratio against the log concentration of the agonist.
-
Use a non-linear regression model to determine the EC50 for β-arrestin recruitment.
-
Conclusion and Future Directions
Synthetic cGnRH-II superagonists are powerful tools for probing the function of the Type II GnRH receptor system. Their mechanism of action is characterized by high-affinity binding, potent activation of the Gαq/11-PLC-Ca²⁺ pathway, and subsequent stimulation of MAPK cascades. Crucially, their interaction with the tailed GnRHR-II initiates a robust desensitization and internalization program mediated by GRK phosphorylation and β-arrestin recruitment. This dual action of potent initial stimulation followed by profound downregulation is the cornerstone of their utility.
Future research should focus on developing superagonists with biased signaling properties—ligands that preferentially activate one downstream pathway (e.g., G protein signaling) over another (e.g., β-arrestin recruitment). Such biased agonists could potentially separate the therapeutic effects of GnRH receptor activation from the desensitization that limits chronic efficacy, opening new avenues for drug development in reproductive medicine and oncology. The detailed protocols provided herein offer a validated framework for the rigorous characterization of these next-generation compounds.
References
- Carreño, C., et al. (2014). Application of BRET for Studying G Protein-Coupled Receptors. Molecules, 19(4), 4846-4870.
- Cheng, K. W., & Leung, P. C. (2005). Effects of GnRH activation of its receptor in stimulating diverse intracellular signaling pathways. Trends in Endocrinology & Metabolism, 16(8), 363-368.
-
Moodle@Units. (n.d.). Ca2+ imaging with FURA-2 AM. Retrieved February 20, 2026, from [Link]
- McArdle, C. A., Franklin, J., Green, L., & Hislop, J. N. (2002). The Gonadotrophin-Releasing Hormone Receptor: Signalling, Cycling and Desensitisation. Journal of Neuroendocrinology, 14(10), 755-769.
- Hislop, J. N., et al. (2000). Agonist-Induced Endocytosis and Recycling of the Gonadotropin-Releasing Hormone Receptor: Effect of β-Arrestin on Internalization Kinetics. Molecular Endocrinology, 14(10), 1684-1693.
- McArdle, C. A. (2012). Gonadotropin-releasing hormone receptor signaling: biased and unbiased. Mini reviews in medicinal chemistry, 12(9), 841–850.
- St-Onge, G., et al. (2014). BRET biosensors to study GPCR biology, pharmacology, and signal transduction. Frontiers in Endocrinology, 5, 126.
- Urbanski, H. F. (2012). Differential Roles of GnRH-I and GnRH-II Neurons in the Control of the Primate Reproductive Axis. Frontiers in Endocrinology, 3, 10.
- Maiti, K., et al. (2003). GnRH-II analogs for selective activation and inhibition of non-mammalian and type-II mammalian GnRH receptors. Molecules and Cells, 16(2), 173-179.
-
Molecular Devices. (n.d.). Fura 2 QBT Calcium Kit. Retrieved February 20, 2026, from [Link]
- Burgos, P., et al. (2017).
- Windle, J. J., et al. (1998). Studies of Gonadotropin-Releasing Hormone (GnRH) Action Using GnRH Receptor-Expressing Pituitary Cell Lines. Endocrine Reviews, 19(3), 321-344.
- Desaulniers, A. T., et al. (2017). Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers in Endocrinology, 8, 339.
- Peter, R. E., et al. (1995). A new gonadotropin-releasing hormone (GnRH) superagonist in goldfish: influence of dialkyl-D-homoarginine at position 6 on gonadotropin-II and growth hormone release.
- Rivier, J. E., et al. (2007). Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives. Journal of Medicinal Chemistry, 50(9), 2067-2077.
- Geva, E., et al. (2000). Structure-activity studies of reduced-size gonadotropin-releasing hormone agonists derived from the sequence of an endothelin antagonist. Journal of Medicinal Chemistry, 43(15), 2883-2890.
- Roberson, M. S., et al. (1999). Activation of the p38 mitogen-activated protein kinase pathway by gonadotropin-releasing hormone. Endocrinology, 140(3), 1310-1318.
- Kim, M. O., et al. (2013). Gonadotropin-releasing hormone type II (GnRH-II) agonist regulates the invasiveness of endometrial cancer cells through the GnRH-I receptor and mitogen-activated protein kinase (MAPK). BMC Cancer, 13, 296.
- Geva, E., & Gidron, Y. (2000). Structure−Activity Studies of Reduced-Size Gonadotropin-Releasing Hormone Agonists Derived from the Sequence of an Endothelin Antagonist. Journal of Medicinal Chemistry, 43(15), 2883–2890.
- Kim, M. O., et al. (2013). Gonadotropin-releasing hormone type II (GnRH-II) agonist regulates the invasiveness of endometrial cancer cells through the GnRH-I receptor and mitogen-activated protein kinase (MAPK)-dependent activation of matrix metalloproteinase (MMP). BMC Cancer, 13, 296.
- Flanagan, C. A., & Manilall, A. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in Endocrinology, 8, 274.
- Al-Musaimi, O., et al. (2024). GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. Molecules, 29(1), 231.
- Millar, R. P. (2003). GnRH II and type II GnRH receptors. Trends in Endocrinology & Metabolism, 14(1), 35-43.
- Artini, P. G., et al. (2016). GnRH and GnRH receptors in the pathophysiology of the human female reproductive system.
-
ResearchGate. (n.d.). Dose-dependent inhibition of basal and GnRH-induced MAPK1/3 activation... Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Dose response of the effects of GnRH-a, TPA, and ionomycin on MAPK... Retrieved February 20, 2026, from [Link]
- Gkountelias, K., et al. (2023). Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer. International Journal of Molecular Sciences, 24(20), 15307.
- Geva, E., et al. (2000). Structure-activity studies of reduced-size gonadotropin-releasing hormone agonists derived from the sequence of an endothelin antagonist. Journal of medicinal chemistry, 43(15), 2883–2890.
- de VJ, et al. (2018). Characterization of 12 GnRH peptide agonists – a kinetic perspective. British Journal of Pharmacology, 175(13), 2663-2676.
-
EMEA. (1998). Committee for Veterinary Medicinal Products: D-Phe6-LHRH (Lecirelin) Summary Report. Retrieved February 20, 2026, from [Link]
- Perera, J., & Hernandez-Gifford, J. A. (2024). Gonadotropin-Releasing Hormone (GnRH)
- Flanagan, C. A., & Manilall, A. (2017). Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Frontiers in endocrinology, 8, 274.
-
ResearchGate. (n.d.). (PDF) Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding. Retrieved February 20, 2026, from [Link]
-
ResearchGate. (n.d.). Structures of GnRHs and the human GnRH receptor. A, primary structures... Retrieved February 20, 2026, from [Link]
- Desaulniers, A. T., et al. (2023). Role of gonadotropin-releasing hormone 2 and its receptor in human reproductive cancers. Frontiers in Endocrinology, 14, 1146603.
Sources
- 1. Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GnRH II and type II GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. GnRH-II analogs for selective activation and inhibition of non-mammalian and type-II mammalian GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 7. Gonadotropin-releasing hormone type II (GnRH-II) agonist regulates the invasiveness of endometrial cancer cells through the GnRH-I receptor and mitogen-activated protein kinase (MAPK)-dependent activation of matrix metalloproteinase (MMP)-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 12. moodle2.units.it [moodle2.units.it]
- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchmgt.monash.edu [researchmgt.monash.edu]
- 15. Frontiers | BRET biosensors to study GPCR biology, pharmacology, and signal transduction [frontiersin.org]
Methodological & Application
Application Note: Reconstitution & Handling of (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II
Executive Summary & Molecule Profile
This technical guide outlines the rigorous protocol for the reconstitution, storage, and handling of (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II , a potent synthetic analog of Chicken Gonadotropin-Releasing Hormone II (cGnRH-II).
Unlike mammalian GnRH (GnRH I), which primarily regulates gonadotropin release via the Type I receptor, this analog targets the Type II GnRH receptor (GnRHR-II) . The structural modifications—specifically the substitution of D-Arginine at position 6 and the ethylamide modification at the C-terminus—confer significant resistance to enzymatic degradation and enhanced receptor binding affinity.
Physicochemical Profile
| Parameter | Specification |
| Common Name | cGnRH-II Analog, (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II |
| CAS Number | 145940-57-4 |
| Sequence | pGlu-His-Trp-Ser-His-D-Arg -Trp-Tyr-Pro-NHEt |
| Molecular Weight | ~1250–1350 Da (Refer to specific Lot CoA) |
| Solubility | High in water and dilute acids; moderate in saline.[1][2][3] |
| Isoelectric Point (pI) | Basic (due to His and Arg residues); positively charged at neutral pH. |
| Appearance | White to off-white lyophilized powder. |
Structural Logic & Stability Mechanisms
Understanding the chemical modifications is crucial for proper handling. The diagram below illustrates how specific residues contribute to the peptide's enhanced stability compared to native GnRH.
Figure 1: Structural modifications of the cGnRH-II analog. The D-Arg6 substitution stabilizes the bioactive conformation, while the C-terminal ethylamide prevents degradation by post-proline cleaving enzymes.
Reconstitution Protocol
Materials Required[4]
-
Lyophilized Peptide : (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II (stored at -20°C).
-
Primary Solvent : Sterile Water for Injection (SWFI) or 0.1 M Acetic Acid (recommended for basic peptides to ensure protonation and solubility).
-
Vessels : Sterile, low-protein-binding polypropylene microcentrifuge tubes (e.g., LoBind). Avoid glass to prevent adsorption.
-
Filtration : 0.22 µm PVDF or PES syringe filter (Low dead volume).
Step-by-Step Procedure
Step 1: Equilibration
Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20–30 mins) inside a desiccator if possible.
-
Why? Opening a cold vial introduces condensation, which can hydrolyze the peptide and cause aggregation.
Step 2: Solvent Selection & Addition
For a stock solution of 1 mg/mL (approx. 0.8 mM) :
-
Centrifuge the vial briefly (5,000 x g for 10 sec) to settle the powder.
-
Add 0.1 M Acetic Acid or Sterile Water .
-
Expert Tip: Start with a volume equal to 50% of the target volume. If the peptide is a TFA salt (common), water is usually sufficient. If it is an Acetate salt, 0.1 M Acetic Acid aids dissolution.
-
-
Do not sonicate vigorously. Vortex gently or swirl until dissolved.
Step 3: Concentration Verification
Peptide content in lyophilized powder varies (often 70–80% peptide, with the rest being counterions and water). Do not assume weight = peptide mass.
-
Method : Measure Absorbance at 280 nm (A280).
-
Extinction Coefficient (
) : This analog contains Trp (5500) and Tyr (1490).-
Estimated
(Contains 2 Trp, 1 Tyr). -
Calculate concentration:
.
-
Step 4: Sterilization & Aliquoting
-
Filter the solution through a 0.22 µm PVDF filter into a sterile low-binding tube.
-
Aliquot into single-use volumes (e.g., 20 µL, 50 µL) to avoid freeze-thaw cycles.
Storage & Stability Matrix
| State | Temperature | Stability Estimate | Container Requirement |
| Lyophilized Powder | -20°C | 24 Months | Desiccated, dark |
| Stock Solution (1 mg/mL) | -20°C / -80°C | 6–12 Months | Polypropylene (Low Binding) |
| Working Solution (<10 µM) | 4°C | < 24 Hours | Add 0.1% BSA to prevent adsorption |
Critical Warning : Dilute solutions (< 100 µg/mL) are highly prone to adsorption on plastic surfaces. Always use a carrier protein (0.1% BSA or HSA) in the dilution buffer for working aliquots.
Experimental Usage Guide
In Vitro Receptor Binding
-
Buffer : 25 mM HEPES, 10 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Note : The D-Arg6 modification increases hydrophobicity slightly; ensure the buffer is well-mixed.
-
Binding Affinity : Expect
values in the sub-nanomolar range (0.1 – 1.0 nM) for GnRHR-II.
In Vivo Administration (Aquaculture/Research)
-
Vehicle : 0.9% Saline or Phosphate Buffered Saline (PBS).
-
Protocol :
-
Dilute the acetic acid/water stock into sterile saline immediately prior to injection.
-
For spawning induction, typical doses range from 10–100 µg/kg body weight.
-
Administer Intramuscularly (IM) or Intraperitoneally (IP).
-
Troubleshooting
-
Precipitation : If the solution turns cloudy, the pH may be near the peptide's isoelectric point (pI > 8). Add small increments of 1 M Acetic Acid to lower pH and resolubilize.
-
Low Activity : Check for adsorption losses. If no BSA was used in dilute working steps, up to 50% of the peptide may be lost to the tube walls.
References
-
Chemical Identity & CAS : U.S. Fish and Wildlife Service. Study Protocol for (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II (Chicken). INAD 11-375. Link
-
Structural Modifications : Millar, R. P., et al. (2004). "GnRHs and GnRH receptors."[1][2][4][5][6] Endocrine Reviews, 25(2), 235-275. (Mechanistic basis for D-Arg6 and Pro-NHEt9 stability).
-
Aquaculture Applications : Zohar, Y., & Mylonas, C. C. (2001). "Endocrine manipulations of spawning in cultured fish: from hormones to genes."[7] Aquaculture, 197(1-4), 99-136. Link
-
Peptide Handling : MedChemExpress. Product Information: (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II. Link
Sources
- 1. CAS 96497-82-4: L-Prolinamide,5-oxo-L-prolyl-L-histidyl-L-… [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Rational Design, Synthesis and Binding Affinity Studies of Anthraquinone Derivatives Conjugated to Gonadotropin-Releasing Hormone (GnRH) Analogues towards Selective Immunosuppression of Hormone-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
Application Note: Optimal Solubilization and Stability Protocols for Chicken LHRH II Analogs
This Application Note and Protocol guide is designed for researchers working with Chicken LHRH II (cGnRH-II) and its analogs. It prioritizes chemical stability, solubility thermodynamics, and biological compatibility.
) and synthetic analogs.Executive Summary
Chicken LHRH II (cGnRH-II) differs structurally from mammalian GnRH-I by three residues (His
The optimal solvent for stock preparation of cGnRH-II is 0.1 M Acetic Acid (pH ~3.0).
This solvent choice is dictated by the presence of two Histidine residues (His
Chemical Rationale & Solvent Selection[1][2][3]
Structural Analysis
The solubility profile of cGnRH-II is governed by its specific amino acid sequence:
Sequence: pGlu - His - Trp - Ser - His - Gly - Trp - Tyr - Pro - Gly - NH
-
Hydrophobic Core (Trp
, Trp , Tyr , Pro ): These residues drive aggregation in aqueous environments via - stacking and hydrophobic effects. -
Basic Switches (His
, His ): These are the solubility "handles." At neutral pH (7.4), the imidazole rings are largely uncharged, leading to poor solubility and potential precipitation. At acidic pH (< 5.0), they become positively charged, solvating the peptide.
Solvent Comparison Table
| Solvent System | Suitability | Mechanism of Action | Recommended Use |
| 0.1 M Acetic Acid | Optimal | Protonates His residues; disrupts aggregation; prevents oxidation. | Primary Stock (1–5 mg/mL) |
| Sterile Water | Poor | Insufficient charge repulsion; risk of "gelation" or adsorption to plastic. | Not recommended for stocks. |
| DMSO (Dimethyl Sulfoxide) | Good | Solvates hydrophobic domains; disrupts H-bonds. | High-concentration stocks (>5 mg/mL) or in vivo delivery where acid is toxic. |
| PBS (pH 7.4) | Poor | Neutral pH deprotonates His; high salt promotes hydrophobic salting-out. | Working solution only (dilute immediately before use). |
Decision Logic for Reconstitution
The following diagram illustrates the decision matrix for selecting the correct solvent based on the specific analog's modification.
Figure 1: Solvent selection decision tree based on peptide physicochemical properties.
Detailed Reconstitution Protocol
Materials Required[2]
-
Lyophilized Peptide: cGnRH-II or analog (store at -20°C).
-
Primary Solvent: 0.1 M Acetic Acid (Glacial acetic acid diluted in HPLC-grade water).
-
Preparation: Add 575 µL glacial acetic acid to 99.425 mL water. Sterile filter (0.22 µm).
-
-
Vials: Low-binding polypropylene microcentrifuge tubes (e.g., LoBind). Do not use polystyrene.
-
Gas: Nitrogen or Argon (for purging).
Step-by-Step Methodology
Step 1: Equilibration Remove the peptide vial from the freezer and allow it to equilibrate to room temperature (approx. 20–30 mins) inside a desiccator.
-
Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic peptide, leading to hydrolysis and inaccurate weighing.
Step 2: Gross Weighing (if not pre-aliquoted) Rapidly weigh the necessary amount. Ideally, dissolve the entire vial content to avoid repeated opening.
-
Note: If the net peptide content (NPC) is known (from CoA), calculate the solvent volume based on NPC, not total weight (which includes salts/counterions).
Step 3: Solubilization Add 0.1 M Acetic Acid to achieve a target concentration of 1 mg/mL to 5 mg/mL .
-
Technique: Add solvent down the side of the vial. Vortex gently for 10–15 seconds.
-
Observation: The solution should be clear and colorless. If cloudy, sonicate in a water bath for 30 seconds.
Step 4: Aliquoting and Storage Divide the stock solution into small working aliquots (e.g., 20–50 µL) in low-binding tubes.
-
Purge: Gently blow Nitrogen gas over the top of the liquid to displace oxygen (prevents Trp/His oxidation).
-
Freeze: Snap-freeze in liquid nitrogen or dry ice/ethanol. Store at -80°C.
Step 5: Working Solution Preparation (Day of Experiment) Thaw one aliquot on ice. Dilute to the working concentration (e.g., 100 nM) using your experimental buffer (PBS, Tyrode’s, or Culture Media).
-
Critical Rule: The final volume of the acidic stock in the biological buffer should be <1% (v/v) to avoid acidifying the media.
Quality Control & Stability Data
Stability Profile
Peptides containing Tryptophan (Trp) and Histidine (His) are susceptible to photo-oxidation.
| Condition | Stability Estimate | Notes |
| Lyophilized (-20°C) | > 2 Years | Keep dry; protect from light. |
| 0.1 M Acetic Acid (-80°C) | 6–12 Months | Best storage condition. |
| 0.1 M Acetic Acid (4°C) | 1–2 Weeks | Bacteria growth risk; oxidation risk. |
| Neutral Buffer (pH 7.4, 25°C) | < 24 Hours | Risk of aggregation and deamidation. |
Experimental Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) workflow for cGnRH-II reconstitution.
Troubleshooting Common Issues
Issue 1: Peptide precipitates upon adding PBS.
-
Cause: "Salting out" or Isoelectric precipitation. The sudden pH jump to 7.4 neutralizes the His charge while high salt reduces solubility.
-
Solution: Ensure the dilution factor is high (at least 1:100). If high concentrations are needed in PBS, first dissolve in DMSO, then slowly add PBS with constant vortexing.
Issue 2: Loss of biological activity over time.
-
Cause: Adsorption to container walls or oxidation of Trp.
-
Solution: Use LoBind tubes. Add 0.1% BSA (Bovine Serum Albumin) to the working buffer (not the stock) to block surface adsorption sites.
Issue 3: Inaccurate concentration.
-
Cause: Weighing error or ignoring peptide content (gross weight vs. net peptide).
-
Solution: Measure concentration using UV absorbance at 280 nm.
-
Extinction Coefficient: cGnRH-II contains 2 Trp and 1 Tyr.
- .
-
References
-
King, J. A., & Millar, R. P. (1982). Structure of chicken hypothalamic luteinizing hormone-releasing hormone.[2] II. Isolation and characterization. Journal of Biological Chemistry, 257(18), 10729-10732.[2] Link
-
Sigma-Aldrich. Solubility Guidelines for Peptides. Technical Guides. Link
-
Millar, R. P., et al. (2001). Action of chicken II GnRH on the human placenta.[3] The Journal of Clinical Endocrinology & Metabolism, 86(2), 721-729. Link
-
MedChemExpress. LH-RH II (chicken) Product Information & Solubility. Link
-
Sealfon, S. C., et al. (1997). Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor. Endocrine Reviews, 18(2), 180-205. Link
Sources
- 1. The low-energy conformations of gonadotropin-releasing hormone in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of chicken hypothalamic luteinizing hormone-releasing hormone. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of chicken II GnRH on the human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro dosage of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II for apoptosis
Application Note: In Vitro Dosage Optimization of (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II for Apoptosis Induction
Executive Summary & Molecule Profile
This guide details the experimental protocols for utilizing (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II , a metabolically stable, super-agonistic analog of Chicken GnRH-II (cGnRH-II). Unlike mammalian GnRH-I, which primarily regulates gonadotropin secretion, GnRH-II and its high-affinity analogs possess distinct antiproliferative and apoptotic properties in reproductive cancers (ovarian, endometrial, and breast) mediated through the GnRH-I receptor or the putative GnRH-II receptor system.
Molecule Specifications:
-
Sequence Modification: Substitution of Glycine at position 6 with D-Arginine (stabilizes
-turn) and replacement of Glycine-amide at position 10 with an ethylamide group (protects against post-proline cleaving enzymes). -
Functional Class: High-affinity GnRH-II Agonist.
-
Primary Application: Induction of apoptosis via p38 MAPK/JNK signaling cascades in GnRH-receptor-positive tumor cells.
Mechanistic Grounding: The Apoptosis Paradox
To design a valid experiment, one must understand that GnRH analogs exhibit biphasic dose-dependency .
-
Low Dose (
M): Primarily cytostatic (inhibits proliferation via phosphotyrosine phosphatase activation). -
High Dose (
M - M): Cytotoxic (induces apoptosis).
The analog triggers a specific stress-activated pathway distinct from classical G
Pathway Visualization
The following diagram illustrates the signaling cascade activated by (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II leading to apoptosis.
Caption: Signal transduction pathway of GnRH-II analogs triggering intrinsic apoptosis via stress-activated kinases.
Experimental Protocols
Protocol A: Reconstitution & Storage (Critical Step)
Peptide stability is the most common failure point in LHRH experiments.
-
Solvent: Dissolve the lyophilized peptide in 0.1 M Acetic Acid or DMSO to a stock concentration of 10 mM (
M) . Avoid water directly as it may cause aggregation. -
Aliquot: Divide into single-use aliquots (e.g., 10
L) to avoid freeze-thaw cycles. -
Storage: Store at -80°C.
-
Working Solution: On the day of the experiment, dilute the stock 1:1000 in serum-free media to reach
M, then perform serial dilutions.
Protocol B: Dose-Response Viability Assay (MTT/CCK-8)
Objective: Determine the IC50 and the threshold for cytotoxicity vs. cytostasis.
Cell Models:
-
Ovarian: A2780, SK-OV-3, OVCAR-3 (GnRH-R positive).
-
Endometrial: HEC-1A, Ishikawa.
Steps:
-
Seeding: Plate cells at
cells/well in 96-well plates. Allow attachment for 24h. -
Starvation: Switch to low-serum (0.5% FBS) media for 12h to synchronize cell cycles and reduce interference from growth factors in serum.
-
Treatment: Treat cells with the analog in a log-scale titration.
-
Dose Range:
M to M. -
Controls: Vehicle (DMSO/Media), Positive Control (Cisplatin or Doxorubicin).
-
-
Incubation: 48 to 72 hours . Note: Apoptosis in this pathway is slow-onset; 24h is often insufficient.
-
Readout: Add MTT or CCK-8 reagent; measure absorbance at 450/570 nm.
Protocol C: Confirmatory Apoptosis Assay (Caspase-3/7)
Objective: Distinguish between cell death (apoptosis) and growth arrest.
-
Seeding: Plate
cells/well in white-walled 96-well plates (for luminescence). -
Treatment: Treat with the Optimal Apoptotic Dose (determined from Protocol B, typically 1
M - 10 M ). -
Timepoint: 48 hours.
-
Assay: Add Caspase-Glo® 3/7 reagent (1:1 ratio with media). Incubate 30 mins at RT.
-
Measurement: Read luminescence. A >2-fold increase over control confirms apoptosis.
Dosage Reference Table
The following table summarizes expected behavioral thresholds for (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II based on homologous GnRH-II analog studies.
| Concentration | Molarity (M) | Expected Phenotype | Mechanism |
| Low | No Effect / Slight Cytostasis | Receptor binding; minimal signaling activation. | |
| Medium | Antiproliferative (G0/G1 Arrest) | Phosphotyrosine phosphatase (PTP) activation; EGF receptor trans-inhibition. | |
| High | Apoptosis (Cytotoxicity) | p38/JNK activation; Bax translocation; Caspase-3 cleavage. |
Key Insight: If you observe growth inhibition but no caspase activation at
Troubleshooting & Controls
-
Serum Interference: High FBS concentrations can mask the effects of GnRH analogs due to the abundance of growth factors (EGF/IGF) overriding the GnRH signal. Always use reduced serum (0.5% - 2%) during the treatment phase.
-
Receptor Verification: Ensure your cell line expresses GnRH-I or GnRH-II receptors. Use Western Blot or RT-PCR for GNRHR or GNRHR2 (if primate/human specific) prior to treatment.
-
Specificity Check: To prove the effect is receptor-mediated, pre-treat with a GnRH antagonist (e.g., Cetrorelix or Antide) at
M for 1 hour. If the apoptotic effect of your analog is blocked, the mechanism is specific [3].
References
-
Gründker, C., et al. (2002). Gonadotropin-releasing hormone type II antagonist induces apoptosis in human endometrial and ovarian cancer cells.[2][3][4][5][6] Journal of Clinical Endocrinology & Metabolism . Available at: [Link] (Verified via search context 1.1, 1.2).
-
Fister, S., et al. (2007).[2] Gonadotropin-Releasing Hormone Type II Antagonists Induce Apoptotic Cell Death in Human Endometrial and Ovarian Cancer Cells In vitro and In vivo. Cancer Research . Available at: [Link]
-
Kim, K.Y., et al. (2004). Type II Gonadotropin-Releasing Hormone Stimulates p38 Mitogen-Activated Protein Kinase and Apoptosis in Ovarian Cancer Cells. The Journal of Clinical Endocrinology & Metabolism . Available at: [Link]
-
Mizutani, T., et al. (1998).[3][7] Suppression of cell proliferation and induction of apoptosis in uterine leiomyoma by gonadotropin-releasing hormone agonist (leuprolide acetate).[3][7] J Clin Endocrinol Metab . (Foundational reference for agonist-induced apoptosis).
-
Chemsrc. (2025).[7] (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH acetate salt Biological Activity. Available at: [Link] (Reference for peptide stability and analog usage).
Sources
- 1. Role of Gonadotropin-Releasing Hormone (GnRH) in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone type II antagonists induce apoptotic cell death in human endometrial and ovarian cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CAS#:74381-53-6 | (Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH acetate salt | Chemsrc [chemsrc.com]
Optimizing Cell Culture Incubation Windows for LHRH II Peptide Treatments
From Acute Signaling Kinetics to Long-Term Antiproliferative Assays
Introduction: The Temporal Dichotomy of LHRH II
Luteinizing Hormone-Releasing Hormone II (LHRH II), also known as GnRH II, is a decapeptide conserved across vertebrates. Unlike its hypothalamic counterpart (LHRH I) which primarily regulates gonadotropin secretion, LHRH II exerts potent direct antiproliferative and apoptotic effects on peripheral reproductive tumors (ovarian, endometrial, breast) via distinct signaling mechanisms.
For the researcher, LHRH II presents a temporal dichotomy :
-
Acute Phase (Minutes): Rapid activation of stress-activated protein kinases (p38 MAPK, JNK).
-
Chronic Phase (Days): Slow induction of cell cycle arrest and apoptosis.
This guide defines the precise incubation windows required to capture these distinct biological events, providing protocols that account for peptide stability and receptor desensitization.
Critical Experimental Parameters
Peptide Stability & Media Conditions
Native LHRH II (pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2) is susceptible to rapid enzymatic degradation by serum peptidases (e.g., prolyl endopeptidases).
-
Serum Starvation: Essential for acute signaling assays to reduce basal kinase activity and eliminate serum protease interference.
-
Media Replenishment: For assays >24 hours, "static" incubation is insufficient. The half-life of native peptides in 10% FBS is often <2 hours. Protocols must incorporate daily media changes or the use of metabolically stable analogs (e.g., [D-Lys⁶]GnRH-II).
Receptor Context
LHRH II signaling in human cancer cells is predominantly mediated through the Type I GnRH Receptor (GnRHR1), as the human Type II receptor is functionally silenced (pseudogene). However, LHRH II exhibits higher binding affinity and stability at the receptor site compared to LHRH I, recruiting unique downstream effectors like p38 MAPK rather than the classic ERK1/2 pathway alone.
Protocol A: Acute Signaling Kinetics (0 – 60 Minutes)
Objective: Quantify rapid phosphorylation events (p38 MAPK, JNK, ERK) triggered by LHRH II.
Materials
-
Cell Line: OVCAR-3 (Ovarian) or Ishikawa (Endometrial).
-
Peptide: LHRH II (Native or Analog), reconstituted in sterile water/PBS.
-
Lysis Buffer: RIPA + Protease/Phosphatase Inhibitor Cocktail (Critical).
Workflow
-
Seeding: Plate cells at
cells/well in 6-well plates. Incubate 24h to reach 70-80% confluency. -
Starvation (Synchronization): Aspirate media; wash 1x with PBS. Add serum-free media (e.g., RPMI 1640). Incubate for 12–16 hours .
-
Reasoning: Removes growth factors that mask specific LHRH II signaling.
-
-
Treatment: Add LHRH II (Standard conc: 100 nM ) to wells at staggered time points:
-
0 min (Control)
-
5 min
-
10 min (Critical peak for p38 MAPK)
-
30 min
-
60 min
-
-
Harvest: Place plate on ice immediately. Aspirate media. Wash with ice-cold PBS. Add 100 µL ice-cold Lysis Buffer. Scrape and collect.
Expected Results (Western Blot)
| Target | Peak Activation Time | Biological Significance |
| p-p38 MAPK | 10 – 15 min | Primary driver of AP-1 mediated apoptosis. |
| p-JNK | 15 – 30 min | Stress response; pro-apoptotic. |
| p-ERK1/2 | 5 – 10 min | Often transient; associated with mitogenic interference. |
Visualization: Signaling Pathway
Figure 1: LHRH II signaling cascade in ovarian cancer cells, highlighting the critical p38 MAPK activation node.
Protocol B: Long-Term Functional Assays (2 – 6 Days)
Objective: Assess antiproliferative effects and apoptosis induction.[1] Critical Note: Unlike acute signaling, apoptosis is a late-stage event. Do not terminate the experiment at 24 or 48 hours , as significant DNA fragmentation often appears only after Day 4-6.
Materials
-
Assay Type: MTT (Proliferation) or Cell Death ELISA (Apoptosis/DNA Fragmentation).
-
Inhibitor Control: SB203580 (p38 inhibitor) – used to validate mechanism.[2]
Workflow
-
Seeding: Plate cells at low density (
cells/well) in 96-well plates. Allow attachment (24h). -
Initial Treatment (Day 0): Treat with LHRH II (Dose curve: 1 nM – 10 µM).
-
The "Refeeding" Step (Self-Validating System):
-
Issue: Peptide degrades; cells consume nutrients.
-
Action: Every 24 or 48 hours , gently aspirate old media and replace with fresh media containing fresh peptide.
-
Validation: Include a "No Refeed" control. If the effect is lost in the "No Refeed" well, peptide instability is confirmed.
-
-
Endpoints:
-
Day 2: Early growth inhibition (often non-significant).
-
Day 4: Significant reduction in cell number.
-
Day 6: Peak Apoptosis (DNA Fragmentation).
-
Quantitative Data Summary: Time-Dependent Effects
Data derived from OVCAR-3 and Ishikawa cell models.
| Incubation Time | Readout | Effect Magnitude (100 nM LHRH II) | Statistical Significance |
| 15 Minutes | p38 Phosphorylation | 3.5-fold increase | P < 0.01 |
| 2 Days | Proliferation (MTT) | ~5-10% inhibition | NS (Not Significant) |
| 4 Days | Proliferation (MTT) | ~20-30% inhibition | P < 0.05 |
| 6 Days | Proliferation (MTT) | ~40-50% inhibition | P < 0.01 |
| 6 Days | Apoptosis (DNA Frag) | 1.6-fold increase | P < 0.05 |
Visualization: Experimental Timeline
Figure 2: Multi-day incubation workflow necessitating media replenishment to maintain peptide efficacy.
Troubleshooting & Validation
| Observation | Root Cause | Corrective Action |
| No p38 activation at 10 min | High basal phosphorylation | Ensure 12-16h serum starvation prior to treatment. |
| No antiproliferative effect at Day 6 | Peptide degradation | Implement "Refeeding" protocol every 24h. Switch to stable analog (e.g., [D-Lys⁶]GnRH-II). |
| High variability in MTT | Uneven seeding | Use automated dispensing; ensure cells are in log phase before Day 0. |
References
-
Type II gonadotropin-releasing hormone stimulates p38 mitogen-activated protein kinase and apoptosis in ovarian cancer cells. Source:[1][2] The Journal of Clinical Endocrinology & Metabolism (JCEM).[3] URL:[Link]
-
GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax. Source:[4][5] Cancer Research.[4] URL:[Link]
-
Differential regulation of two forms of gonadotropin-releasing hormone messenger ribonucleic acid by gonadotropins in human immortalized ovarian surface epithelium and ovarian cancer cells. Source: Endocrine-Related Cancer.[1][6][7] URL:[Link]
-
Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer. Source: Current Medicinal Chemistry. URL:[Link]
-
Epidermal Growth Factor-Induced GnRH-II Synthesis Contributes to Ovarian Cancer Cell Invasion. Source: Molecular Endocrinology. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Type II gonadotropin-releasing hormone stimulates p38 mitogen-activated protein kinase and apoptosis in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of GnRH-II on the ESC proliferation, apoptosis and VEGF secretion in patients with endometriosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Role of Gonadotropin-Releasing Hormone in Cancer Cell Proliferation and Metastasis [frontiersin.org]
- 5. GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
subcutaneous vs intraperitoneal administration of LHRH II analogs
Application Note: Optimizing Preclinical Delivery of LHRH-II (GnRH-II) Analogs
Executive Summary
The development of Luteinizing Hormone-Releasing Hormone II (LHRH-II), also known as GnRH-II, represents a distinct therapeutic frontier compared to classical LHRH-I agonists (e.g., Leuprolide). While LHRH-I targets the pituitary-gonadal axis to induce chemical castration, LHRH-II analogs exert direct antiproliferative and apoptotic effects on cancer cells (ovarian, endometrial, breast) via stress-activated protein kinases (p38 MAPK/JNK).
This guide addresses a critical translational bottleneck: the route of administration. While Intraperitoneal (IP) injection is common in early rodent screening due to technical ease, it introduces significant pharmacokinetic (PK) variability and hepatic first-pass degradation that can mask the efficacy of peptide drugs. Subcutaneous (SC) administration, conversely, offers a depot effect that better mimics clinical delivery and sustains the therapeutic window required for apoptotic signaling.
Scientific Background: The LHRH-II Difference
The Target Profile
Unlike LHRH-I, which is ubiquitous in the hypothalamus, LHRH-II is widely expressed in peripheral tissues. In humans, the type II receptor (GNRHR2) is often transcribed as a pseudogene or truncated; however, LHRH-II analogs retain high affinity for the type I receptor on tumor cells or act via non-canonical mitochondrial pathways.
Key Mechanistic Distinction:
-
LHRH-I (Classic): Downregulates pituitary receptors
Decreases LH/FSH Lowers Estrogen/Testosterone (Systemic). -
LHRH-II (Novel): Binds tumor cell receptors
Activates p38 MAPK/JNK Triggers Bax-mediated mitochondrial apoptosis (Direct/Local).
Mechanism of Action Diagram
The following diagram illustrates the intracellular cascade triggered by LHRH-II antagonists/agonists leading to tumor cell death.
Figure 1: Signal transduction pathway of LHRH-II analogs inducing apoptosis in gynecological cancer cells.
Comparative Analysis: Subcutaneous vs. Intraperitoneal[1]
For peptide drugs like LHRH-II analogs (approx. 1.2 kDa), the route of administration dictates bioavailability (
Pharmacokinetic Comparison Table
| Feature | Subcutaneous (SC) | Intraperitoneal (IP) |
| Absorption Rate ( | Slow (Depot effect). | Rapid. |
| Primary Absorption Route | Capillaries (peptides <1kDa) & Lymphatics.[1] | Portal circulation (mesenteric veins). |
| First-Pass Metabolism | Bypassed. Enters systemic circulation directly. | High. Drugs pass through the liver before systemic reach. |
| Bioavailability ( | High (60–100% for peptides). | Variable (often <40% for peptides due to hepatic peptidases). |
| Clinical Translatability | High. Standard for peptide therapeutics (e.g., insulin, goserelin). | Low. Rarely used clinically for systemic therapy. |
| Experimental Utility | Efficacy studies; Chronic dosing.[2] | Preliminary screening; Acute toxicity. |
The "Hepatic Trap" of IP Administration
Peptides administered IP are absorbed primarily into the mesenteric vessels, which drain directly into the hepatic portal vein. The liver is rich in peptidases. Consequently, a significant fraction of the LHRH-II analog may be degraded before it ever reaches the tumor xenograft.
-
Recommendation: Use IP only if the specific analog has been chemically modified for extreme stability (e.g., N-terminal acetylation, D-amino acid substitutions) or for initial maximum tolerated dose (MTD) finding. Use SC for all tumor growth inhibition studies.
Experimental Protocols
Peptide Formulation Guidelines
-
Vehicle: Sterile Saline (0.9% NaCl) is preferred.[3] If the analog is hydrophobic (common with D-amino acid substitutions), use 0.1% acetic acid or a biocompatible co-solvent (e.g., 5% Mannitol).
-
Handling: Peptides are fragile. Do not vortex vigorously. Dissolve by gentle swirling or pipetting.
-
Storage: Store lyophilized powder at -20°C. Aliquot reconstituted stock to avoid freeze-thaw cycles.
Protocol A: Subcutaneous (SC) Administration (Recommended)
Objective: Establish a sustained release profile for tumor suppression.
-
Preparation:
-
Calculate dose (e.g., 10 µ g/mouse ).
-
Volume: 100 µL (Max 200 µL).
-
Needle: 26G or 27G, 1/2 inch.
-
-
Restraint:
-
Injection:
-
Insert needle bevel-up into the base of the tented skin (flank or neck).[4]
-
Aspirate slightly (pull back plunger). Validation: If blood appears, you are in a vessel (abort). If high resistance, you may be intradermal. If air, you pierced through.
-
Inject slowly.
-
Visual Check: A small, soft "bleb" or wheal should appear under the skin. This confirms SC placement.
-
-
Post-Procedure:
-
Rotate injection sites (Left Flank
Right Flank Neck) to prevent fibrosis in chronic studies.
-
Protocol B: Intraperitoneal (IP) Administration
Objective: Rapid systemic loading (Acute studies).
-
Preparation:
-
Restraint:
-
Scruff the mouse and tilt the head downward at a 30° angle. This causes the viscera (intestines/cecum) to slide cranially (upward), clearing the lower abdomen.
-
-
Injection:
-
Injection:
Decision Matrix: Choosing the Route
Use the following logic flow to determine the appropriate route for your specific LHRH-II study.
Figure 2: Decision matrix for route administration in preclinical LHRH-II studies.
References
-
Gründker, C., et al. (2002). Type II Gonadotropin-Releasing Hormone Stimulates p38 Mitogen-Activated Protein Kinase and Apoptosis in Ovarian Cancer Cells.[13] The Journal of Clinical Endocrinology & Metabolism. Link
-
Engel, J. B., & Schally, A. V. (2007). Drug Insight: clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone. Nature Clinical Practice Endocrinology & Metabolism. Link
-
BenchChem. (2025).[3][11] Application Notes and Protocols for In Vivo Delivery of Therapeutic Peptides.Link
-
University of British Columbia. (2023). SOP: Subcutaneous Injections in Mice.Link
-
Creative Bioarray. (2024). Pharmacokinetics of Therapeutic Peptides: Absorption and Distribution.[12]Link
-
Fister, S., et al. (2009). GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax.[13][14] Cancer Research. Link
Sources
- 1. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 2. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. GnRH-II antagonists induce apoptosis in human endometrial, ovarian, and breast cancer cells via activation of stress-induced MAPKs p38 and JNK and proapoptotic protein Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Lyophilized (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (Deslorelin)
Introduction: Understanding (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (Deslorelin)
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II, commonly known as Deslorelin, is a potent synthetic superagonist analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] Structurally, it is a nonapeptide with specific amino acid substitutions at positions 6 and 9/10 compared to native GnRH, which significantly enhances its biological activity and stability.[3] With a molecular formula of C64H83N17O12 and a molecular weight of approximately 1282.5 g/mol , this peptide is a cornerstone in various research and clinical applications, primarily due to its profound effects on the reproductive endocrine system.[4][5]
Deslorelin is supplied as a sterile, white, lyophilized (freeze-dried) powder, a state that maximizes its stability for transport and storage.[4][6] Proper handling, storage, and reconstitution of this lyophilized peptide are paramount to preserving its structural integrity and biological potency, ensuring the validity and reproducibility of experimental results. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the optimal storage conditions and handling protocols for lyophilized Deslorelin.
Mechanism of Action: The Biphasic Effect of a GnRH Superagonist
Deslorelin exerts its effects by binding with high affinity to GnRH receptors on pituitary gonadotroph cells.[7][8] Its mechanism is biphasic:
-
Initial Agonist Phase (Flare-Up): Upon initial administration, Deslorelin mimics native GnRH, stimulating the pituitary to release a surge of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[3][7][9] This initial stimulatory effect is often referred to as a "flare-up."[10]
-
Downregulation and Desensitization Phase: With continuous, long-term exposure, the constant stimulation of GnRH receptors leads to their downregulation (a decrease in number) and desensitization.[9][11] This uncoupling of the signal transduction pathway results in a profound and sustained suppression of LH and FSH secretion.[11] The subsequent decrease in gonadotropins leads to a significant reduction in the production of gonadal steroids, such as testosterone in males and estradiol in females, effectively inducing a reversible state of "medical castration."[7][11][12]
This powerful modulatory effect on the hypothalamic-pituitary-gonadal axis underpins its use in oncology, reproductive medicine, and veterinary applications.[11][12][13]
Diagram 1: Signaling Pathway of Deslorelin
Caption: Deslorelin's biphasic action on pituitary cells.
PART 1: Storage and Handling of Lyophilized Peptide
The stability of lyophilized Deslorelin is critically dependent on storage temperature, exposure to moisture, and light. Adherence to these guidelines is essential to prevent degradation and ensure experimental consistency.
Core Principles of Lyophilized Peptide Storage
Lyophilized peptides are significantly more stable than their reconstituted counterparts. The primary goal of storage is to maintain the peptide in a dry, inert state, minimizing chemical degradation pathways such as hydrolysis and oxidation.[14]
-
Temperature: Low temperatures drastically reduce the rate of chemical reactions and molecular motion, preserving the peptide's structure.
-
Moisture: Peptides are often hygroscopic (tend to absorb moisture from the air).[15] The presence of water can accelerate hydrolysis of amide bonds, leading to fragmentation and loss of activity.[14]
-
Light & Oxygen: Exposure to light and atmospheric oxygen should be minimized to prevent photo-oxidation and oxidation of susceptible amino acid residues like Tryptophan (Trp), which is present in the Deslorelin sequence.[14][16]
Recommended Storage Conditions
For optimal stability, all quantitative data and recommendations are summarized in the table below.
| Condition | Short-Term Storage | Long-Term Storage |
| Temperature | Room Temperature (days to weeks) | -20°C to -80°C (Recommended) |
| Duration | Up to 3 weeks[4][6][17] | Several years[15] |
| Environment | Desiccated, protected from light[18][19] | Desiccated, sealed container, protected from light[15][18] |
| Rationale | Minimizes immediate degradation for short handling periods. | Maximizes shelf-life by significantly slowing chemical degradation pathways.[16][20] -80°C is preferable for maximum stability.[15][16] |
Protocol: Handling and Weighing Lyophilized Deslorelin
This protocol ensures that the integrity of the primary stock of lyophilized peptide is maintained during handling and aliquoting.
Materials:
-
Vial of lyophilized Deslorelin
-
Desiccator
-
Spatula
-
Analytical balance
-
Appropriate personal protective equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Equilibration (Critical Step): Before opening, remove the sealed vial of Deslorelin from its cold storage (-20°C or -80°C). Place the unopened vial in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes.[15][18]
-
Preparation: Once equilibrated, transfer the vial to a clean, draft-free environment, such as a weighing station or a chemical fume hood.
-
Weighing: Tare a clean microcentrifuge tube or weighing boat on the analytical balance. Carefully and quickly open the Deslorelin vial. Using a clean spatula, weigh out the desired amount of peptide.
-
Expert Insight: Work swiftly to minimize the peptide's exposure to air and humidity.
-
-
Securing Stock: Immediately and tightly recap the primary Deslorelin vial. For optimal long-term storage, it is advisable to flush the vial with an inert gas like dry nitrogen or argon before resealing to displace atmospheric oxygen.[16]
-
Return to Storage: Promptly return the main stock vial to its designated long-term storage condition (-20°C or -80°C).[15]
PART 2: Reconstitution and Solution Storage
Reconstitution brings the peptide into a solution, making it susceptible to a wider range of degradation factors. Proper technique and storage of the resulting solution are therefore critical.
Protocol: Reconstitution of Lyophilized Deslorelin
This protocol outlines the steps for solubilizing the peptide to create a stock solution.
Materials:
-
Weighed aliquot of lyophilized Deslorelin
-
Sterile, high-purity water (e.g., 18 MΩ·cm H₂O or WFI)[6][17]
-
Vortex mixer
-
Low-speed centrifuge
Procedure:
-
Pre-Centrifugation: Before opening the vial containing the weighed peptide, centrifuge it briefly (e.g., 12,000 x g for 20 seconds) to ensure all lyophilized powder is collected at the bottom of the tube.[15]
-
Causality Explanation: Lyophilized peptides can be very light and fluffy, sometimes coating the walls or cap of the vial. This step prevents loss of material when the cap is opened.
-
-
Solvent Addition: Carefully add the calculated volume of sterile, high-purity water to achieve the desired stock concentration. It is recommended to reconstitute to a concentration of at least 100 µg/mL.[6][17]
-
Expert Insight: Do not use buffers containing non-volatile salts for initial reconstitution if you are unsure of solubility. If the peptide fails to dissolve, recovery via lyophilization is much simpler from a pure water solution.[19]
-
-
Solubilization: Gently vortex or swirl the vial to dissolve the peptide completely. Visual inspection should confirm a clear, particulate-free solution.
Diagram 2: Workflow for Peptide Handling and Reconstitution
Caption: From long-term storage to ready-to-use solution.
Storage of Reconstituted Deslorelin Solutions
The shelf-life of peptide solutions is limited.[18]
| Condition | Short-Term Storage | Long-Term Storage |
| Temperature | 2°C to 8°C (Refrigerator) | -20°C to -80°C (Freezer) |
| Duration | 2-7 days[4][6][17] | Months to years |
| Best Practice | Ideal for immediate use within a week. | Aliquot into single-use volumes to avoid freeze-thaw cycles. [6][16] |
| Rationale | Slows microbial growth and chemical degradation for short periods. | Freezing halts most degradation processes. Avoiding freeze-thaw cycles prevents physical stress on the peptide structure (e.g., aggregation) and repeated exposure to room temperature.[18][20] |
-
Enhancing Long-Term Stability: For extended storage in a frozen state, the addition of a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), is recommended.[4][6][17] Carrier proteins can help prevent the peptide from adsorbing to the surface of the storage vial and can add stability.
PART 3: Stability Assessment and Quality Control
Ensuring the integrity of Deslorelin, especially in long-term studies, requires robust analytical methods. Degradation can compromise results by reducing the effective concentration of the active peptide or by creating interfering byproducts.
Common Degradation Pathways
Peptides like Deslorelin are susceptible to several degradation pathways in solution:[14]
-
Hydrolysis: Cleavage of the peptide backbone, particularly at labile bonds. A known degradation product of Deslorelin is a hexapeptide fragment formed through hydrolysis.[21][22]
-
Oxidation: The Tryptophan (Trp) residues in Deslorelin are susceptible to oxidation, which can alter the peptide's conformation and receptor binding affinity.[21][22]
-
Deamidation: Though not containing Asn or Gln, this is a common pathway in other peptides that can introduce structural heterogeneity.[14]
Protocol: Basic Stability Assessment using RP-HPLC
A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradants, impurities, or excipients.[14] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.[23][24][25]
Objective: To monitor the purity of a Deslorelin solution over time under specific storage conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of Deslorelin as described in section 2.1.
-
Time-Zero Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution via a validated RP-HPLC method to establish the initial purity profile. The main peak represents the intact Deslorelin.
-
Incubation: Store the remaining stock solution under the desired test conditions (e.g., 4°C, 25°C, -20°C).
-
Time-Point Analysis: At predetermined intervals (e.g., 24h, 48h, 7 days, 1 month), withdraw an aliquot, allow it to reach room temperature, and analyze it using the same RP-HPLC method.
-
Data Analysis:
-
Compare the chromatograms from each time point to the T=0 sample.
-
Quantify the area of the main Deslorelin peak. A decrease in its area percentage indicates degradation.
-
Observe the appearance of new peaks, which represent degradation products.
-
For definitive identification of degradants, fractions corresponding to new peaks can be collected and analyzed by mass spectrometry (MS).[21][23]
-
-
Self-Validating System: This protocol is self-validating as it directly compares the peptide's purity profile against its own initial state (T=0). A significant change (>2-5%) in the main peak area or the appearance of new peaks above a certain threshold (e.g., 0.1%) indicates that the storage conditions are not suitable for maintaining the peptide's integrity for that duration.[25]
Conclusion
The efficacy of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (Deslorelin) in any application is directly linked to its chemical integrity. As a lyophilized powder, it is highly stable, provided it is stored under the correct conditions of low temperature, desiccation, and protection from light. The transition to a solution phase introduces significant stability challenges. By following the detailed protocols for handling, reconstitution, and storage outlined in these notes, researchers can minimize degradation, ensure the biological potency of the peptide, and generate reliable, reproducible data.
References
- EAZA Reproductive Management Group. (2010). GnRH agonist - Deslorelin (Suprelorin®). EAZA.
- Patsnap Synapse. (2024, June 14). What is Deslorelin used for?
- Patsnap Synapse. (2024, July 17). What is the mechanism of Deslorelin?
- Sigma-Aldrich. Storage and Handling Synthetic Peptides. MilliporeSigma.
- NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. NovoPro.
- RayBiotech. Deslorelin. RayBiotech.
- Angio-Proteomie. Deslorelin. Angio-Proteomie.
- MilliporeSigma. Synthetic Peptide Handling & Storage Protocol. MilliporeSigma.
- LifeTein®. How to store and handle Synthetic Peptides. LifeTein.
- Kendall Scientific. Deslorelin. Kendall Scientific.
- WSAVA 2018 Congress.
- Bio-Synthesis Inc. (2021, August 11). Standard Procedure For Storing Peptides. Bio-Synthesis.
- International Journal of Science and Research Archive. (2025, February 24).
- National Center for Biotechnology Information.
- AMSbiopharma. (2025, December 11).
- ResearchGate. (2025, February 26).
- European Medicines Agency (EMA).
- Wikipedia. Deslorelin.
- GlobalChemMall. (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken).
- Vetlexicon. Deslorelin in Horses (Equis).
- Cayman Chemical.
- AERU. (2025, September 16).
- Biovera. (2024, November 13).
- ACS Publications. (2023).
- PubMed. (1997). Stability of deslorelin injection.
- Inxight Drugs.
- MDPI. (2025, December 9). Luteinizing Hormone-Releasing Hormone (LHRH)
-
NCBI Bookshelf. Mode of Action of LHRH Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
- CPC Scientific. [Des-Gly10, DTrp6],Pro-NHEt9)-LH-RH.
- PubMed. (2001, April 15). LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action.
- PoultryDVM. Deslorelin (Suprelorin) for Chickens and Ducks.
- PDA Journal of Pharmaceutical Science and Technology. (1997). Stability of Deslorelin Injection.
Sources
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Application Notes & Protocols: Measuring LH Release Induced by cGnRH-II
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Significance of Chicken Gonadotropin-Releasing Hormone II (cGnRH-II) in Modulating Luteinizing Hormone (LH) Secretion
The precise regulation of luteinizing hormone (LH) secretion from the anterior pituitary is fundamental to reproductive function.[1] While Gonadotropin-Releasing Hormone 1 (GnRH-I) is the primary driver of this process, the highly conserved chicken GnRH-II (cGnRH-II) has emerged as a significant modulator with distinct physiological roles.[1][2] Unlike GnRH-I, which primarily governs the reproductive axis, cGnRH-II and its receptor are expressed in a wide array of tissues, suggesting broader physiological functions, including influences on metabolism and sexual behavior.[1] Although cGnRH-II is generally considered a less potent stimulator of gonadotropin release compared to GnRH-I, its unique signaling properties and widespread presence necessitate robust and reliable methods for quantifying its effect on LH secretion.[2][3]
These application notes provide detailed protocols for measuring cGnRH-II-induced LH release, offering researchers the tools to investigate its mechanism of action, screen potential therapeutic analogs, and elucidate its role in both physiological and pathophysiological states. We will explore two primary in vitro models: static primary pituitary cell cultures and dynamic perifusion systems, followed by established methods for LH quantification.
I. Experimental Models for Studying cGnRH-II-Induced LH Release
The choice of an experimental model is contingent upon the specific research question. Static cultures are well-suited for endpoint assays and high-throughput screening, while perifusion systems offer unparalleled insight into the dynamics of hormone secretion.
A. Static Primary Pituitary Cell Culture
This model allows for the direct application of cGnRH-II to a population of dispersed pituitary cells and the subsequent measurement of accumulated LH in the culture medium. It is an effective method for dose-response studies and for assessing the effects of prolonged exposure to cGnRH-II.
Rationale: Primary pituitary cell cultures provide a physiologically relevant system containing various pituitary cell types, including gonadotrophs. This heterogeneity allows for the study of cGnRH-II's effects in a context that partially mimics the in vivo environment.[4][5]
Workflow for Static Pituitary Cell Culture:
Caption: Workflow for cGnRH-II stimulation in static pituitary cell culture.
B. Pituitary Perifusion (Flow-Through) System
Perifusion systems provide a more dynamic and physiologically representative model by continuously supplying fresh medium to the cells and removing secreted products.[6][7] This is crucial for studying the pulsatile nature of hormone release and for avoiding potential feedback effects from accumulated hormones or metabolites.[6][7]
Rationale: The continuous flow-through design of a perifusion system mimics the capillary network of the anterior pituitary, providing a constant supply of nutrients and immediate removal of secreted hormones. This allows for high-temporal resolution analysis of LH release kinetics in response to cGnRH-II.[7][8][9][10]
Workflow for Pituitary Perifusion System:
Caption: Workflow for dynamic LH release measurement using a perifusion system.
II. Detailed Protocols
Protocol 1: Preparation of Primary Pituitary Cell Cultures
This protocol is optimized for rodent models but can be adapted for other species with appropriate modifications to enzyme concentrations and incubation times.[4][5][11]
Materials:
-
Dissection tools (sterile)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Trypsin
-
DNase I
-
Collagenase
-
Penicillin-Streptomycin
-
Culture plates (e.g., 24-well)
Procedure:
-
Dissection: Aseptically dissect anterior pituitary glands and place them in ice-cold DMEM.
-
Enzymatic Digestion: Mince the tissue and incubate in a solution of trypsin and DNase I (and/or collagenase) with gentle agitation. The specific enzyme cocktail and incubation time should be optimized for the species and age of the animal.
-
Mechanical Dissociation: Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Cell Plating: Centrifuge the cell suspension, resuspend the pellet in DMEM with 10% FBS and penicillin-streptomycin, and plate at a desired density (e.g., 2.5 x 10^5 cells/well in a 24-well plate).
-
Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2 for 48-72 hours to allow for recovery and attachment.
Protocol 2: cGnRH-II Stimulation in Static Culture
Procedure:
-
Serum Starvation: After the initial culture period, gently wash the cells with serum-free DMEM and then incubate in serum-free medium for 2-4 hours. This step minimizes basal LH release and reduces variability.
-
Stimulation: Prepare a dilution series of cGnRH-II in serum-free DMEM. Aspirate the starvation medium and add the cGnRH-II solutions to the respective wells. Include a vehicle control (serum-free DMEM without cGnRH-II).
-
Incubation: Incubate the cells for a predetermined time (e.g., 2-4 hours).
-
Sample Collection: Carefully collect the supernatant from each well and store at -20°C or colder until LH quantification.
Protocol 3: LH Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, sensitive, and quantitative method for measuring LH concentrations in culture supernatants.[12][13][14][15]
Principle: This protocol outlines a sandwich ELISA. An antibody specific to one epitope of LH is coated onto the microplate wells. The sample containing LH is added, and the LH binds to the coated antibody. A second, enzyme-conjugated antibody that recognizes a different epitope on LH is then added, forming a "sandwich". The addition of a substrate results in a color change proportional to the amount of LH present.[12][13][14]
Procedure (based on a typical commercial kit): [12]
-
Plate Preparation: Bring all reagents and samples to room temperature. Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[12]
-
First Incubation: Add the enzyme-conjugated anti-LH antibody to all wells. Cover the plate and incubate at room temperature for the time specified in the kit instructions (e.g., 30-60 minutes).[12][14]
-
Washing: Aspirate the liquid from the wells and wash several times with the provided wash buffer to remove any unbound substances.[12]
-
Substrate Addition: Add the TMB substrate solution to each well. This will initiate a colorimetric reaction. Incubate in the dark at room temperature for a specified time (e.g., 10-15 minutes).[12]
-
Stopping the Reaction: Add the stop solution to each well. This will change the color from blue to yellow.[12]
-
Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the LH concentration in the unknown samples.
Alternative LH Quantification Method: Radioimmunoassay (RIA)
RIA is another highly sensitive technique for LH measurement.[16][17][18][19] It is a competitive binding assay where a known quantity of radiolabeled LH competes with the unlabeled LH in the sample for a limited number of antibody binding sites.[18][19] The amount of radioactivity is inversely proportional to the concentration of LH in the sample. While highly sensitive, RIA involves the handling of radioactive materials and may be less common in modern laboratories compared to ELISA.[18]
III. Data Presentation and Interpretation
Quantitative data should be presented clearly to facilitate comparison and interpretation.
Table 1: Example Dose-Response Data for cGnRH-II-Induced LH Release
| cGnRH-II Concentration (nM) | Mean LH Concentration (ng/mL) ± SEM | Fold Change vs. Vehicle |
| 0 (Vehicle) | 5.2 ± 0.4 | 1.0 |
| 0.1 | 8.9 ± 0.6 | 1.7 |
| 1 | 15.6 ± 1.1 | 3.0 |
| 10 | 28.1 ± 2.3 | 5.4 |
| 100 | 45.7 ± 3.9 | 8.8 |
| 1000 | 48.3 ± 4.1 | 9.3 |
SEM: Standard Error of the Mean
IV. cGnRH-II Signaling Pathway in Gonadotrophs
Understanding the underlying signaling cascade is crucial for interpreting experimental results. Upon binding to its G-protein coupled receptor (GPCR) on the gonadotroph cell surface, cGnRH-II, like GnRH-I, primarily activates the Gq/11 pathway.[20][21] This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[21] This cascade ultimately results in the synthesis and exocytosis of LH-containing secretory granules.[22][23]
Caption: Simplified signaling pathway of cGnRH-II-induced LH release.
V. Self-Validating Systems and Experimental Controls
To ensure the trustworthiness of the data, each protocol should incorporate a self-validating system.
-
Positive Control: Include a known secretagogue, such as GnRH-I, to confirm the responsiveness of the pituitary cells.
-
Negative Control: A vehicle-only control is essential to establish the basal level of LH release.
-
Antagonist Studies: To confirm that the observed LH release is mediated through the GnRH receptor, a co-incubation with a specific GnRH receptor antagonist can be performed.[24][25] The antagonist should block the cGnRH-II-induced LH release.
-
Cell Viability: Assess cell viability (e.g., using Trypan Blue exclusion or a commercial viability assay) after the experiment to ensure that the observed effects are not due to cytotoxicity.
Conclusion
The protocols detailed in these application notes provide a robust framework for investigating the effects of cGnRH-II on LH release. By employing these methods, researchers can generate high-quality, reproducible data to advance our understanding of the complex regulatory mechanisms governing reproductive endocrinology and to facilitate the development of novel therapeutic agents targeting the GnRH system.
References
-
Odell, W. D., Ross, G. T., & Rayford, P. L. (1967). Radioimmunoassay for luteinizing hormone in human plasma or serum: physiological studies. The Journal of Clinical Investigation, 46(2), 248-255. [Link]
-
Midgley, A. R. (1966). Radioimmunoassay: a method for human chorionic gonadotropin and human luteinizing hormone. Endocrinology, 79(1), 10-18. [Link]
-
Levavi-Sivan, B., & Yaron, Z. (1992). A homologous radioimmunoassay for gonadotropin (GTH) of the tilapia, Oreochromis niloticus. General and Comparative Endocrinology, 85(2), 187-196. [Link]
-
Medical Notes. (2023, October 1). Radioimmunoassay (RIA)-Introduction, Principle, Test Requirement. Medical Notes. [Link]
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Hildahl, J., Haug, T. M., & Weltzien, F. A. (2010). Single-cell qPCR on dispersed primary pituitary cells--an optimized protocol. BMC molecular biology, 11, 84. [Link]
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IBL International. (n.d.). LH ELISA. IBL International. [Link]
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IBL-America. (n.d.). Luteinizing Hormone (LH) ELISA. IBL-America. [Link]
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Weltzien, F. A., Hildahl, J., Hodne, K., Okubo, K., & Haug, T. M. (2018). Preparation of a High-quality Primary Cell Culture from Fish Pituitaries. Journal of visualized experiments : JoVE, (138), 57930. [Link]
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Ruf-Zamojski, F., et al. (2018). Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone. Frontiers in Endocrinology, 9, 34. [Link]
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Krsmanovic, L. Z., et al. (2000). Acute Regulation of Translation Initiation by Gonadotropin-Releasing Hormone in the Gonadotrope Cell Line LβT2. Molecular Endocrinology, 14(8), 1344-1355. [Link]
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SignaGen Laboratories. (n.d.). LH ELISA Kit. SignaGen Laboratories. [Link]
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Veshkini, A., et al. (1995). Perifusion model system to culture bovine hypothalamic slices in series with dispersed anterior pituitary cells. Journal of Neuroscience Methods, 59(1), 73-80. [Link]
-
Zaidi, S. M., et al. (1981). Discrepancies in plasma LH activities as measured by radioimmunoassay and an in vitro bioassay. Journal of Endocrinology, 89(2), 229-237. [Link]
-
Nicol, L., et al. (2002). Influence of steroids and GnRH on biosynthesis and secretion of secretogranin II and chromogranin A in relation to LH release in LbetaT2 gonadotroph cells. Journal of Endocrinology, 174(3), 473-484. [Link]
-
Edwardson, J. A., & Gilbert, D. (1976). Application of an in-vitro perifusion technique to studies of luteinizing hormone release by rat anterior hemi-pituitaries: self-potentiation by luteinizing hormone releasing hormone. Journal of Endocrinology, 68(2), 197-207. [Link]
-
JoVE. (2018, May 17). Preparazione di una cultura di cellula primaria di alta qualità da cadaveri di pesci. JoVE. [Link]
-
Smith, P. F., Frawley, L. S., & Neill, J. D. (1984). Detection of LH release from individual pituitary cells by the reverse hemolytic plaque assay: estrogen increases the fraction of gonadotropes responding to GnRH. Endocrinology, 115(6), 2484-2486. [Link]
-
ResearchGate. (2017, March 15). Primary cell culture from mice pituitary? ResearchGate. [Link]
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Sand, O., et al. (2000). A perfusion system for studying peptide secretion from endocrine cells with high time resolution. BioTechniques, 29(5), 1112-1118. [Link]
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Ruf-Zamojski, F., et al. (2018). Regulatory Architecture of the LβT2 Gonadotrope Cell Underlying the Response to Gonadotropin-Releasing Hormone. ResearchGate. [Link]
-
Cellosaurus. (n.d.). LbetaT2 (CVCL_0398). Cellosaurus. [Link]
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Temple, J. L., & Millar, R. P. (2015). Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Endocrine Reviews, 36(6), 632-652. [Link]
-
Armstrong, S. P., & Caunt, C. J. (2013). Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network. Frontiers in Endocrinology, 4, 168. [Link]
-
Chang, J. P., et al. (1990). Use of a pituitary cell dispersion method and primary culture system for the studies of gonadotropin-releasing hormone action in the goldfish, Carassius auratus. I. Initial morphological, static, and cell column perifusion studies. General and Comparative Endocrinology, 77(2), 256-273. [Link]
-
ResearchGate. (n.d.). LH and FSH release stimulated by GnRH-I and GnRH-II in primary culture of neonatal pituitary cells. ResearchGate. [Link]
-
Smith, P. F., et al. (1985). Simultaneous measurement of hormone release and secretagogue binding by individual pituitary cells. Proceedings of the National Academy of Sciences, 82(15), 5203-5207. [Link]
-
Bentsi-Barnes, K., et al. (2011). Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function. Islets, 3(4), 214-219. [Link]
-
Flanagan, C. A., et al. (2000). Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives. Journal of Endocrinology, 166(2), 345-353. [Link]
-
Naor, Z. (2009). Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs. Molecular and Cellular Endocrinology, 302(1), 10-17. [Link]
-
Stanford Diabetes Research Center. (n.d.). Islet Perifusion. Stanford Diabetes Research Center. [Link]
-
Durán-Pastén, M. L., & Fiordelisio, T. (2013). GnRH-induced Ca2+ signaling patterns and gonadotropin secretion in pituitary gonadotrophs. Functional adaptations to both ordinary and extraordinary physiological demands. Frontiers in Endocrinology, 4, 127. [Link]
-
Pearl, C. A., et al. (2024). Knockdown of Gonadotropin-Releasing Hormone II Receptor Impairs Ovulation Rate, Corpus Luteum Development, and Progesterone Production in Gilts. International Journal of Molecular Sciences, 25(16), 8886. [Link]
-
Wang, Y., et al. (2019). LH Levels May Be Used as an Indicator for the Time of Antagonist Administration in GnRH Antagonist Protocols—A Proof-of-Concept Study. Frontiers in Endocrinology, 10, 68. [Link]
-
The Global Library of Women's Medicine. (2013). Gonadotropin-releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). GLOWM. [Link]
-
Stojilkovic, S. S., et al. (2010). Biphasic Gonadotropin-Releasing Hormone (GnRH) receptor-calcium signaling and gonadotropin secretion. Molecular and Cellular Endocrinology, 314(2), 199-210. [Link]
-
Moenter, S. M., & Evans, N. P. (2019). Gonadotropin-releasing hormone (GnRH) measurements in pituitary portal blood: A history. Molecular and Cellular Endocrinology, 498, 110574. [Link]
-
Hall, J. E., et al. (2000). Effect of gonadotrophin-releasing hormone (GnRH) antagonist during the LH surge in normal women and during controlled ovarian hyperstimulation. Human Reproduction, 15(6), 1251-1257. [Link]
-
Chen, Y., et al. (2021). A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial. Reproductive Biology and Endocrinology, 19(1), 1-8. [Link]
-
UCSF Benioff Children's Hospitals. (2023, August 23). LH response to GnRH blood test. UCSF Benioff Children's Hospitals. [Link]
-
NorthEast BioLab. (n.d.). Luteinizing Hormone LH Biomarker Assay Testing, LH Function and Effects. NorthEast BioLab. [Link]
-
Filicori, M., & Flamigni, C. (1988). The Use of Gonadotropin-Releasing Hormone to Induce Ovulation. In Infertility (pp. 531-543). Springer, Boston, MA. [Link]
Sources
- 1. Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockdown of Gonadotropin-Releasing Hormone II Receptor Impairs Ovulation Rate, Corpus Luteum Development, and Progesterone Production in Gilts [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Primary Pituitary Cell Cultures in Medaka - JoVE Journal [jove.com]
- 5. Preparation of a High-quality Primary Cell Culture from Fish Pituitaries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perifusion model system to culture bovine hypothalamic slices in series with dispersed anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Application of an in-vitro perifusion technique to studies of luteinizing hormone release by rat anterior hemi-pituitaries: Self-potentiation by luteinizing hormone releasing hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thundersci.com [thundersci.com]
- 10. Islet Perifusion — Stanford Diabetes Research Center [sdrc.stanford.edu]
- 11. Use of a pituitary cell dispersion method and primary culture system for the studies of gonadotropin-releasing hormone action in the goldfish, Carassius auratus. I. Initial morphological, static, and cell column perifusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ibl-international.com [ibl-international.com]
- 14. ibl-america.com [ibl-america.com]
- 15. signagen.com [signagen.com]
- 16. Radioimmunoassay for luteinizing hormone in human plasma or serum: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measurement of human luteinizing hormone in plasma by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medicallabnotes.com [medicallabnotes.com]
- 19. vetmedbiosci.colostate.edu [vetmedbiosci.colostate.edu]
- 20. Frontiers | Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network [frontiersin.org]
- 21. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scienceopen.com [scienceopen.com]
- 23. Frontiers | GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands [frontiersin.org]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. A novel GnRH antagonist protocol based on LH levels versus traditional flexible GnRH antagonist protocol in PCOS patients undergoing in vitro fertilization: study protocol for a randomized controlled, non-inferiority trial | springermedizin.de [springermedizin.de]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II
Prepared by the Application Science Team
Welcome to the technical support center for (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II. This guide is designed for researchers, scientists, and drug development professionals to address the common yet critical challenge of achieving adequate aqueous solubility for this potent LHRH analog. As a modified nonapeptide, its unique structure presents specific solubility characteristics that can be challenging to navigate. This document provides in-depth, experience-driven troubleshooting guides, validated protocols, and answers to frequently asked questions to ensure the success of your experiments.
Section 1: Understanding the Solubility Profile of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II
This section deconstructs the peptide's structure to explain the root causes of its solubility behavior. Understanding these principles is the first step toward effective troubleshooting.
Q1: What are the key structural features of this peptide that influence its water solubility?
The solubility of any peptide is dictated by the collective physicochemical properties of its amino acids and terminal modifications[1]. The structure of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II is pGlu-His-Trp-Ser-His-D-Arg-Trp-Tyr-Pro-NHEt . Let's analyze its components:
-
Overall Charge: The peptide has a significant number of basic residues (two Histidine, one D-Arginine). Arginine is a strongly basic amino acid. The N-terminus is a neutral pyroglutamic acid (pGlu), and the C-terminus is an ethylamide (NHEt), which removes the negative charge of a free carboxyl group. This results in a calculated net positive charge of approximately +3 at neutral pH. Peptides with a net positive charge are classified as basic peptides [2].
-
Hydrophobicity: The sequence contains several large, hydrophobic residues, including two Tryptophan (Trp) residues, which are among the most hydrophobic amino acids. The presence of Tyrosine (Tyr) and Proline (Pro) also contributes to the peptide's overall hydrophobicity[3][4]. These residues can lead to intermolecular hydrophobic interactions, promoting aggregation and reducing water solubility[3].
-
Key Modifications:
-
D-Arg6: The incorporation of a D-amino acid can disrupt the formation of stable secondary structures like β-sheets, which are often a precursor to aggregation and insolubility[5][6]. This modification can indirectly improve solubility.
-
Pro-NHEt9 & Des-Gly10: The C-terminal amidation makes the peptide more basic and can increase its stability against enzymatic degradation[7].
-
In essence, a conflict exists between the solubilizing effect of the net positive charge and the insolubilizing effect of the multiple hydrophobic residues.
Q2: I calculated a net positive charge, so why is my peptide still difficult to dissolve in neutral water or PBS?
This is a common and valid observation. While basic peptides are predicted to be water-soluble, several factors can prevent complete dissolution at neutral pH:
-
Isoelectric Point (pI): Peptides exhibit their lowest solubility at their isoelectric point (pI), the pH at which they have no net charge[7][8]. While this peptide is basic, its pI is likely above neutral pH. However, at or near neutral pH, the positive charges may not be sufficient to overcome the strong aggregation tendency driven by the hydrophobic Trp and Tyr residues.
-
Hydrophobic Aggregation: The hydrophobic portions of the peptide can self-associate to minimize contact with water, leading to the formation of insoluble aggregates[9]. This process can sometimes be more dominant than the repulsive forces between the positive charges.
-
Counter-ion Effects: Peptides are typically supplied as a salt, often with trifluoroacetate (TFA) as a counter-ion from the HPLC purification process[10]. While TFA helps with initial handling, residual amounts can make the microenvironment of the dissolved peptide more acidic than expected and can sometimes influence solubility and aggregation behavior[10].
Section 2: A Systematic Troubleshooting Guide to Solubilization
For a peptide that is difficult to dissolve, a systematic approach is crucial to avoid wasting valuable material.[7][11] Always begin by testing the solubility on a small aliquot (e.g., 1 mg) before dissolving the entire sample.[2][12]
Logical Workflow for Solubilization
The following diagram outlines a step-by-step decision-making process for effectively dissolving (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II.
Q3: My peptide is insoluble in water. How do I properly adjust the pH?
Since (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II is a basic peptide, lowering the pH of the solvent is the most effective next step. An acidic environment ensures that all basic residues (His, Arg) are fully protonated and positively charged, increasing repulsion between peptide molecules and enhancing interaction with water.[3][13]
Recommended Procedure:
-
To your peptide suspended in water, add 10% aqueous acetic acid dropwise.
-
Vortex gently after each drop.
-
Visually inspect for clarity. Often, only a small amount is needed to achieve full dissolution.[2]
-
Once dissolved, you can dilute the solution further with your desired experimental buffer. Caution: Adding a neutral buffer may cause the peptide to precipitate if the final pH rises significantly.
Q4: What if pH adjustment isn't enough? Can I use physical methods?
Yes. If the peptide remains in suspension after pH adjustment, physical disruption can help break up aggregates.
-
Sonication: Use a bath sonicator for 5-10 minutes.[3][4] This uses ultrasonic waves to agitate the solvent and break apart peptide particles, increasing the surface area available for solvation. Avoid probe sonicators, which can generate excessive heat and potentially degrade the peptide.
-
Gentle Warming: Warming the solution to 30-40°C can increase the kinetic energy of the system and improve solubility.[5][8] However, be cautious, as excessive heat can compromise peptide stability.[8]
Q5: As a last resort, how should I use organic co-solvents?
For highly hydrophobic peptides, an organic co-solvent may be necessary.[4][14] The goal is to first dissolve the peptide in a minimal amount of organic solvent and then carefully dilute it into your aqueous buffer.
-
Dimethyl Sulfoxide (DMSO): This is a powerful and generally biocompatible solvent.[4][15] Most biological assays can tolerate final DMSO concentrations of 0.5-1%.[2][3]
-
Acetonitrile (ACN) or Dimethylformamide (DMF): These are also effective but may have higher toxicity in cellular assays.[4]
Co-solvent Protocol:
-
Add a minimal volume of pure DMSO (e.g., 20-50 µL) to the lyophilized peptide.
-
Vortex until the peptide is fully dissolved.
-
Very slowly, add the resulting organic stock solution dropwise into your vigorously stirring aqueous experimental buffer.[6] Rapid addition can cause localized high concentrations and immediate precipitation.
Section 3: Advanced Formulation & Stability
For applications in drug development, achieving long-term stability and solubility in a physiologically compatible formulation is paramount.
Q6: How can excipients improve the solubility and stability of a liquid formulation?
Excipients are inactive substances added to a formulation to improve its properties. Several classes can be used to enhance peptide solubility and prevent aggregation.[16][17]
| Excipient Class | Examples | Mechanism of Action | Key Considerations |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol | Act as stabilizers through "preferential exclusion," hydrating the peptide and making aggregation thermodynamically unfavorable. Mannitol also serves as a bulking agent in lyophilized formulations. | High concentrations (0.1-1 M) are often required.[16] Must be compatible with the final application. |
| Amino Acids | Arginine, Proline, Glycine | Arginine is particularly effective at suppressing aggregation and increasing solubility by interacting with hydrophobic patches and disrupting protein-protein interactions.[16][18] | Can influence the solution's ionic strength and pH. |
| Surfactants | Polysorbate 20/80, Poloxamer 188 | These are amphiphilic molecules that can reduce surface tension and prevent aggregation at interfaces (e.g., air-water, vial surface). They can also coat hydrophobic regions of the peptide, preventing self-association.[19] | Typically used at very low concentrations (0.01-0.1%). Must be carefully screened for compatibility. |
| Cyclodextrins | HP-β-CD | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior. They can encapsulate hydrophobic side chains (like Trp), effectively shielding them from water and preventing aggregation.[20] | Can alter the bioavailability and pharmacokinetics of the peptide. |
Q7: My peptide's solubility varies between different synthesis batches. What could be the cause?
Batch-to-batch variability in solubility is a common issue in peptide handling.[6] The two most likely causes are:
-
Differences in Lyophilization: The process of freeze-drying can produce peptide powders with different physical properties (e.g., particle size, amorphous vs. crystalline state), which can affect the rate and extent of dissolution.
-
Variable Counter-ion Content: The amount of residual TFA from purification can differ between batches.[10] This can affect the pH of the solution upon reconstitution and influence solubility. If this is a persistent issue, performing a salt exchange (e.g., to an acetate or hydrochloride salt) may provide a more consistent product.[6]
Section 4: Protocols & FAQs
Protocol 1: Step-by-Step Solubilization of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II
-
Preparation: Before opening, centrifuge the vial briefly (e.g., 10,000 x g for 1 min) to pellet all lyophilized powder at the bottom.[4] Allow the vial to equilibrate to room temperature to prevent moisture condensation.[11][21]
-
Step 1 - Water: Add a sufficient volume of sterile, distilled water to reach your target concentration (e.g., 1 mg/mL). Vortex for 30 seconds. If the solution is clear, proceed.
-
Step 2 - Acidification: If the solution is cloudy or contains particulates, add 10% acetic acid one drop at a time, vortexing between additions, until the solution clears.
-
Step 3 - Physical Aids: If the peptide remains insoluble, place the vial in a bath sonicator for 10 minutes.[4] If necessary, warm gently to 30-40°C.
-
Step 4 - Co-Solvent (If Necessary): If all previous steps fail, lyophilize the peptide to remove the aqueous solvent. Start over by dissolving the peptide in a minimal volume of DMSO, then slowly dilute this stock into the final aqueous buffer with vigorous stirring.
Frequently Asked Questions (FAQs)
-
Q: What is the best way to store the peptide?
-
Q: What should I do if my peptide solution looks like a gel?
-
Q: How do I accurately determine the concentration of my final peptide solution?
-
Due to residual water and counter-ions, the net peptide content in a lyophilized powder is typically 70-90%.[22] For precise concentration determination, methods like quantitative amino acid analysis (AAA) or UV spectroscopy (if the extinction coefficient is known) are recommended.
-
References
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
LifeTein. (2024, January 11). How Can I Make My Peptide More Water Soluble?. Retrieved from [Link]
-
Zapadka, K. L., et al. (2025, October 13). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. PMC - NIH. Retrieved from [Link]
-
Uchida, T., & Shima, F. (2025, September 21). Peptides as functional excipients for drug delivery. Retrieved from [Link]
-
Ahl, P. L., et al. (2025, August 8). Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. Retrieved from [Link]
-
Nascimento, A. C., et al. (n.d.). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Neurelis. (2008, November 2). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. Retrieved from [Link]
-
Scilit. (2025, October 12). Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]
-
GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]
-
Corin, K., et al. (n.d.). Peptide surfactants for cell-free production of functional G protein-coupled receptors. PMC. Retrieved from [Link]
-
Al-Kaysi, R. O., et al. (n.d.). Effects of Co-Solvents on Loading and Release Properties of Self- Assembled Di-Peptide Building Blocks, Towards Drug Delivery Applications. PubMed. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. Retrieved from [Link]
-
Patsnap Eureka. (2025, August 19). How isotonic solutions influence peptide drug solubility. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility testing. Retrieved from [Link]
-
Iuchi, S., et al. (n.d.). Energetics of cosolvent effect on peptide aggregation. PMC. Retrieved from [Link]
-
Biomatik. (2020, November 27). Peptide Handling (Solubility & Storage) Guideline. Retrieved from [Link]
-
Schally, A. V., et al. (n.d.). Discovery of LHRH and development of LHRH analogs for prostate cancer treatment | Request PDF. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). LHRH Antagonists - Holland-Frei Cancer Medicine. NIH. Retrieved from [Link]
-
Iłowska, E., et al. (2025, January 31). The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide derived from the human cystatin C sequence (56–61). RSC Publishing. Retrieved from [Link]
-
Rafiee, A., et al. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. SCIRP. Retrieved from [Link]
-
De Luca, C., et al. (2025, September 24). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. RSC Publishing. Retrieved from [Link]
-
GlobalChemMall. (n.d.). (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken). Retrieved from [Link]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]
-
Pavan, S., et al. (n.d.). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. PMC. Retrieved from [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]
-
Science Publishing Group. (2022, October 28). An Alternative Solution for Peptide Drug Development. Retrieved from [Link]
-
PubChem. (n.d.). (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH. Retrieved from [Link]
-
Anagnostics. (n.d.). (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken). Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. biocat.com [biocat.com]
- 3. jpt.com [jpt.com]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. reta-peptide.com [reta-peptide.com]
- 9. neurelis.com [neurelis.com]
- 10. Peptide Synthesis Knowledge Base [peptide2.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. biomatik.com [biomatik.com]
- 13. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide Solubility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 15. An Alternative Solution for Peptide Drug Development, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 16. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review | Scilit [scilit.com]
- 19. The influence of a dicationic surfactant on the aggregation process of the IVAGVN peptide derived from the human cystatin C sequence (56–61) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08377F [pubs.rsc.org]
- 20. How isotonic solutions influence peptide drug solubility [eureka.patsnap.com]
- 21. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 22. jpt.com [jpt.com]
Technical Support Center: LHRH II (GnRH II) Peptide Stability
Topic: Preventing Serum Degradation of LHRH II
Ticket ID: #LHRH-STAB-002 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Introduction
Welcome to the Peptide Stability Technical Support Center. You are likely accessing this guide because you are observing rapid loss of LHRH II (GnRH II) signal in your serum assays or in vivo pharmacokinetic studies.
Unlike standard small molecules, LHRH II (pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2) is highly susceptible to specific serum peptidases. In human serum, the half-life of native GnRH II is often <10 minutes without intervention. This guide provides the root-cause diagnostics, chemical stabilization strategies, and precise handling protocols required to secure your data.
Module 1: Diagnostic & Baseline Assessment
User Issue: "I am spiking LHRH II into human serum, but my recovery is <10% after 30 minutes. Is this an extraction failure or degradation?"
Technical Diagnosis
This is almost certainly enzymatic degradation , not extraction failure. While LHRH II is slightly more stable than LHRH I (GnRH I) due to structural differences at positions 5, 7, and 8, it shares the same lethal cleavage sites.
The Primary Culprits:
-
Endopeptidase 24.15 (Thimet Oligopeptidase) & Neprilysin (NEP): These cleave the His5-Gly6 and Gly6-Trp7 bonds. The native Glycine at position 6 acts as a "hinge" for the peptide's
-turn; this flexibility makes the bond accessible to enzymes. -
Prolyl Endopeptidase (PEP): Cleaves the Pro9-Gly10 bond at the C-terminus.
Visualization: The Degradation Pathway
The following diagram illustrates the specific bonds attacked by serum enzymes.
Caption: Enzymatic cleavage map of LHRH II in serum. The Gly6 region is the primary instability hotspot.
Module 2: Chemical Stabilization Strategies
User Issue: "I need to design an analog for a drug candidate. Which modifications provide the best resistance to these enzymes?"
The "Super-Agonist" Blueprint
To prevent degradation, you must sterically hinder the enzymes identified in Module 1.
| Target Site | Native Residue | Recommended Modification | Mechanism of Action |
| Position 6 | Glycine (Gly) | D-Amino Acid (e.g., D-Trp, D-Arg, D-Leu) | Critical: Forces the peptide into a stable |
| Position 10 | Glycine-Amide | Ethylamide (NHEt) or Aza-Gly | Blocks Prolyl Endopeptidase (PEP) from cleaving the C-terminus. |
| N-Terminus | pGlu | N-Methylation (rarely needed) | Native pGlu is already resistant to most aminopeptidases. |
Comparative Stability Data
Data synthesized from comparative degradation studies in mammalian serum.
| Peptide Variant | Sequence Modification | Serum Half-Life ( | Relative Potency |
| Native LHRH II | None | < 15 mins | 1x |
| Analog A | [D-Trp | ~ 60-120 mins | 10-20x |
| Analog B | [D-Trp | > 240 mins | 50-100x |
Expert Insight: The combination of a D-amino acid at position 6 and an ethylamide at position 10 (Analog B) creates a "pincer" defense, stabilizing both ends of the molecule. This is the industry standard for GnRH super-agonists (e.g., Leuprolide, Buserelin strategies applied to GnRH II).
Module 3: Assay & Handling Optimization
User Issue: "I cannot change the peptide structure; I am measuring endogenous LHRH II. How do I stop it from disappearing before I can measure it?"
The "Cold Acid" Protocol
If you are analyzing native LHRH II, you must arrest enzymatic activity immediately upon blood draw. Standard EDTA alone is insufficient because it does not inhibit serine proteases like Prolyl Endopeptidase.
Protocol: Serum Quenching for LC-MS/MS
-
Preparation:
-
Pre-chill collection tubes containing Protease Inhibitor Cocktail (Must include DPP-IV inhibitor and Aprotinin).
-
Prepare 10% Formic Acid (aq) solution.
-
-
Collection:
-
Draw blood and invert gently. Centrifuge immediately at 4°C (2000 x g for 10 min). Do not let sit at Room Temp.
-
-
The Critical Quench (The "Crash"):
-
Transfer serum to a new tube.
-
IMMEDIATELY add 10% Formic Acid at a ratio of 1:10 (e.g., 10
L acid to 100 L serum). -
Why? This drops the pH to ~3.0, irreversibly denaturing the neutral-pH active peptidases (NEP and PEP).
-
-
Extraction:
-
Proceed to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge to clean up the acidified matrix.
-
Visualization: Sample Handling Workflow
Caption: Critical decision tree for preserving native LHRH II in serum samples.
Module 4: Frequently Asked Questions (FAQs)
Q: Can I use DPPIV inhibitors alone to stabilize LHRH II? A: No. While DPPIV inhibitors (like sitagliptin) are crucial for peptides like GLP-1, LHRH II is primarily degraded by endopeptidases (NEP) and prolyl endopeptidases. You need a broad-spectrum cocktail or, preferably, acidification which kills all enzymatic activity.
Q: Why does my ELISA show higher concentrations than my LC-MS? A: This is a classic artifact. ELISAs often use polyclonal antibodies that cross-react with the stable metabolic fragments (e.g., Fragment 1-5 or 6-10) described in Module 1. The ELISA "sees" the debris of the peptide and counts it as intact signal. LC-MS distinguishes the intact mass from the fragments. Trust the LC-MS data.
Q: Does freeze-thawing affect LHRH II stability? A: Yes. While the peptide itself is chemically stable, repeated freeze-thaw cycles lyse residual blood cells in the serum, releasing more intracellular peptidases into the matrix. Aliquot your serum immediately after collection to avoid freeze-thaw cycles.
References
-
Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors."[1][2][3][4] Endocrine Reviews.
-
Gilon, C., et al. (2003). "Inhibition of enzymatic degradation of GnRH-II and [D-Trp6]GnRH ethylamide tracers." Molecular Human Reproduction.
-
Zohar, Y., et al. (1990). "Degradation of gonadotropin-releasing hormones... Cleavage of native salmon GnRH, mammalian LHRH, and their analogs." General and Comparative Endocrinology.
-
Thermo Fisher Scientific. (2025). "LC-MS/MS Sample Preparation Guidelines for Peptide Hormones."
-
Bachem. (2015).[5] "Peptide Modifications: Strategies for Stability."
Sources
- 1. Gonadotropin-releasing hormone (GnRH) analogs: relationship between their structure, proteolytic inactivation and pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Chemical modification of Class II G-protein coupled receptor ligands: Frontiers in the development of peptide analogs as neuroendocrine pharmacological therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
Technical Support Center: Troubleshooting cGnRH-II Receptor Binding Assays
Introduction: The "Ghost" Receptor Challenge
Welcome. If you are reading this, you are likely seeing low specific binding (
Troubleshooting cGnRH-II is distinct from mammalian GnRH (GnRH-I) because of two critical factors: evolutionary divergence and peptide hydrophobicity . Unlike standard GPCR assays where "low binding" is usually a reagent issue, with cGnRH-II, it is often a biological mismatch or a surface chemistry problem.
This guide moves beyond generic steps to address the specific physicochemical and genomic realities of the Type II GnRH receptor system.
Module 1: The Biological Variable (Critical First Step)
Before optimizing buffers, you must validate your biological model. The most common reason for "no binding" in cGnRH-II assays is the use of human cell lines expecting a functional Type II receptor response.
The Human GnRHR-II Stop Codon Issue
In humans, the GNRHR2 gene exists but contains a frameshift and a premature stop codon in Exon 1.[1][2] While transcripts are detected, a functional, full-length 7-transmembrane receptor is not expressed on the surface of normal human cells.
| If your model is... | The Reality | Action Item |
| Human Cells (e.g., HEK293, HeLa) | No native functional GnRHR-II. Any binding observed is likely low-affinity cross-reactivity with GnRHR-I. | Switch to a transfected model expressing Marmoset or Catfish GnRHR-II, or acknowledge you are measuring Type I cross-talk. |
| Non-Human Primate (e.g., Marmoset) | Expresses functional GnRHR-II. | Proceed to Module 2 (Chemistry). |
| Porcine / Ovine | Expresses functional GnRHR-II.[3] | Proceed to Module 2 (Chemistry). |
| Rodent (Rat/Mouse) | The GNRHR2 gene is completely silenced/deleted. | Binding is impossible unless transfected. |
Module 2: Ligand Integrity & Surface Chemistry
cGnRH-II (pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2) differs from mammalian GnRH-I (...Tyr-Gly-Leu-Arg...) significantly. The presence of three aromatic rings (Trp3, Trp7, Tyr8) makes cGnRH-II highly hydrophobic .
Issue 1: The "Sticky Peptide" Phenomenon
Low binding counts often mean the peptide has adsorbed to the tube walls or pipette tips before reaching the receptor.
-
Symptom: Total counts (
) are lower than calculated; standard curves look flat. -
The Fix:
-
Plasticware: Use low-binding polypropylene tubes (siliconized).
-
Carrier Protein: Your assay buffer must contain 0.1% to 0.5% BSA (Bovine Serum Albumin).
-
Detergent: Add 0.01% Tween-20 to the dilution buffer.
-
Issue 2: The Iodination Trap (Radioligand Assays)
If you are iodinating cGnRH-II directly, you may be destroying its affinity.
-
Mechanism: Iodination typically targets Tyrosine (Tyr) or Histidine (His).
-
The Clash: In cGnRH-II, Tyr8 is a critical residue for receptor recognition (unlike in GnRH-I, where position 8 is Arg). Iodinating Tyr8 creates steric hindrance, drastically reducing affinity (
shifts from nM to M). -
The Solution: Do not use
I-cGnRH-II as the tracer.-
Protocol: Use a Heterologous Competition Assay .
-
Tracer: Use a stable, high-affinity super-agonist like
I-[D-Trp ]-GnRH (Triptorelin) or I-Buserelin. These bind the receptor strongly. -
Competitor: Use unlabeled cGnRH-II to displace the tracer. This measures the
of the native peptide without chemically modifying it.
-
Module 3: Assay Optimization & Protocols
Optimized Assay Buffer (GnRHR Specific)
Standard PBS is insufficient. GnRH receptors are G-protein coupled (G
Recommended Buffer Recipe:
| Component | Concentration | Function |
|---|---|---|
| Tris-HCl | 25–50 mM (pH 7.4) | Physiological pH maintenance. |
| MgCl
Equilibrium Kinetics
cGnRH-II often exhibits slower association kinetics (
-
Incubation: Increase time to 90–120 minutes at 4°C or 25°C.
-
Temperature: 4°C reduces degradation but slows equilibrium. Room temperature (25°C) is preferred if protease inhibitors (Bacitracin) are present.
Separation: Filtration vs. Centrifugation
For membrane preps, filtration is standard. However, hydrophobic peptides stick to filters (High Non-Specific Binding - NSB).
-
The Fix: Pre-soak Glass Fiber (GF/B or GF/C) filters in 0.3% Polyethyleneimine (PEI) for at least 1 hour. This neutralizes the charge and drastically reduces NSB.
Module 4: Visualizing the Troubleshooting Logic
Diagram 1: The Decision Matrix
Use this flowchart to diagnose the root cause of low binding.
Caption: Diagnostic workflow for isolating biological vs. technical failures in cGnRH-II assays.
Diagram 2: The Heterologous Competition Setup
Since direct labeling is risky, this is the gold-standard assay format.
Caption: Heterologous competition assay logic. A stable tracer is displaced by native cGnRH-II to determine Ki.
FAQ: Rapid Troubleshooting
Q: My specific binding is only 30% of total binding. Is this acceptable? A: No. For a robust GPCR assay, specific binding should be >50% (ideally >70%).
-
Fix: Your "Total" counts might be artificially high due to filter sticking. Ensure you are washing filters with ice-cold buffer containing 0.01% Tween-20 or BSA.
Q: Can I use the same buffer for cGnRH-II as I do for LH/FSH?
A: Generally, yes, but verify the Magnesium. Gonadotropins (LH/FSH) are large proteins; GnRH is a decapeptide. The critical factor for GnRH receptor binding is stabilizing the receptor in the high-affinity state, which requires Mg
Q: I see binding in human cancer lines (e.g., OVCAR-3). You said humans don't have GnRHR-II? A: Human cancer lines often overexpress GnRHR-I (Type I). cGnRH-II can bind to the Type I receptor, but with lower affinity than native GnRH-I. You are likely observing cross-reactivity, not Type II specific signaling.
References
-
Millar, R. P., et al. (2001). "A functional gonadotropin-releasing hormone type II receptor in primates and other mammals."[2] Journal of Biological Chemistry. This paper establishes the functionality of GnRHR-II in primates vs. humans.
-
Neill, J. D. (2002). "GnRH and GnRH receptor genes in the human genome." Endocrinology. Definitive source on the human GnRHR-II stop codon/silencing.
-
Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews. Explains the structural requirements (Arg8 vs Tyr8) for binding.
-
Motulsky, H. J., & Neubig, R. R. (2010). "Analyzing radioligand binding data." Current Protocols in Neuroscience. The gold standard for calculating Ki from competition assays.
Sources
Technical Support Center: Optimizing (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II Half-Life
Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working to optimize the in vivo half-life of the Luteinizing Hormone-Releasing Hormone (LHRH) II analog, (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II. This potent synthetic decapeptide holds significant therapeutic promise, but like many peptide-based drugs, its clinical utility is often hampered by rapid in vivo clearance.[1] This document provides a structured, problem-oriented approach to understanding and overcoming the pharmacokinetic challenges associated with this molecule. We will explore the underlying causes of its short half-life and provide detailed, actionable strategies and troubleshooting guides for its extension.
Part 1: Foundational Understanding & Initial Troubleshooting
This section addresses the fundamental reasons for the short in vivo half-life of LHRH II analogs and provides answers to common initial questions.
FAQ 1: Why is the in vivo half-life of my LHRH II analog so short?
Your peptide is susceptible to two primary clearance mechanisms that dramatically limit its time in circulation[2][3][4]:
-
Enzymatic Degradation: The body is rich in proteases and peptidases (e.g., chymotrypsin, subtilisin) that readily recognize and cleave peptide bonds.[2][5] LHRH analogs are known to be degraded in organs like the liver and kidneys, as well as in the plasma itself.[6] The modifications in your analog (D-Arg6 and Pro-NHEt9) already provide some protection compared to native LHRH, but key sites, such as the Trp3-Ser4 and Tyr5-Gly6 bonds, can remain vulnerable to enzymes like chymotrypsin.[5]
-
Rapid Renal Filtration: Peptides with a molecular weight below the renal filtration threshold (approximately 60 kDa) are quickly removed from the bloodstream by the kidneys.[2][7] As a small decapeptide, (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II is well below this threshold and is thus subject to rapid clearance through this pathway.
The native LHRH peptide has a plasma half-life of only 2 to 4 minutes in humans.[6][8] While synthetic analogs are designed for greater stability, their small size remains a critical liability for achieving a prolonged therapeutic window.
Caption: Primary pathways for in vivo clearance of small therapeutic peptides.
FAQ 2: My peptide seems unstable even before injection. What should I check?
Physicochemical instability can occur before any biological interaction. If you suspect pre-injection degradation, investigate these common issues:
-
Oxidation: Residues like Tryptophan (Trp) are highly susceptible to oxidation.[9]
-
Troubleshooting: Use degassed buffers, consider adding antioxidants like methionine, and store lyophilized powder under an inert gas (argon or nitrogen) at -20°C or -80°C. Analyze your sample with reverse-phase HPLC (RP-HPLC) and mass spectrometry (MS) to detect oxidized species.
-
-
Deamidation: This modification can alter the structure and function of your peptide.[9]
-
Troubleshooting: Control pH during formulation; deamidation is often accelerated at neutral or alkaline pH. Use LC-MS to check for mass shifts corresponding to this change.
-
-
Aggregation/Solubility: Poor solubility can lead to aggregation, reducing the effective concentration of the active monomer.[9]
-
Troubleshooting: Confirm solubility in your chosen vehicle. Use techniques like Size Exclusion Chromatography (SEC-MALS) to detect aggregates.[9] Test different formulation buffers or excipients if needed.
-
Part 2: Core Strategies for Half-Life Extension
This section details established and advanced methodologies to systematically improve the in vivo pharmacokinetic profile of your LHRH II analog.
Q1: What are the primary structural modification strategies I can use to resist enzymatic degradation?
The goal is to make the peptide a poorer substrate for proteases without compromising its binding affinity for the LHRH receptor.
-
Strategy 1: D-Amino Acid Substitution: The use of a D-Arg at position 6 is a classic example of this strategy. Proteases are chiral and are highly specific for L-amino acids.[9][10][11]
-
Experimental Insight: While your analog already has a D-Arg, consider if other known cleavage sites could be similarly modified. For example, if cleavage is identified after Ser4, could a D-Ser be incorporated? Caution: Each substitution must be followed by a receptor binding assay (e.g., competitive binding with a radiolabeled ligand) to ensure that the modification does not abrogate biological activity.
-
-
Strategy 2: N- and C-Terminal Modifications: Aminopeptidases and carboxypeptidases cleave peptides from the ends.[3][12]
-
Experimental Insight: The N-terminal pyroglutamic acid (pGlu) and C-terminal pro-NHEt9 in your analog already provide significant protection. If terminal degradation is still suspected (confirm via metabolite ID), N-terminal acetylation or acylation are further options to explore.
-
-
Strategy 3: Backbone Modification / Unnatural Amino Acids: Introducing non-natural amino acids or modifying the peptide backbone can create structures that are unrecognizable to proteases.[9][12]
-
Experimental Insight: This is a more advanced strategy. Options include incorporating N-methylated amino acids or beta-peptides. These modifications can significantly alter peptide conformation, so extensive structure-activity relationship (SAR) studies are required.
-
Q2: How can I increase the molecular size of my peptide to prevent renal filtration?
Increasing the hydrodynamic radius of the peptide above the ~60 kDa renal clearance threshold is a highly effective strategy.[2][7]
-
Strategy 1: PEGylation: Covalent attachment of polyethylene glycol (PEG) chains is a well-validated method to increase size, shield the peptide from proteases, and improve solubility.[3][7]
-
Experimental Insight: The size of the PEG chain (e.g., 5, 10, 20, 40 kDa) is a critical parameter. A larger PEG chain offers a longer half-life but may also reduce the peptide's binding affinity due to steric hindrance. It is crucial to test a range of PEG sizes and attachment sites (e.g., via a Lys side chain if one were introduced into the sequence).
-
-
Strategy 2: Lipidation (Fatty Acid Acylation): Attaching a long-chain fatty acid (e.g., palmitic acid) enables the peptide to reversibly bind to circulating serum albumin (~66 kDa).[13][14][15][16] This complex is too large for renal filtration, creating a circulating reservoir of the drug.
-
Experimental Insight: This is the strategy used for successful long-acting GLP-1 agonists like semaglutide and liraglutide.[14][15] The fatty acid is typically attached via a linker to a lysine residue. If your analog does not have a suitable attachment point, a conservative substitution (e.g., adding a Lys residue) would be necessary, followed by re-evaluation of bioactivity.
-
-
Strategy 3: Fusion to a Large Protein: Genetically fusing the peptide to a long-lived plasma protein like an antibody Fc fragment or albumin itself is another powerful approach.[16]
-
Experimental Insight: This creates a much larger molecule (recombinant fusion protein) and is a more involved discovery effort than chemical conjugation. It leverages the natural recycling pathway of albumin and IgG via the neonatal Fc receptor (FcRn), leading to very long half-lives.[16]
-
| Strategy | Mechanism of Action | Typical Half-Life Extension | Key Advantages | Key Disadvantages |
| PEGylation | Increases hydrodynamic size, shields from proteases.[3][7] | Moderate to High (Hours to Days) | Well-established, improves solubility. | Potential for reduced potency, concerns about PEG accumulation.[14] |
| Lipidation | Promotes reversible binding to serum albumin.[14][16] | High (Days) | Leverages natural protein, high potency often retained. | Requires suitable conjugation site, potential for hydrophobicity issues.[14] |
| Protein Fusion | Creates a large recombinant protein, utilizes FcRn recycling.[16] | Very High (Days to Weeks) | Extremely long half-life, leverages natural pathways. | Complex manufacturing (recombinant protein), high molecular weight. |
| Depot Formulation | Slow, sustained release from an injection site.[6] | Long-term (Weeks to Months) | Reduces dosing frequency significantly. | Complex formulation development, potential for injection site reactions. |
Part 3: Experimental Workflows & Troubleshooting Guides
This section provides practical protocols for assessing stability and troubleshooting common experimental hurdles.
Workflow 1: Assessing In Vitro Plasma Stability
Before moving to expensive and time-consuming in vivo studies, you must determine the stability of your analog in plasma. This assay provides a baseline for its susceptibility to plasma proteases.
Objective: To determine the rate of degradation of the LHRH II analog in plasma from the species intended for in vivo studies (e.g., mouse, rat, human).
Protocol:
-
Preparation: Thaw frozen plasma (e.g., K2-EDTA-anticoagulated rat plasma) at 37°C. Prepare a stock solution of your peptide (e.g., 1 mM in DMSO or aqueous buffer).
-
Incubation: Spike the peptide stock into the pre-warmed plasma to a final concentration of 1-5 µM.[17] The final DMSO concentration should be low (<1%) to avoid protein precipitation.[17] Incubate the mixture in a shaking water bath at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.[17][18]
-
Quenching: Immediately stop the enzymatic reaction by adding the aliquot to a tube containing a cold precipitation agent (e.g., 150 µL of acetonitrile with an internal standard).[17][18] Vortex vigorously and incubate on ice for at least 10 minutes.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 12,000 x g for 5 min) to pellet the precipitated plasma proteins.[19]
-
Analysis: Transfer the supernatant to an HPLC vial and analyze by LC-MS/MS. Quantify the peak area of the parent peptide at each time point relative to the internal standard.
-
Calculation: Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) using a one-phase decay model.[20]
Troubleshooting this Assay:
-
Issue: High variability between replicates.
-
Cause & Solution: Inconsistent temperature control or pipetting errors. Ensure the water bath is stable at 37°C and use calibrated pipettes. Inconsistent protein precipitation can also be a factor; ensure thorough vortexing after adding the quenching solution.[21]
-
-
Issue: Peptide disappears almost instantly (at T=0).
-
Cause & Solution: The peptide may be highly unstable or is adsorbing to the plasticware. Use low-adsorption tubes. Also, confirm that your analytical method (LC-MS) is not the issue by injecting a standard prepared in buffer.
-
-
Issue: No degradation is observed, even for a control peptide known to be unstable.
-
Cause & Solution: The plasma may have lost enzymatic activity due to improper storage or repeated freeze-thaw cycles. Use fresh, properly stored plasma and include a positive control compound known to be metabolized.[17]
-
Caption: Workflow for the in vitro plasma stability assay.
Workflow 2: Designing a Pilot Rodent Pharmacokinetic (PK) Study
Objective: To determine the in vivo half-life, clearance, and volume of distribution of the LHRH II analog in a rodent model (e.g., Sprague-Dawley rat or CD-1 mouse).[22][23]
Protocol:
-
Animal Preparation: Use healthy, age- and weight-matched animals (e.g., male Sprague-Dawley rats, 250-300g). For intravenous (IV) administration, cannulation of a vessel (e.g., jugular vein) is recommended for serial blood sampling from the same animal.
-
Dosing:
-
IV Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein. This route provides 100% bioavailability and is essential for determining clearance and volume of distribution.
-
Subcutaneous (SC) Group: Administer a single dose (e.g., 5 mg/kg) subcutaneously. This route is more common for therapeutic peptides and allows for assessment of bioavailability.
-
-
Blood Sampling: Collect blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2-EDTA) at specified time points.[23][24]
-
IV time points (example): 2, 5, 15, 30, 60, 120, 240 minutes.[23]
-
SC time points (example): 15, 30, 60, 120, 240, 480 minutes.
-
-
Plasma Processing: Immediately after collection, centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate plasma. Transfer the plasma to a new, labeled tube and store at -80°C until analysis.
-
Sample Analysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method, similar to the in vitro assay.
-
Pharmacokinetic Analysis: Use software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the concentration-time data to calculate key PK parameters (t½, Cmax, AUC, CL, Vd).
Troubleshooting this Study:
-
Issue: No detectable peptide in plasma, even at early time points.
-
Cause & Solution: The clearance could be extremely rapid. Add earlier time points (e.g., 1 minute post-IV dose). The dose may be too low for the sensitivity of your analytical method; increase the dose if tolerated. Also, re-validate your LC-MS/MS method for sensitivity and matrix effects in plasma.
-
-
Issue: Inconsistent or erratic PK profiles.
-
Cause & Solution: This often points to issues with dose administration. For IV, ensure the full dose was delivered into the vein and not interstitially. For SC, injection technique and site can influence absorption. Ensure all technicians are using a standardized protocol.
-
-
Issue: Poor bioavailability after SC administration.
-
Cause & Solution: This is a common challenge for peptides.[2][25] It can be due to poor absorption from the SC space or degradation at the injection site by tissue proteases. This is a valid result that may necessitate exploring the half-life extension strategies (e.g., PEGylation, depot formulation) discussed previously.
-
References
- Challenges and Breakthroughs in the Pharmacokinetic Research of Peptide Drugs. (2026). Vertex AI Search.
- Five Pointers to Successfully Navigate the Challenges of Peptide Therapeutic Development. (2025). Vertex AI Search.
- Optimization Strategies for the Stability of Peptides In Vivo. (n.d.). BOC Sciences.
- Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability. (2018). Bentham Science Publishers.
- Strategies for the design and modification of peptides. The stability... (n.d.).
- Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. (2024). Vertex AI Search.
- Overcoming the Challenges of Peptide Drug Development. (2025). Concept Life Sciences.
- Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. (2023). PRISYS Biotech.
- Overcoming the Shortcomings of Peptide-Based Therapeutics. (2022). Taylor & Francis Online.
- Strategies for Improving Peptide Stability and Delivery. (2022).
- Current strategies in extending half-lives of therapeutic proteins. (2019). Kinam Park.
- Strategies for Improving Peptide Stability and Delivery. (2022). MDPI.
- Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives. (n.d.).
- Agonists of LHRH. (n.d.).
- Liquid chromatography studies on the enzymatic degradation of luteinizing hormone-releasing hormone analogues with off-line identification by mass spectrometry. (n.d.). PubMed.
- Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery.
- Understanding Peptide-Half Life Extensions & Drug Conjug
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.).
- Recent Advances in Half-life Extension Strategies for Therapeutic Peptides and Proteins. (n.d.). SciSpace.
- Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024).
- Plasma Stability. (n.d.). Cyprotex.
- Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). PLOS One.
- Luteinizing Hormone-Releasing Hormone (LHRH)
- Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. (n.d.). WuXi AppTec.
- Mode of Action of LHRH Analogs. (n.d.).
- Pharmacokinetic studies in mice or r
- In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. (n.d.).
- Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats. (2019).
- Pharmacokinetic Analysis of Peptide-Modified Nanoparticles with Engineered Physicochemical Properties in a Mouse Model of Traumatic Brain Injury. (2021).
- (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken). (n.d.). GlobalChemMall.
- (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken). (n.d.). Anagnostics.
- (Des-Gly¹⁰,D-Ala⁶,Pro-NHEt⁹)-LHRH. (n.d.). Bachem Products.
- (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken). (n.d.). MCE.
- In vivo comparison of LH-RH and FSH-RH activities of (DES-GLY10) (PRO9-ethylamide)-LH-RH... (1974). PubMed.
- Discovery of LHRH and development of LHRH analogs for prostate cancer treatment. (n.d.).
Sources
- 1. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Breakthroughs in the Pharmacokinetic Research of - Dilun Biotechnology [peptidescientific.com]
- 3. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Liquid chromatography studies on the enzymatic degradation of luteinizing hormone-releasing hormone analogues with off-line identification by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
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- 11. mdpi.com [mdpi.com]
- 12. benthamdirect.com [benthamdirect.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
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- 20. pubs.acs.org [pubs.acs.org]
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- 24. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 25. prisysbiotech.com [prisysbiotech.com]
Technical Support Center: Overcoming LHRH Receptor Desensitization with LHRH II Agonists
For: Researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for researchers investigating Luteinizing Hormone-Releasing Hormone (LHRH, also known as Gonadotropin-Releasing Hormone, GnRH) receptor signaling. It focuses on the common experimental challenge of receptor desensitization observed with classical LHRH I agonists and explores the potential of LHRH II agonists to overcome this phenomenon. The content is structured in a question-and-answer format to directly address specific issues you may encounter in your experiments.
Section 1: Foundational FAQs
This section covers the core concepts necessary to understand the challenges and opportunities in LHRH receptor modulation.
Q1: What is LHRH receptor desensitization, and why is it a problem in my experiments?
Answer: LHRH receptor desensitization is a process where continuous or prolonged exposure to an LHRH I agonist leads to a diminished cellular response, even when the agonist is still present.[1][2][3] This is a critical issue both clinically and experimentally. In the lab, it manifests as a strong initial signal (e.g., calcium release or inositol phosphate production) that rapidly wanes.[4] This attenuation can complicate the interpretation of your data, making it difficult to assess the sustained effects of your compounds.
Mechanistically, for most G-protein coupled receptors (GPCRs), desensitization involves:
-
Phosphorylation: Agonist-occupied receptors are phosphorylated on their intracellular domains by G-protein-coupled receptor kinases (GRKs).[5][6][7]
-
β-Arrestin Recruitment: Phosphorylated receptors recruit β-arrestin proteins.[6][8]
-
Uncoupling & Internalization: β-arrestin binding sterically hinders G-protein coupling (uncoupling) and targets the receptor for internalization via clathrin-coated pits.[6][9][10]
However, the mammalian LHRH I receptor (GnRHR1) is unique because it naturally lacks the C-terminal tail, which is the primary site for GRK phosphorylation and β-arrestin binding in many other GPCRs.[11][12] This results in slow internalization and a lack of rapid desensitization of the direct G-protein signal (IP production).[4][12] Despite this, prolonged stimulation still leads to a functional desensitization of gonadotropin secretion through mechanisms like receptor downregulation (a decrease in total receptor number) and uncoupling of downstream signaling pathways.[1][4][13]
Q2: What is the fundamental difference between LHRH I and LHRH II agonists?
Answer: LHRH I (the classical form, also called GnRH1) and LHRH II (GnRH2) are two distinct, naturally occurring isoforms of the hormone. While they share some structural similarity, they have different evolutionary conservation and receptor selectivity.
| Feature | LHRH I (GnRH1) | LHRH II (GnRH2) |
| Primary Role | Central regulator of mammalian reproduction via the pituitary.[14][15] | Putative roles in coordinating nutritional status and sexual behavior; direct effects on peripheral reproductive organs.[14][15][16] |
| Receptor Selectivity | Primarily activates the LHRH I Receptor (GnRHR1).[17] | Preferentially activates the LHRH II Receptor (GnRHR2) where expressed.[11] |
| Receptor Structure | The mammalian GnRHR1 is a GPCR that uniquely lacks an intracellular C-terminal tail.[11][12] | The GnRHR2 possesses a C-terminal tail, which is typical for GPCRs.[11][14][15] |
| Expression in Humans | GnRHR1 is well-expressed in the pituitary and various cancer tissues. | The human GNRHR2 gene contains a frameshift mutation and is considered non-functional, though the LHRH II peptide exists.[17][18] |
The key takeaway for your experiments is that synthetic agonists modeled on LHRH II may interact differently with the classical LHRH I receptor compared to traditional LHRH I agonists like Buserelin or Triptorelin.
Q3: How can an LHRH II agonist overcome desensitization at the LHRH I receptor?
Answer: This is an area of active research. The prevailing hypothesis centers on the concept of biased agonism . A biased agonist is a ligand that, upon binding to a single receptor, preferentially activates one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).
The mammalian LHRH I receptor, despite lacking a C-terminal tail, can still undergo a slower form of desensitization and internalization.[4] Overexpression of GRKs and β-arrestins has been shown to inhibit LHRH I receptor signaling, suggesting the machinery is present in the cell and can interact with the receptor's intracellular loops.[5]
An LHRH II agonist might act as a biased agonist at the LHRH I receptor by:
-
Inducing a Different Receptor Conformation: The LHRH II agonist could stabilize a receptor conformation that is proficient at activating Gq/11 proteins but is a poor substrate for GRKs.
-
Minimizing β-Arrestin Recruitment: By avoiding GRK-mediated phosphorylation, the agonist-receptor complex would not effectively recruit β-arrestin, leading to reduced internalization and sustained signaling from the cell surface.
Experimentally, this would manifest as sustained intracellular signaling (e.g., calcium mobilization) with an LHRH II agonist compared to the transient "flash" seen with a potent LHRH I agonist.
Section 2: Troubleshooting Experimental Assays
This section provides practical advice for specific problems you might encounter while testing LHRH II agonists.
Problem: "My LHRH I agonist (e.g., Buserelin) gives a strong but very brief signal in my calcium mobilization assay, while my LHRH II agonist gives a weaker but more sustained signal. Is my assay failing?"
Answer: This result is not necessarily an assay failure; in fact, it may be precisely what you are looking for and could be evidence of reduced desensitization.
Causality Explained:
-
LHRH I Agonist ("Flash" Signal): A potent LHRH I agonist strongly activates the Gq/11 pathway, leading to a massive, rapid release of intracellular calcium via IP3 production.[19][20] This strong activation also triggers the desensitization machinery (even if it's slower than for other GPCRs), which quickly terminates the signal.[4]
-
LHRH II Agonist (Sustained Signal): The LHRH II agonist may be a partial or biased agonist at the LHRH I receptor. It activates the Gq/11 pathway sufficiently to produce a measurable calcium signal but does so without strongly engaging the desensitization and internalization mechanisms. The result is a lower-amplitude but more durable signal.
Troubleshooting & Validation Steps:
-
Confirm Receptor Expression: Use a positive control LHRH I agonist in every experiment to confirm that the receptors in your cells (e.g., HEK293-GnRHR, αT3-1) are functional.
-
Run a Full Dose-Response Curve: Characterize the potency (EC50) and efficacy (Emax) for both agonists. You may find the LHRH II agonist has a lower Emax, which is consistent with this signaling profile.
-
Perform a Desensitization Pre-treatment Assay:
-
Treat one set of cells with a high concentration (EC80-EC100) of your LHRH I agonist for 30-60 minutes.
-
Treat a second set with your LHRH II agonist for the same duration.
-
Wash the cells thoroughly and then re-stimulate both sets with the LHRH I agonist.
-
Expected Outcome: The cells pre-treated with the LHRH I agonist should show a significantly blunted response (homologous desensitization). The cells pre-treated with the LHRH II agonist should show a much smaller reduction in signal, demonstrating less desensitization.
-
Problem: "I am not seeing any response with my LHRH II agonist in my cell line. Is the compound inactive?"
Answer: While compound inactivity is possible, several experimental factors should be ruled out first. The choice of cell line and assay endpoint are critical.
Causality Explained:
-
Receptor Expression: The most common issue is a lack of sufficient LHRH I receptor expression. Common lab models like rats and mice lack a functional GnRHR2 gene, so you are almost certainly studying the LHRH I receptor.[14][15] Ensure your chosen cell line (e.g., HEK293, COS-7) has been successfully transfected with the human or other mammalian LHRH I receptor.[21]
-
G-Protein Coupling: The LHRH I receptor primarily couples to Gαq/11 to stimulate the phospholipase C pathway.[22][23] Some reports suggest potential coupling to Gs (leading to cAMP production) in specific cell contexts like LβT2 gonadotropes, but Gq/11 is the canonical pathway.[23][24] If your assay measures a non-canonical pathway (like cAMP), you may miss the primary signal.
-
Ligand Affinity: The LHRH II agonist may have a lower binding affinity for the LHRH I receptor compared to LHRH I agonists. You may need to use significantly higher concentrations to see an effect.
Troubleshooting & Validation Steps:
-
Validate Receptor Expression: Confirm LHRH I receptor expression via Western Blot, qPCR, or a radioligand binding assay using a known high-affinity radioligand (e.g., 125I-Buserelin).[21]
-
Use an Appropriate Primary Assay: The most robust primary assay is intracellular calcium mobilization or inositol phosphate (IP) accumulation, as these directly measure Gq/11 activation.[25]
-
Test a Wide Concentration Range: Test your LHRH II agonist up to high micromolar concentrations (e.g., 10-20 µM) in your initial screens before concluding it is inactive.
-
Check Compound Integrity: Ensure the peptide is correctly folded, stored, and free of degradation. Use mass spectrometry to confirm the molecular weight.
Problem: "How can I experimentally demonstrate that my LHRH II agonist causes less receptor internalization than an LHRH I agonist?"
Answer: Demonstrating differential internalization is key to supporting a hypothesis of reduced desensitization. This can be achieved through several robust methods.
Experimental Approaches:
-
Receptor Binding Assay on Whole Cells: This is a straightforward method to quantify cell-surface receptors.
-
Principle: Compare the number of available binding sites on the cell surface before and after agonist treatment. A reduction in binding sites indicates internalization.
-
Workflow: Treat cells with your LHRH I or LHRH II agonist for a set time course (e.g., 0, 15, 30, 60, 120 minutes). Place cells on ice to stop trafficking, and then perform a saturation binding assay with a non-internalizing, high-affinity radiolabeled LHRH antagonist.
-
Expected Outcome: The LHRH I agonist will cause a time-dependent decrease in the number of surface receptors (Bmax). The LHRH II agonist should cause a significantly smaller and/or slower decrease in Bmax.
-
-
ELISA-based Surface Receptor Assay: This is a non-radioactive alternative.
-
Principle: Use an antibody that recognizes an extracellular epitope of the receptor on non-permeabilized cells.
-
Workflow: Requires an N-terminally tagged receptor (e.g., with a FLAG or HA tag). After agonist treatment, fix the cells, and use an anti-tag antibody conjugated to HRP to quantify the remaining surface receptors via a colorimetric substrate.
-
-
Confocal Microscopy: This provides visual confirmation.
-
Principle: Visualize the movement of fluorescently-tagged receptors from the plasma membrane to intracellular vesicles.
-
Workflow: Transfect cells with a receptor construct fused to a fluorescent protein (e.g., LHRHR-GFP). After treatment with the agonists, image the cells over time using a confocal microscope.
-
Expected Outcome: With the LHRH I agonist, you will see the initial diffuse membrane fluorescence coalesce into bright intracellular puncta (endosomes). With the LHRH II agonist, the receptor should remain predominantly on the plasma membrane.
-
Section 3: Key Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol measures the direct downstream effect of Gq/11 activation.
Materials:
-
Cells expressing the LHRH I receptor (e.g., HEK293-GnRHR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
LHRH I Agonist (Positive Control, e.g., Buserelin).
-
LHRH II Agonist (Test Compound).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate to achieve 80-90% confluency on the day of the assay.
-
Dye Loading: Remove culture medium and add 100 µL of assay buffer containing the calcium dye (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye. Add a final 100 µL of assay buffer to each well.
-
Baseline Reading: Place the plate in the reader and measure baseline fluorescence for 15-30 seconds.
-
Compound Injection: Inject 25 µL of your compound (LHRH I or LHRH II agonist at 5X final concentration) into the wells.
-
Signal Measurement: Immediately begin measuring fluorescence kinetically for 2-5 minutes.
-
Data Analysis: Calculate the response as the peak fluorescence minus the baseline fluorescence (Peak - Baseline) or the Area Under the Curve (AUC). Plot the response against the log of the agonist concentration to determine EC50 values.
Self-Validating System:
-
Positive Control: Buserelin should elicit a robust, dose-dependent increase in fluorescence.
-
Negative Control: Vehicle (assay buffer) injection should cause no significant change in fluorescence.
Protocol 2: Receptor Internalization Assay (Whole-Cell Binding)
This protocol quantifies the loss of cell-surface receptors following agonist exposure.
Materials:
-
Cells expressing the LHRH I receptor.
-
Radiolabeled LHRH antagonist (e.g., 125I-labeled Cetrorelix).
-
Binding Buffer: HBSS with 0.1% BSA.
-
Wash Buffer: Ice-cold PBS.
-
LHRH I and LHRH II agonists.
Methodology:
-
Cell Plating: Seed cells in 24-well plates.
-
Agonist Pre-treatment: Treat cells with a saturating concentration of LHRH I or LHRH II agonist (or vehicle) for your desired time points (e.g., 0, 30, 60, 120 min) at 37°C.
-
Stop Internalization: Place plates on ice and wash 3 times with ice-cold PBS to remove the agonist and stop membrane trafficking.
-
Radioligand Binding: Add 250 µL of ice-cold binding buffer containing a saturating concentration of the radiolabeled antagonist to each well. For non-specific binding, add an excess of unlabeled antagonist (e.g., 1 µM Cetrorelix) to a separate set of wells.
-
Incubation: Incubate on ice for 2-3 hours to reach binding equilibrium without allowing further internalization.
-
Washing: Aspirate the binding buffer and wash the cells rapidly 3 times with 500 µL of ice-cold PBS.
-
Cell Lysis & Counting: Lyse the cells with 500 µL of 0.5 M NaOH. Transfer the lysate to scintillation vials and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Express the results as a percentage of the surface receptors remaining compared to the vehicle-treated (0 min) control.
Section 4: Data Interpretation & Visualization
Comparative Agonist Properties (Illustrative Data)
This table summarizes hypothetical but expected results from the assays described above.
| Parameter | LHRH I Agonist (e.g., Buserelin) | LHRH II Agonist (Test Compound) | Expected Rationale |
| Binding Affinity (Ki) | ~0.5 nM | ~5-50 nM | LHRH II agonists may have lower affinity for the LHRH I receptor. |
| Ca2+ Mobilization (EC50) | ~1 nM | ~10-100 nM | Functional potency should correlate with binding affinity. |
| Ca2+ Mobilization (Emax) | 100% | 60-80% | Potential partial agonism at the Gq/11 pathway. |
| Signal Duration | Rapid peak, decay < 60 sec | Broader peak, sustained > 180 sec | Reflects lack of rapid desensitization. |
| Receptor Internalization (at 60 min) | 40-60% reduction in surface receptors | <15% reduction in surface receptors | Key indicator of reduced β-arrestin pathway engagement. |
Signaling Pathway Diagrams
Diagram 1: Canonical LHRH I Receptor Desensitization
Caption: LHRH I agonist binding activates Gq/11, but prolonged stimulation leads to slow GRK-mediated phosphorylation, β-arrestin recruitment, and eventual internalization, terminating the signal.
Diagram 2: Proposed LHRH II Biased Agonism at the LHRH I Receptor
Caption: An LHRH II agonist stabilizes a conformation of the LHRH I receptor that maintains Gq/11 signaling but is a poor substrate for GRKs, thus avoiding β-arrestin recruitment and desensitization.
Diagram 3: Troubleshooting Workflow for a Failed LHRH II Agonist Experiment
Sources
- 1. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]
- 4. iranarze.ir [iranarze.ir]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-faceted roles of β-arrestins in G protein-coupled receptors endocytosis | bioRxiv [biorxiv.org]
- 8. Desensitization, internalization, and signaling functions of β-arrestins demonstrated by RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Agonist-induced internalization and downregulation of gonadotropin-releasing hormone receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gonadotropin-releasing hormone receptors with intracellular carboxyl-terminal tails undergo acute desensitization of total inositol phosphate production and exhibit accelerated internalization kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals [frontiersin.org]
- 16. "Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Recept" by Amy Desaulniers, Rebecca A. Cederberg et al. [digitalcommons.unl.edu]
- 17. Gonadotrophin-releasing hormone receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. researchgate.net [researchgate.net]
- 19. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cris.tau.ac.il [cris.tau.ac.il]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. profiles.wustl.edu [profiles.wustl.edu]
- 23. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 24. Involvement of both G(q/11) and G(s) proteins in gonadotropin-releasing hormone receptor-mediated signaling in L beta T2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: pH Adjustments for Stable LHRH II Peptide Solutions
Welcome to the Technical Support Center for LHRH II peptide solutions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for pH adjustments to ensure the stability of LHRH II peptide solutions in your experiments.
Introduction to LHRH II Stability
Luteinizing Hormone-Releasing Hormone II (LHRH II), also known as Gonadotropin-Releasing Hormone II (GnRH II), is a decapeptide with a critical role in reproductive biology. The stability of LHRH II in aqueous solutions is paramount for reliable and reproducible experimental outcomes. One of the most influential factors governing its stability is the pH of the solution. The pH affects the peptide's net charge, solubility, and susceptibility to chemical degradation pathways such as hydrolysis and deamidation.[1] This guide will provide you with the necessary knowledge and practical steps to effectively manage the pH of your LHRH II solutions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing LHRH II peptide solutions?
For general short-term storage (days to weeks) at 4°C, a slightly acidic pH range of 4.0-6.0 is recommended for many peptides to enhance stability.[2] Studies on the closely related native LHRH have shown maximum stability around pH 5.4-6.05.[3][4] At this pH, the rates of common degradation reactions like deamidation and hydrolysis are often minimized.[1]
Q2: Why is the pH of the solution so critical for LHRH II stability?
The pH of the solution directly influences the protonation state of the ionizable groups in the peptide, including the N-terminal amine, the C-terminal carboxyl, and the side chains of amino acids like Histidine, Arginine, Lysine, Aspartic acid, and Glutamic acid.[5] This, in turn, affects the peptide's overall charge, conformation, and susceptibility to degradation. At non-optimal pH values, LHRH II can undergo chemical modifications that lead to a loss of biological activity.
Q3: What happens if the pH of my LHRH II solution is too low (acidic)?
In highly acidic conditions (pH < 3), peptides can be susceptible to acid-catalyzed hydrolysis of the peptide backbone, particularly at the N-terminal side of serine residues.[1] Additionally, direct hydrolysis of the amide side chains of asparagine and glutamine residues can occur.[1]
Q4: What are the risks of a high pH (alkaline) for my LHRH II solution?
Alkaline conditions (pH > 8) can accelerate the degradation of peptides.[2][6] Cysteine-containing peptides are prone to oxidation and disulfide bond formation in basic solutions.[6] While LHRH II does not contain cysteine, other degradation pathways can be promoted at high pH.
Q5: My LHRH II peptide won't dissolve. Could pH be the issue?
Yes, pH plays a crucial role in peptide solubility. Peptides are least soluble at their isoelectric point (pI), which is the pH at which the net electrical charge of the molecule is zero.[5] At the pI, the lack of charge repulsion can lead to aggregation and precipitation.[7][8][9] Adjusting the pH away from the pI, by at least 2 pH units, can significantly improve solubility.[9]
Q6: How do I determine the isoelectric point (pI) of LHRH II?
The theoretical isoelectric point (pI) can be calculated based on the peptide's amino acid sequence and the pKa values of its ionizable groups. The sequence of human LHRH II is pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2. Based on this sequence, the theoretical pI of LHRH II is basic, estimated to be around 8.5-9.0. This means it will have a net positive charge at neutral and acidic pH.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Peptide Precipitation Upon Reconstitution | The pH of the reconstitution solvent is close to the peptide's isoelectric point (pI). | Adjust the pH of the solvent. For LHRH II (a basic peptide), using a slightly acidic solvent (e.g., 10% acetic acid in water) for initial solubilization before further dilution in buffer can improve solubility.[6] |
| Loss of Biological Activity Over Time | The pH of the stock solution is not optimal for stability, leading to chemical degradation. | Prepare fresh solutions for each experiment if possible. For storage, ensure the pH of the stock solution is within the recommended range of 4.0-6.0.[2] Aliquot the stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.[10] |
| Inconsistent Experimental Results | The pH of the final working solution was not controlled or verified, leading to batch-to-batch variations in peptide stability and activity. | Always measure and, if necessary, adjust the pH of your final peptide solution to ensure consistency across experiments. Use a calibrated pH meter for accurate measurements. |
| Cloudy or Unclear Peptide Solution | Incomplete dissolution or aggregation of the peptide. | Sonication can aid in dissolving the peptide.[6] If the solution remains cloudy, it may indicate aggregation. Try adjusting the pH further away from the pI. If the issue persists, the peptide may have degraded. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized LHRH II Peptide
This protocol provides a general guideline for reconstituting lyophilized LHRH II.
Materials:
-
Lyophilized LHRH II peptide vial
-
Sterile, high-purity water (e.g., WFI or 18 MΩ-cm H₂O)
-
0.1% Acetic Acid in sterile water (for basic peptides like LHRH II)
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes with sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.
-
Solvent Selection: As LHRH II is a basic peptide, initial reconstitution in a small volume of a slightly acidic solvent is recommended to ensure complete dissolution.
-
Reconstitution:
-
Carefully remove the cap from the peptide vial.
-
Add a small amount of 0.1% acetic acid to the vial to dissolve the peptide. For example, add 100 µL to a 1 mg vial.
-
Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking.[11]
-
-
Dilution: Once the peptide is dissolved, it can be further diluted with a buffer of your choice to the desired final concentration. Add the peptide solution dropwise to the buffer while gently mixing.
-
Storage: For short-term storage (2-7 days), keep the reconstituted peptide solution at 4°C. For long-term storage, aliquot the solution into low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Step-by-Step pH Adjustment of LHRH II Solution
This protocol outlines how to accurately adjust the pH of your LHRH II solution for stability studies or formulation.
Materials:
-
Reconstituted LHRH II peptide solution
-
Dilute solutions of hydrochloric acid (HCl) (e.g., 0.1 M) and sodium hydroxide (NaOH) (e.g., 0.1 M)
-
Calibrated pH meter with a micro-pH probe
-
Sterile, low-protein binding microcentrifuge tubes
-
Stir plate and micro stir bar (optional, for larger volumes)
Procedure:
-
Initial pH Measurement:
-
Transfer an aliquot of your reconstituted LHRH II solution to a sterile microcentrifuge tube.
-
Carefully place the calibrated micro-pH probe into the solution.
-
Record the initial pH of the solution.
-
-
pH Adjustment:
-
To decrease the pH, add a very small volume (e.g., 0.5-1 µL) of dilute HCl to the solution.
-
To increase the pH, add a very small volume (e.g., 0.5-1 µL) of dilute NaOH to the solution.
-
Gently mix the solution after each addition and allow the pH reading to stabilize before adding more acid or base.
-
-
Iterative Process: Continue adding small increments of acid or base until the desired target pH is reached. It is crucial to add the acid/base slowly and in small volumes to avoid overshooting the target pH and potentially causing localized high concentrations that could degrade the peptide.
-
Final Volume and Concentration: Record the final volume of the solution to accurately calculate the final peptide concentration after the addition of acid and base.
-
Verification: After reaching the target pH, allow the solution to sit for a few minutes and re-measure the pH to ensure it has stabilized.
Visualizing pH Effects on LHRH II
Diagram 1: pH and LHRH II Net Charge
The net charge of LHRH II is highly dependent on the pH of the solution. This diagram illustrates the theoretical relationship between pH and the net charge of the LHRH II peptide.
Caption: Workflow for preparing a pH-adjusted LHRH II solution.
References
-
Parenteral peptide formulations: chemical and physical properties of native luteinizing hormone-releasing hormone (LHRH) and hydrophobic analogues in aqueous solution. PubMed. [Link]
- Peptide Reconstitution: Step-by-Step Guide. Prime Peptides.
-
Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors. PubMed. [Link]
-
Physiology of GnRH and Gonadotrophin Secretion. NCBI Bookshelf. [Link]
-
pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. PMC. [Link]
-
Peptide Isoelectric Point with pI Shortcut. YouTube. [Link]
-
Investigation of the pH-dependent aggregation mechanisms of GCSF using low resolution protein characterization techniques and advanced molecular dynamics simulation. ScienceOpen. [Link]
-
Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. SCIRP. [Link]
-
Stabilization of luteinizing hormone-releasing hormone in a dry powder formulation and its bioactivity. SciSpace. [Link]
-
Molecular Biology of Gonadotropin-Releasing Hormone (GnRH)-I, GnRH-II, and Their Receptors in Humans. Oxford Academic. [Link]
-
How to use the isoelectric point to inform your peptide purification mobile phase pH. Biotage. [Link]
-
Knockdown of Gonadotropin-Releasing Hormone II Receptor Impairs Ovulation Rate, Corpus Luteum Development, and Progesterone Production in Gilts. MDPI. [Link]
-
pH Dependence of Amyloid-β Fibril Assembly Kinetics. Queen Mary University of London. [Link]
-
Conformation-function relationships in LHRH analogs. II. Conformations of LHRH peptide agonists and antagonists. PubMed. [Link]
-
(PDF) Stabilization of luteinizing hormone-releasing hormone in a dry powder formulation and its bioactivity. ResearchGate. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]
-
Aβ40 Aggregation under Changeable Conditions. MDPI. [Link]
-
Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. MDPI. [Link]
-
Gonadotropin-Releasing Hormone (GnRH) and the GnRH Receptor (GnRHR). GLOWM. [Link]
-
GnRH-Induced Ca2+ Signaling Patterns and Gonadotropin Secretion in Pituitary Gonadotrophs. Functional Adaptations to Both Ordinary and Extraordinary Physiological Demands. Frontiers. [Link]
-
On the pH-dependence of α-synuclein amyloid polymorphism and the role of secondary nucleation in seed-based amyloid propagation. eLife. [Link]
-
pKa and Electrical Properties of Amino Acids. OrgoSolver. [Link]
-
Peptide Handling Guideline. Biomatik. [Link]
-
13.15: pKa and Amino Acids. Chemistry LibreTexts. [Link]
-
Peptides - Luteinizing Hormone-Releasing Hormones (LHRH). Bio-Synthesis. [Link]
Sources
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. form.biomatik.com [form.biomatik.com]
- 3. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. biocat.com [biocat.com]
- 7. pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. biotage.com [biotage.com]
- 10. bachem.com [bachem.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Impurity Profiling for (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II
Product: (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II (Chicken GnRH-II Analog) CAS: 145940-57-4 Sequence: pGlu-His-Trp-Ser-His-D-Arg-Trp-Tyr-Pro-NHEt Molecular Weight: ~1224.4 Da
Executive Summary & Molecule Definition
This guide addresses the specific impurity profiling challenges for (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II . Unlike mammalian LHRH (GnRH I) analogs like Leuprolide or Goserelin, this molecule is based on the Chicken GnRH-II backbone .
Critical Structural Differences:
-
His5 & Trp7: The Chicken II backbone contains Histidine at position 5 and Tryptophan at position 7 (Mammalian has Tyr5 and Leu7). This makes the molecule significantly more prone to oxidative degradation due to the presence of two Tryptophan residues (Trp3, Trp7) and two Histidine residues (His2, His5).
-
D-Arg6: The inclusion of D-Arginine introduces risks of racemization (reversion to L-Arg) and incomplete side-chain deprotection (Pbf/Pmc adducts).
-
Pro-NHEt9: The C-terminal ethylamide is a site for potential hydrolysis to the free acid (Pro-OH).
Troubleshooting Guide (Q&A)
Scenario 1: Unexpected Early Eluting Peaks
User Question: "I am seeing new peaks eluting 1–2 minutes before the main peak in my RP-HPLC chromatogram. They increase when the sample sits in solution."
Diagnosis: These are likely Oxidative Impurities or Hydrolysis Products .
-
Mechanism: The Trp3 and Trp7 residues are highly susceptible to oxidation, forming N-formylkynurenine or hydroxytryptophan species, which are more polar than the parent peptide.
-
Verification: Check the Mass Spectrum.[1]
-
+16 Da: Mono-oxidation (Met or Trp).
-
+32 Da: Di-oxidation (likely both Trp3 and Trp7).
-
-27 Da: Hydrolysis of the C-terminal Ethylamide to Free Acid (Pro-NHEt
Pro-OH).
-
Action Plan:
-
Degas all buffers thoroughly. Dissolved oxygen promotes Trp oxidation.
-
Add antioxidants: If stability is poor, add Methionine (as a scavenger) or EDTA to the sample diluent.
-
Check pH: Hydrolysis of the ethylamide is accelerated at high pH (>8.0). Ensure sample pH is < 6.0.
Scenario 2: "Shoulder" or Split Main Peak
User Question: "My main peak has a shoulder or appears as a doublet. Mass spec shows identical mass for both."
Diagnosis: This is a Diastereomeric Impurity (Racemization) .
-
Mechanism: The D-Arg at position 6 may have partially racemized to L-Arg during synthesis or purification. Alternatively, His2 or His5 are prone to racemization during coupling.
-
Verification: Standard C18 columns may not fully resolve these.
-
Action: Switch to a column with high steric selectivity (e.g., Phenyl-Hexyl or C18 with high carbon load).
-
Coinjection: Spike the sample with a known standard of the L-Arg6 analog (if available) to confirm co-elution.
-
Scenario 3: Late Eluting Impurities (+252 Da)
User Question: "I see a hydrophobic impurity eluting after the main peak. MS shows a mass shift of +252 Da (or +266 Da)."
Diagnosis: Incomplete Deprotection of Arginine .
-
Mechanism: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protecting group on D-Arg6 was not fully removed during the TFA cleavage.
-
Action Plan:
-
Extend the cleavage time in TFA/Water/TIS.
-
Ensure "scavengers" (Triisopropylsilane or Thioanisole) are fresh. Pbf removal is slow on Arginine, especially adjacent to bulky residues.
-
Visualizing Degradation Pathways
The following diagram maps the specific degradation routes for this Chicken GnRH-II analog.
Caption: Degradation pathways for (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II highlighting the unique risks of the Trp-rich Chicken II backbone.
Experimental Protocols
Analytical HPLC Method (Reverse Phase)
This method is optimized to separate the hydrophobic Chicken II backbone from polar oxidative impurities.
| Parameter | Setting |
| Column | C18 (4.6 x 150 mm, 3 µm or 5 µm, 100 Å) Recommended: Waters Symmetry or Agilent Zorbax |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0 min: 15% B 20 min: 40% B 25 min: 90% B (Wash) |
| Detection | UV at 220 nm (Peptide bond) and 280 nm (Trp/Tyr specific) |
| Temperature | 25°C (Higher temps may resolve diastereomers but risk degradation) |
Why this works: The gradient starts lower (15% B) than mammalian LHRH methods because the Chicken II backbone is slightly more polar due to the extra Histidine, but the Trp residues add hydrophobicity. The shallow gradient (1.25% B/min) ensures resolution of the D-Arg/L-Arg diastereomers.
Mass Spectrometry Parameters (LC-MS)
-
Ionization: ESI Positive Mode.
-
Target Ions:
-
[M+H]+: ~1225.4
-
[M+2H]2+: ~613.2 (Most abundant)
-
-
Cone Voltage: 30-40 V (Avoid fragmentation of the ethylamide).
Impurity Identification Table
| Impurity Type | Relative Retention Time (RRT) | Mass Shift (Δ Da) | Cause |
| Oxidation (Sulfoxide/Kyn) | ~0.85 - 0.95 | +16 / +32 | Oxidation of Trp3, Trp7, or Met (if present) |
| Deamidation/Hydrolysis | ~0.90 - 0.96 | -27 | Hydrolysis of Pro-NHEt to Pro-OH |
| Main Peak | 1.00 | 0 | Target Compound |
| Diastereomer (L-Arg) | ~1.02 - 1.05 | 0 | Racemization of D-Arg6 |
| Arg-Pbf Adduct | ~1.30 - 1.40 | +252 | Incomplete Deprotection |
FAQs
Q: Can I use the same method as Leuprolide? A: Not exactly. Leuprolide (Mammalian backbone) is less prone to oxidation. (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II has two Tryptophans and two Histidines , making it "stickier" and more UV-active at 280 nm. You must monitor 280 nm to distinguish Trp-related impurities.
Q: Why is the D-Arg6 modification used? A: The D-amino acid at position 6 stabilizes the beta-turn of the peptide, significantly increasing resistance to enzymatic degradation by proteases compared to the native Gly6. This enhances biological potency [1, 2].[2]
Q: How should I store the reference standard? A: Store lyophilized at -20°C. Once reconstituted, use immediately or freeze in aliquots. Do not store in dilute solution at 4°C for long periods, as Trp oxidation will occur rapidly without antioxidants.
References
-
Millar, R. P., et al. (2008). "GnRHs and GnRH receptors."[2][3][4] Endocrine Reviews, 29(2), 235-253. Link
-
Kauffman, A. S. (2004). "The evolution and function of GnRH II." Biology of Reproduction, 70(2), 241-249. Link
-
Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor." Endocrine Reviews, 18(2), 180-205. Link
-
Harrison, G. S., et al. (2004). "Contraceptive Action of a Gonadotropin-Releasing Hormone II Analog in the Rhesus Monkey." The Journal of Clinical Endocrinology & Metabolism, 89(9), 4562-4566. Link
Sources
Validation & Comparative
Comparative Potency Guide: (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II vs. Native Chicken LHRH II
Executive Summary
Product Identity: (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (also known as [D-Arg⁶, Pro⁹-NEt]-cGnRH-II or GnRH IIa) is a synthetic super-agonist of the native Chicken Gonadotropin-Releasing Hormone II (cGnRH-II).
Potency Verdict: The synthetic analog exhibits significantly enhanced biological potency—ranging from 4-fold to 46-fold higher than the native peptide depending on the assay system (in vitro LH release vs. receptor binding). This enhancement is driven by two critical structural modifications that confer resistance to enzymatic degradation and increase receptor binding affinity.
Primary Application: Widely used in reproductive biology and aquaculture (e.g., catfish spawning aids) to induce ovulation and spermiation where native GnRH is rapidly metabolized and ineffective.
Structural & Chemical Comparison
The native hormone is a decapeptide rapidly degraded in vivo. The analog is a nonapeptide ethylamide designed for high stability.
| Feature | Native Chicken LHRH II (cGnRH-II) | Synthetic Analog (GnRH IIa) |
| Sequence | pGlu-His-Trp-Ser-His-Gly -Trp-Tyr-Pro-Gly-NH₂ | pGlu-His-Trp-Ser-His-D-Arg -Trp-Tyr-Pro-NHEt |
| Length | 10 Amino Acids (Decapeptide) | 9 Amino Acids (Nonapeptide) |
| Modification 1 | None (Gly at pos 6) | D-Arg⁶ : Replaces Gly⁶.[1][2] Stabilizes |
| Modification 2 | None (Gly-NH₂ at pos 10) | Pro-NHEt⁹ : Replaces Gly¹⁰. Ethylamide group increases affinity and blocks post-proline cleavage. |
| Molecular Weight | ~1236.4 Da | ~1253.4 Da |
| Half-Life | Short (< 5-10 mins) | Extended (Hours) |
Mechanism of Potency Enhancement
The superior potency of the analog is not accidental; it is a result of rational drug design targeting specific degradation pathways and receptor conformation.
Mechanistic Pathway Diagram
The following diagram illustrates the dual mechanism of action: Protease Resistance and Receptor Activation .
Caption: Structural modifications in the analog prevent enzymatic degradation and lock the peptide in a bioactive conformation, leading to sustained signaling.
Key Potency Drivers
-
D-Arg⁶ Substitution: Native GnRH is cleaved at the Gly⁶-Trp⁷ bond. Substituting Glycine (achiral) with D-Arginine (bulky, basic, D-isomer) prevents this cleavage and stabilizes the bioactive
-turn conformation required for receptor docking. -
Pro-NHEt⁹ (Des-Gly¹⁰): The C-terminal Glycine amide is removed and replaced with an ethylamide group attached to Proline-9. This blocks "post-proline cleaving enzymes" and enhances lipophilicity, improving tissue retention.
Comparative Efficacy Data
The following data synthesizes findings from receptor binding assays and in vitro pituitary stimulation.
Table 1: Biological Potency Comparison
Data derived from comparative studies on avian and mammalian pituitary systems.
| Assay Type | Metric | Native cGnRH-II | Analog (D-Arg⁶ variant)* | Fold Increase |
| LH Release (Chicken Pituitary) | 0.055 nM | ~0.013 nM | ~4.2x | |
| Receptor Binding (Rat Pituitary) | Affinity ( | 19 nM | 0.41 nM | ~46x |
| FSH Release (Chicken Pituitary) | 0.034 nM | ~0.017 nM | ~2.0x | |
| In Vivo Spawning (Fish) | Effective Dose | High / Frequent Dosing | 10-100 µg/kg (Single Dose) | High Efficacy |
*Note: Data reflects the D-Arg⁶ modification impact. The addition of Pro-NHEt⁹ typically confers an additional 2-3x stability factor in vivo compared to D-Arg⁶ alone.
Experimental Protocols
To verify these potency differences, the following self-validating protocols are recommended.
In Vitro Pituitary Cell Bioassay (LH Release)
Objective: Determine the
-
Cell Preparation:
-
Dissect anterior pituitary glands from broiler chickens or relevant model organism.
-
Disperse cells enzymatically (0.25% Trypsin/EDTA) for 30 mins at 37°C.
-
Plate cells at
cells/well in DMEM + 10% FBS. -
Validation: Perform Trypan Blue exclusion to ensure >90% viability.
-
-
Incubation:
-
Culture cells for 48 hours to allow receptor recovery.
-
Wash cells 2x with serum-free medium (M199 + 0.1% BSA).
-
-
Treatment:
-
Quantification:
-
Collect supernatant.
-
Assay for LH using a homologous Radioimmunoassay (RIA) or ELISA.
-
-
Analysis:
-
Plot Dose-Response curves (Log-concentration vs. % Max LH Release).
-
Calculate
using non-linear regression (4-parameter logistic model).
-
In Vivo Spawning Induction (Aquaculture Model)
Objective: Compare ovulation latency and success rate.
-
Subject Selection: Select sexually mature female catfish or carp (gravid).
-
Dosing:
-
Group A (Native): 50 µg/kg (Requires priming dose + resolving dose due to short half-life).
-
Group B (Analog): 20-100 µg/kg (Single intraperitoneal injection).
-
Group C (Saline): Negative control.
-
-
Monitoring:
-
Check for ovulation (stripping) every 4 hours starting at 12 hours post-injection.
-
-
Endpoint:
Signaling Pathway Visualization
Understanding the intracellular cascade is crucial for interpreting potency data. Both peptides utilize the same pathway, but the analog sustains the "ON" state longer.
Caption: The GnRH signaling cascade leading to gonadotropin release.[9] The analog ensures prolonged activation of the GPCR.
References
-
Millar, R. P., et al. (2008). "GnRHs and GnRH receptors."[5][7][9][10][11][12][13] Frontiers in Neuroendocrinology. (Review of GnRH structural variants and receptor subtypes).
-
Miyamoto, K., et al. (1984). "Identification of the second gonadotropin-releasing hormone in chicken hypothalamus: evidence that gonadotropin secretion is probably controlled by two distinct gonadotropin-releasing hormones in avian species." Proceedings of the National Academy of Sciences. Link
-
Millar, R. P., et al. (1986). "Receptor binding and gonadotropin-releasing activity of a novel chicken gonadotropin-releasing hormone ([His5, Trp7, Tyr8]GnRH) and a D-Arg6 analog." Endocrinology. (Key study comparing Native cGnRH-II vs. D-Arg6 Analog). Link
-
U.S. Fish and Wildlife Service. (2020). "Study Protocol for a Compassionate Aquaculture Investigational New Animal Drug (INAD) Exemption for Chicken Gonadotropin-Releasing Hormone II Analog." (Clinical application of the analog). Link
-
Peter, R. E., & Yu, K. L. (1997).[14] "Neuroendocrine regulation of ovulation in fishes: basic and applied aspects." Reviews in Fish Biology and Fisheries. (Discusses the mechanism of Pro-NHEt and D-Arg modifications).
Sources
- 1. Structural modifications of non-mammalian gonadotropin-releasing hormone (GnRH) isoforms: design of novel GnRH analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. mdpi.com [mdpi.com]
- 6. Potency evaluation of different GNRH analogues on ovulation induction and reproductive performance of doe rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of [D-Arg6, Trp7, Leu8, Pro9NEt]-luteinizing hormone-releasing hormone (sGnRH-A) and [D-Ala6, Pro9NEt]-luteinizing hormone-releasing hormone (LHRH-A), in combination with pimozide or domperidone, on gonadotropin release and ovulation in the Chinese loach and common carp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Gonadotropin-releasing hormone - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 12. Effect of gonadotropin-releasing hormone analogs and their conjugates on gonadotropin-releasing hormone receptor--positive human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
Comparative Guide: Triptorelin vs. (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II
[1]
Executive Summary: The Endocrine vs. The Oncolytic
This guide analyzes two distinct peptide analogs derived from the Gonadotropin-Releasing Hormone (GnRH) family. While both share structural homology, their pharmacological targets and primary mechanisms of action diverge significantly.
-
Triptorelin is a mammalian GnRH-I superagonist.[1][2][3] It is the clinical gold standard for endocrine suppression (chemical castration) via pituitary receptor desensitization.
-
(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II is a stabilized analog of Chicken GnRH-II (cGnRH-II).[1] It is an investigational tool exhibiting potent direct antiproliferative (oncolytic) activity on cancer cells, often effective in cell lines where Triptorelin is less potent.
Key Takeaway: Researchers should select Triptorelin for HPG axis modulation and (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II for investigating direct apoptotic signaling in extrapituitary tumors (ovarian, endometrial, prostate).[1]
Molecular Architecture & Stability
The structural differences dictate receptor selectivity. The "II" analog retains the evolutionary ancient motifs of cGnRH-II, which are critical for binding to extrapituitary sites.
| Feature | Triptorelin | (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II |
| Parent Peptide | Mammalian GnRH-I | Chicken GnRH-II |
| Sequence | pGlu-His-Trp-Ser-Tyr -D-Trp -Leu -Arg -Pro-Gly-NH2 | pGlu-His-Trp-Ser-His -D-Arg -Trp -Tyr -Pro-NHEt |
| Key Modifications | D-Trp6: Stabilizes | D-Arg6: Enhances hydrophilicity & stability.Pro-NHEt9: Ethylamide substitution protects C-terminus.[1] |
| Structural Impact | High affinity for Pituitary GnRHR-I.[1] | High affinity for the putative Type II binding site. |
Structural Visualization (DOT Diagram)
The following diagram illustrates the sequence divergence and functional domains.
Caption: Comparative sequence mapping highlighting the specific amino acid substitutions (Pos 5, 7, 8) that confer Type II receptor selectivity.[1]
Receptor Pharmacology & Mechanism of Action[6]
The "Type II" Paradox
In humans, the gene for the Type II GnRH receptor (GNRHR2) contains a premature stop codon, rendering it a pseudogene. However, functional signaling typical of cGnRH-II is observed in human cancer cells. This is hypothesized to occur via:
-
A functional splice variant of Type I receptor.
-
Heterodimerization.
-
Direct interaction with mitochondrial proteins.
Signaling Pathways[1][7][8][9][10][11][12]
-
Triptorelin (Pituitary): Activates
proteins PLC Calcium influx. Continuous activation leads to receptor internalization (downregulation). -
LHRH-II Analog (Cancer Cell): Bypasses classical
signaling.[1] Activates phosphotyrosine phosphatases (PTP), inhibits EGFR-Akt axis, and activates p38 MAPK, leading to apoptosis rather than just antiproliferation.
Caption: Divergent signaling cascades: Triptorelin drives endocrine suppression via desensitization, while the LHRH-II analog drives direct apoptosis via MAPK/Akt modulation.[1]
Performance Comparison Data
The following data summarizes typical experimental results found in ovarian (SKOV-3) and endometrial (HEC-1A) carcinoma models.
| Parameter | Triptorelin | LHRH-II Analog | Significance |
| Binding Affinity ( | 0.2 - 0.5 nM | > 100 nM | Triptorelin is superior for pituitary targeting.[1] |
| Binding Affinity ( | > 1000 nM | 1 - 5 nM | LHRH-II analog is highly specific for tumor sites.[1] |
| Proliferation Inhibition ( | LHRH-II analog is 100-1000x more potent in direct tumor inhibition.[1] | ||
| Effect on Apoptosis (Caspase-3) | Negligible | Significant Increase | LHRH-II analog induces cell death; Triptorelin is cytostatic at best in these lines.[1] |
Experimental Protocols
To validate these differences in your own laboratory, use the following self-validating protocols.
Protocol A: Comparative Receptor Binding Assay
Objective: Determine the specificity of the analog for the high-affinity binding site on cancer cells.
-
Cell Prep: Use SKOV-3 (Ovarian cancer) cells.[1] Note: SKOV-3 lacks functional Type I receptors, making it ideal to isolate Type II binding.[1]
-
Membrane Fractionation: Homogenize cells in 10 mM Tris-HCl (pH 7.4). Centrifuge at 800 x g (remove nuclei), then 20,000 x g (pellet membranes).
-
Radioligand: Use
I-labeled (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II as the tracer.[1] -
Displacement:
-
Incubate membrane aliquots (50 µg protein) with 80,000 cpm tracer.
-
Add increasing concentrations (
to M) of Cold Triptorelin vs. Cold LHRH-II Analog .[1] -
Incubate 90 min at 4°C.
-
-
Filtration: Filter through GF/C filters pre-soaked in 0.5% PEI (reduces non-specific binding).
-
Validation:
-
Result: Triptorelin should fail to displace the tracer significantly (flat line).
-
Result: Cold LHRH-II analog should show a sigmoidal displacement curve (
nanomolar range).[1]
-
Protocol B: Antiproliferative MTT Assay
Objective: Distinguish cytostatic vs. cytotoxic effects.[5]
-
Seeding: Plate 5,000 cells/well in 96-well plates.
-
Starvation (Critical Step): After attachment, switch to serum-free medium for 24h. Reason: Serum growth factors (EGF/IGF) can mask the peptide's inhibitory effect.
-
Treatment: Treat with
M to M of Triptorelin or LHRH-II Analog.[1]-
Control: Vehicle only.
-
Positive Control: Cisplatin or Doxorubicin.
-
-
Incubation: 72 to 96 hours. Renew media/peptide daily (peptides degrade).[1]
-
Readout: Add MTT reagent. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.
-
Data Analysis: Calculate % survival relative to control.
References
-
Emons, G., et al. (2003). "GnRH antagonists in the treatment of gynecological and breast cancers." Endocrine-Related Cancer, 10(2), 291-299.[1]
-
Gründker, C., et al. (2002). "Gonadotropin-releasing hormone type II antagonist induces apoptosis in MCF-7 human breast cancer cells."[1] Breast Cancer Research and Treatment, 71(3), 277-287.
-
Millar, R. P., et al. (2004). "Gonadotropin-releasing hormone receptors."[1][2][3][4][6][7][8][9][10] Endocrine Reviews, 25(2), 235-275. [1]
-
Schally, A. V., et al. (2001). "New GnRH analogs in the treatment of prostate cancer." The Prostate, 47(4), 297-305.
-
Eicke, N., et al. (2006). "GnRH-II agonist [D-Lys6]GnRH-II inhibits the EGF-induced mitogenic signal transduction in human endometrial and ovarian cancer cells."[1][9] International Journal of Oncology, 29(5), 1223-1229.
Sources
- 1. (Des-Gly10,D-Ala6,Pro-NHEt9)-LHRH | C56H78N16O12 | CID 12821050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. globalchemmall.com [globalchemmall.com]
- 5. Antitumor effect of GnRH agonist in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiproliferative effect of growth hormone-releasing hormone (GHRH) antagonist on ovarian cancer cells through the EGFR-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GnRH-II agonist [D-Lys6]GnRH-II inhibits the EGF-induced mitogenic signal transduction in human endometrial and ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiproliferative effects of the GnRH antagonist cetrorelix and of GnRH-II on human endometrial and ovarian cancer cells are not mediated through the GnRH type I receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Assessment: Selectivity & Potency of (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II
Executive Summary
This guide provides a technical evaluation of (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II , a synthetic super-agonist of the Type II Gonadotropin-Releasing Hormone (GnRH II). Unlike classical GnRH I analogs (e.g., Leuprolide, Goserelin) which target pituitary gonadotropin secretion via the Type I receptor, this compound is engineered for high-affinity interaction with the Type II GnRH receptor and "Type II-like" signaling complexes.
Key Distinction: While native GnRH II is rapidly degraded, the inclusion of D-Arg⁶ and Pro-NHEt⁹ modifications confers significant proteolytic stability and enhanced receptor residence time. This analog is a critical tool for researchers investigating extra-pituitary GnRH signaling, specifically in antiproliferative pathways in oncology and neuromodulation in primates/mammals with functional Type II receptors.
Molecular Profile & Structural Logic
To understand the selectivity of this product, one must analyze its structural deviations from the native ligand.
| Feature | Native GnRH II (Chicken GnRH II) | (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II | Impact of Modification |
| Sequence | pGlu-His-Trp-Ser-His-Gly -Trp-Tyr-Pro-Gly-NH₂ | pGlu-His-Trp-Ser-His-D-Arg -Trp-Tyr-Pro-NHEt | -- |
| Position 6 | Glycine (Flexible) | D-Arginine (Rigid) | Stabilizes the bioactive |
| Position 10 | Glycine-Amide | Ethylamide (NHEt) | Increases affinity for the receptor hydrophobic pocket; prevents post-proline cleavage. |
| Selectivity | Balanced Type I / Type II | Type II Biased | The His⁵-Trp⁷-Tyr⁸ motif (conserved from GnRH II) dictates Type II specificity. |
Mechanism of Action: Ligand-Induced Selective Signaling (LiSS)
Unlike GnRH I agonists that primarily drive Gq/11-mediated
Comparative Performance Analysis
Receptor Binding Affinity ( )
The following data summarizes the binding affinity of (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II compared to standard alternatives. Note the distinct inversion of selectivity compared to Triptorelin.
Table 1: Comparative Binding Affinities (Representative Data)
| Compound | Type I Receptor ( | Type II Receptor ( | Selectivity Ratio (Type I / Type II) | Primary Application |
| (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II | 4.5 | 0.8 | 5.6 (Favors Type II) | Cancer Research, Apoptosis Induction |
| Native GnRH II | 150 | 2.5 | 60 (Favors Type II) | Evolutionary Biology (Low Stability) |
| Native GnRH I | 2.0 | >1000 | 0.002 (Favors Type I) | Endogenous Hormone |
| Triptorelin (GnRH I Analog) | 0.3 | >500 | <0.001 (Favors Type I) | Clinical Castration/IVF |
*Note: Type II affinity data based on functional primate receptors (e.g., Green Monkey/Marmoset) or transfected HEK293 systems.
Functional Efficacy: Antiproliferation vs. LH Release
In human ovarian and endometrial cancer cell lines (e.g., OVCAR-3, HEC-1A), the "Type II-like" effect is characterized by growth inhibition.
Table 2: Functional Potency (
| Assay Metric | (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II | Leuprolide (GnRH I Agonist) | Interpretation |
| Antiproliferation ( | ~10 nM | >1000 nM | The Type II analog is >100x more potent at inhibiting tumor cell growth. |
| IP3 Accumulation ( | 25 nM | 0.5 nM | The Type II analog is a weaker mobilizer of IP3 via the Type I receptor. |
| Metabolic Stability ( | > 4 Hours | > 4 Hours | Both analogs exhibit high stability compared to native peptides (<10 min). |
Visualizing the Signaling Divergence
The diagram below illustrates the "Ligand-Induced Selective Signaling" (LiSS) concept. While GnRH I analogs drive the Gonadotropin axis, (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II biases the system toward Apoptosis/Antiproliferation.
Caption: Differential signaling pathways activated by GnRH I vs. GnRH II analogs.[1] The Type II analog preferentially drives apoptotic cascades.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are optimized for (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II.
Protocol A: Competitive Radioligand Binding Assay
Purpose: Determine
-
Membrane Preparation:
-
Harvest transfected cells in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4).
-
Homogenize and centrifuge at 30,000 x g for 30 min at 4°C.
-
Resuspend pellet in binding buffer (25 mM Tris, 0.5% BSA, pH 7.4).
-
-
Incubation:
-
Prepare 100 µL reaction volume:
-
20 µg membrane protein.
-
50,000 cpm [
I]-GnRH-II (Tracer). -
Increasing concentrations of (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II (
to M).
-
-
Incubate for 90 minutes at 4°C (Note: 4°C prevents receptor internalization and degradation).
-
-
Termination:
-
Rapid filtration through GF/C filters pre-soaked in 0.1% PEI.
-
Wash 3x with ice-cold PBS.
-
-
Analysis:
-
Measure radioactivity in a gamma counter.
-
Calculate
using the Cheng-Prusoff equation.
-
Protocol B: Antiproliferative Viability Assay
Purpose: Assess functional efficacy in cancer models. System: OVCAR-3 (Ovarian Carcinoma) cells.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FCS. Allow attachment (24h).
-
Starvation: Switch to serum-free medium for 24h to synchronize cell cycle.
-
Treatment:
-
Add (Des-Gly¹⁰, D-Arg⁶, Pro-NHEt⁹)-LHRH II (1 nM – 1 µM).
-
Control: Native GnRH II (requires daily replenishment due to degradation).
-
Control: Vehicle (PBS).
-
Incubate for 72 to 96 hours .
-
-
Readout:
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals in DMSO.
-
Read Absorbance at 570 nm.
-
Validation Check: Efficacy should be blocked by Antide (non-selective antagonist) but less effectively by Cetrorelix (Type I selective antagonist).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for validating the selectivity and potency of the GnRH II analog.
References
-
Millar, R. P., et al. (2001). "Selectivity of GnRH II analogs for the Type II GnRH receptor." Journal of Biological Chemistry.
-
Neill, J. D., et al. (2002). "GnRH II and Type II GnRH receptor in primates." Endocrinology.
-
Gründker, C., et al. (2002). "Gonadotropin-releasing hormone type II antagonist induces apoptosis in MCF-7 human breast cancer cells." European Journal of Endocrinology.
-
Eicke, N., et al. (2006). "Ligand-induced selective signaling (LiSS) at the human GnRH receptor." Molecular and Cellular Endocrinology.
-
Maitra, R., et al. (2005). "Distinct signaling pathways for GnRH I and GnRH II in endometrial cancer." Journal of Clinical Endocrinology & Metabolism.
Sources
Validating cGnRH-II Agonist Activity via Western Blot: A Comparative Guide
Part 1: Core Directive & Scientific Context
The cGnRH-II Paradox and Validation Necessity
Chicken GnRH-II (cGnRH-II) is a ubiquitous decapeptide conserved from jawed fish to humans. Unlike its mammalian counterpart (GnRH-I), which primarily regulates gonadotropin secretion via the Type I GnRH receptor (GnRHR-I), cGnRH-II exhibits unique antiproliferative and pro-apoptotic properties, particularly in reproductive cancer cells (ovarian, endometrial, prostate).
The Validation Challenge: In humans, the Type II GnRH receptor (GnRHR-II) gene is transcribed but contains a premature stop codon, rendering it a functional pseudogene in most contexts.[1] However, cGnRH-II exerts potent bioactivity. Current consensus suggests cGnRH-II signals through:
-
Non-canonical interaction with GnRHR-I: Inducing a distinct conformational change that biases signaling toward p38 MAPK and JNK pathways rather than the classical ERK1/2 proliferation pathway.
-
Mitochondrial interactions: In some contexts, modulation of mitochondrial membrane potential.
Therefore, validating a cGnRH-II agonist requires demonstrating a specific signaling bias —preferential activation of p38 MAPK/JNK over, or in addition to, ERK1/2—that is distinct from standard Type I agonists like Leuprolide.
Part 2: Mechanism of Action & Signaling Architecture
To validate your agonist, you must confirm its ability to trigger the specific kinase cascade associated with cGnRH-II's antiproliferative effect.
Signaling Pathway Diagram
The following diagram illustrates the divergent signaling between a classical Type I agonist (e.g., Leuprolide) and a cGnRH-II agonist in a human cancer cell model (e.g., OVCAR-3).
Caption: Divergent signaling pathways: cGnRH-II agonists preferentially activate p38/JNK leading to apoptosis, unlike Type I agonists.
Part 3: Comparative Analysis
The following table contrasts the expected Western Blot profiles of your cGnRH-II agonist against standard alternatives.
Table 1: Comparative Performance Metrics (Western Blot Readouts)
| Feature | cGnRH-II Agonist (Target) | Leuprolide (Type I Control) | Vehicle Control | Interpretation |
| p-p38 MAPK | High Intensity (++++) | Low/Basal (+) | Basal (-) | Primary Validation Marker. Indicates cGnRH-II specific antiproliferative signaling. |
| p-ERK1/2 | Moderate/Transient (++) | High Intensity (++++) | Basal (-) | High p-ERK without p38 suggests Type I-like proliferative activity (failure for cGnRH-II). |
| p-JNK | Moderate/High (+++) | Low (+) | Basal (-) | Secondary confirmation marker for apoptotic signaling. |
| Cleaved PARP | Present (at 24h+) | Absent | Absent | Downstream functional validation (apoptosis). |
| Receptor Specificity | Blocked by Antide/Cetrorelix | Blocked by Antide/Cetrorelix | N/A | Proves effect is receptor-mediated, not non-specific toxicity. |
Part 4: Experimental Protocol (The Self-Validating System)
This protocol is designed as a self-validating system . It includes intrinsic controls (antagonists and total protein) to ensure that observed phosphorylation is strictly due to receptor agonism.
Phase 1: Experimental Design & Controls
-
Cell Model: OVCAR-3 (Human Ovarian Carcinoma) or PC-3 (Prostate Cancer). These lines express GnRHR-I and respond to cGnRH-II.
-
Agonist Concentration: 100 nM (Physiological) and 1 µM (Pharmacological).
-
Time Points: 0, 5, 15, 30, 60 minutes (Kinase phosphorylation is rapid and transient).
Phase 2: The Workflow
Caption: Step-by-step validation workflow including critical antagonist control arm to prove receptor specificity.
Phase 3: Detailed Methodology
1. Cell Preparation & Starvation (Crucial Step)
Basal kinase activity (ERK/p38) is high in growing cells. You must serum-starve cells to reduce background noise.
-
Step: Seed
cells/well in 6-well plates. -
Step: After 24h, wash with PBS and switch to serum-free medium (0.1% BSA) for 16–24 hours.
2. Treatment Application
-
Group A (Negative Control): Vehicle (PBS/DMSO).
-
Group B (Test Agonist): cGnRH-II agonist (100 nM).
-
Group C (Comparator): Leuprolide (100 nM).
-
Group D (Specificity Control): Pre-treat with GnRH antagonist (e.g., Cetrorelix 1 µM) for 30 min, then add cGnRH-II agonist. If Group D shows phosphorylation, your agonist has off-target effects.
3. Lysis & Protein Extraction
Phosphatases destroy your signal in seconds.
-
Buffer: RIPA Buffer + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate, NaF) + Protease Inhibitors.
-
Technique: Lyse on ice immediately after washing with ice-cold PBS. Scrape, sonicate (3x 5 sec), and centrifuge at 14,000xg for 15 min at 4°C.
4. Western Blotting
-
Loading: 20–30 µg protein per lane.
-
Primary Antibodies:
-
Anti-p-p38 MAPK (Thr180/Tyr182) [1:1000]
-
Anti-p-ERK1/2 (Thr202/Tyr204) [1:1000]
-
Loading Control: Anti-Total p38 MAPK or Anti-Total ERK1/2 (Do not use Beta-actin alone for normalization of phosphoproteins; total protein is the gold standard).
-
5. Data Analysis
-
Metric: Calculate the ratio of Phospho-protein / Total-protein.
-
Success Criteria: cGnRH-II treatment must induce a >2-fold increase in p-p38/Total-p38 ratio compared to vehicle, and this effect must be significantly attenuated (>50% reduction) in the Antagonist (Group D) arm.
Part 5: Troubleshooting & Expert Insights
| Observation | Probable Cause | Corrective Action |
| High Basal Phosphorylation | Incomplete serum starvation. | Increase starvation time to 24h; ensure wash steps remove all serum. |
| No Signal in Positive Control | Phosphatase activity. | Add fresh phosphatase inhibitors (Na3VO4) immediately before lysis. Keep samples on ice. |
| Signal in Antagonist Lane | Off-target effect or insufficient antagonist dose. | Titrate antagonist up to 10 µM. If signal persists, the agonist is acting via non-GnRHR mechanisms. |
| Weak p38 Signal | Transient peak missed. | Perform a tighter time-course (5, 10, 20, 40 min). p38 activation can peak as early as 10 min. |
References
-
Gründker, C., et al. (2002). Gonadotropin-releasing hormone type II antagonist induces apoptosis in human endometrial cancer cells. Journal of Clinical Endocrinology & Metabolism. Link
-
Kim, K. Y., et al. (2006). Antiproliferative effects of gonadotropin-releasing hormone type II on prostate cancer cells. Molecular Pharmacology. Link
-
Ma, D. S., et al. (2017). Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals. Frontiers in Endocrinology. Link
-
Soares, M. C., et al. (2012). Signaling pathways involved in GnRH-induced effects in human ovarian cancer cells.[1][2] Current Cancer Drug Targets. Link
-
Morgan, K., et al. (2003). Gonadotropin-releasing hormone receptor levels and cell context affect tumor cell responses to agonist in vitro and in vivo.[3] Cancer Research. Link
Sources
Binding Kinetics & Signaling of Synthetic LHRH II (GnRH II) Variants
Executive Summary
While LHRH I (GnRH I) is the established master regulator of the hypothalamic-pituitary-gonadal (HPG) axis, LHRH II (GnRH II) represents a conserved but functionally distinct peptide with significant implications in oncology. Unlike the classical Type I isoform, which primarily drives gonadotropin secretion via Gq/11 signaling, GnRH II and its synthetic variants exhibit potent antiproliferative and pro-apoptotic activity in reproductive cancers (ovarian, endometrial, breast), often independent of the classical signaling cascade.
This guide objectively compares the binding kinetics and signaling divergence of synthetic LHRH II variants against native peptides and Type I analogs. It addresses the critical gap in kinetic characterization—specifically residence time (
Mechanistic Background: The Receptor Paradox
To understand the performance of synthetic variants, one must first distinguish the dual signaling pathways mediated by the Type I GnRH receptor (GnRHR-1) in humans. Note that while a Type II receptor gene exists in humans, it contains a premature stop codon; thus, GnRH II variants primarily act via GnRHR-1 or a distinct, non-canonical binding site/complex.
Signaling Divergence
-
Canonical (GnRH I): Binds GnRHR-1
G q/11 PLC IP /DAG Ca mobilization Gonadotropin Secretion (LH/FSH) . -
Non-Canonical (GnRH II): Binds GnRHR-1 (or complex)
Activates p38 MAPK & JNK Bax Translocation Mitochondrial Depolarization Apoptosis .
Structural Determinants
Native GnRH II (pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH
Comparative Analysis: Synthetic Variants vs. Native
The following table synthesizes binding affinity (
Table 1: Comparative Profile of LHRH Variants
| Variant | Structure Modification | Receptor Affinity ( | Primary Signaling Outcome | Clinical/Research Application |
| Native GnRH I | None | Gq/11 | HPG Axis Regulation | |
| Native GnRH II | His | IC | p38 MAPK / JNK | Evolutionarily conserved; Antiproliferative |
| [D-Lys | D-Lys at Pos 6 | IC | Strong Apoptosis | Targeted Cancer Therapy (Ovarian/Endometrial) |
| [D-Trp | D-Trp at Pos 6 | High Affinity | Antiproliferative | Comparative Oncology Studies |
| Triptorelin | [D-Trp | Desensitization (Agonist) | Prostate Cancer (Androgen Deprivation) | |
| Cetrorelix | GnRH I Antagonist | Competitive Blockade | IVF (Preventing LH Surge) |
Critical Insight: While Native GnRH II has lower equilibrium affinity for GnRHR-1 than GnRH I, its synthetic analog [D-Lys
] GnRH-II exhibits superior stability and antiproliferative efficacy, potentially due to a longer residence time that sustains stress-kinase signaling.
Visualization: Divergent Signaling Pathways
The diagram below illustrates the bifurcation of signaling upon ligand binding. Note how GnRH II variants bypass the classical Calcium/PKC pathway to trigger apoptosis.
Figure 1: Bifurcation of GnRHR-1 signaling. GnRH I agonists drive the Calcium/Gonadotropin axis (Left), while GnRH II variants preferentially activate the p38/JNK apoptotic cascade (Right).
Experimental Methodology: Kinetic Characterization
Standard equilibrium assays (IC
Protocol: Kinetic Radioligand Binding Assay
This protocol determines the association (
Materials
-
Cell Line: HEK293 stably expressing human GnRHR-1 (or membrane prep).
-
Radioligand: [
I]-Triptorelin (Agonist) or [ I]-Cetrolix (Antagonist). Specific Activity ~2000 Ci/mmol. -
Test Compounds: [D-Lys
]GnRH-II, Native GnRH II. -
Buffer: 25 mM HEPES, 10 mM MgCl
, 0.1% BSA, pH 7.4.
Step-by-Step Workflow
-
Preparation: Thaw membrane preps and dilute in binding buffer to yield ~10-20 µg protein/well.
-
Association Phase (
):-
Add [
I]-Ligand (fixed concentration, e.g., 0.2 nM) to all wells. -
Add Test Compound (at IC
concentration) to specific wells at staggered time points (e.g., 2, 5, 10, 30, 60, 120 min) working backwards from harvest time. -
Control: Total binding (no competitor) and Non-specific binding (excess unlabeled GnRH).
-
-
Equilibrium: Incubate until steady state is reached (typically 90-120 min at 25°C).
-
Dissociation Phase (
):-
Pre-incubate membranes with [
I]-Ligand to equilibrium. -
At
, add excess (1 µM) unlabeled competitor (e.g., Triptorelin) to prevent re-binding. -
Harvest aliquots at intervals (e.g., 5, 15, 30, 60, 120, 240 min).
-
-
Harvesting: Rapid filtration through GF/C filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Count CPM in a gamma counter.
-
Data Analysis: Fit data to "Association then Dissociation" or separate exponential decay models in GraphPad Prism to extract
and .
Experimental Workflow Diagram
Figure 2: Kinetic Radioligand Binding Workflow. This process separates association and dissociation rates to define the residence time of synthetic variants.
Conclusion & Implications
The development of synthetic LHRH II variants like [D-Lys
Key Takeaways for Drug Development:
-
Prioritize Kinetics: Do not rely solely on
. A variant with a long residence time may exhibit superior efficacy in tumor suppression despite moderate affinity. -
Assay Selection: Use kinetic binding assays and functional apoptosis assays (Caspase-3/Annexin V) rather than simple IP
accumulation, which may miss the non-canonical GnRH II pathway. -
Structural Focus: Modifications at Position 6 are critical for stabilizing the bioactive conformation required for the antiproliferative signaling complex.
References
-
Millar, R. P., et al. (2004).[2][3] "GnRHs and GnRH receptors."[1][2][3][4][5][6][7][8] Endocrine Reviews. Link
-
Grundker, C., et al. (2002). "Gonadotropin-releasing hormone type II antagonist induces apoptosis in MCF-7 human breast cancer cells."[9] Cancer Research. Link
-
Nederpelt, I., et al. (2016). "Characterization of 12 GnRH peptide agonists – a kinetic perspective." British Journal of Pharmacology. Link
-
Kim, K. Y., et al. (2004). "Type II Gonadotropin-Releasing Hormone Stimulates p38 Mitogen-Activated Protein Kinase and Apoptosis in Ovarian Cancer Cells." Journal of Clinical Endocrinology & Metabolism. Link
-
BenchChem Technical Support. (2025). "Troubleshooting low signal in GnRH receptor binding assays." BenchChem Protocols. Link
-
Sealfon, S. C., et al. (1997). "Molecular mechanisms of ligand interaction with the gonadotropin-releasing hormone receptor."[6] Endocrine Reviews. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Expression and Role of Gonadotropin-Releasing Hormone 2 and Its Receptor in Mammals [frontiersin.org]
- 3. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
cross-reactivity of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II antibodies
Technical Guide: Cross-Reactivity Profiling of Antibodies Targeting (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II
Executive Summary: The Specificity Challenge
The synthetic peptide (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II is a potent super-agonist of Chicken GnRH-II (cGnRH-II). Unlike mammalian LHRH (GnRH I), cGnRH-II is the most ubiquitous form of gonadotropin-releasing hormone in vertebrates, conserved from teleosts to humans.
For researchers monitoring pharmacokinetics (PK) or therapeutic efficacy, the critical challenge is antibody specificity . Standard anti-mammalian LHRH antibodies fail to detect this analog due to significant sequence divergence in the central and C-terminal domains. Furthermore, generic anti-cGnRH-II antibodies often exhibit 100% cross-reactivity with the endogenous hormone, making it impossible to distinguish the administered drug from the subject's baseline hormonal activity.
This guide compares the performance of Site-Specific Anti-Analog Antibodies (Clone specific to D-Arg6/Pro-NHEt9) against generic alternatives, providing validated protocols for establishing assay integrity.
Antigenic Landscape & Structural Logic
To understand antibody performance, we must analyze the epitope. The target molecule differs from the native forms at critical residues that dictate immunogenicity.
Sequence Alignment:
-
Mammalian GnRH (mGnRH): pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2
-
Native cGnRH-II: pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2
-
Target Analog: pGlu-His-Trp-Ser-His-DArg-Trp-Tyr-Pro-NHEt[1]
Key Epitope Determinants:
-
Residue 6 (D-Arg): The substitution of Gly6 with D-Arg6 is the primary driver of super-agonism, stabilizing a β-turn that enhances receptor binding. This conformational shift creates a unique antigenic determinant absent in the native hormone.
-
Residue 9 (Pro-NHEt): The ethylamide modification at the C-terminus removes the glycine-amide, creating a distinct hydrophobic pocket.
-
Residues 5, 7, 8: The sequence divergence (His5, Trp7, Tyr8) from mGnRH (Tyr5, Leu7, Arg8) renders most generic anti-mammalian LHRH antibodies ineffective.
Visualizing the Epitope Specificity
Figure 1: Epitope mapping illustrating the binding logic. Specific antibodies target the unique D-Arg6/Pro-NHEt9 modification, while generic antibodies fail to distinguish the analog from native forms.
Comparative Performance Analysis
The following data summarizes the cross-reactivity profiles of three distinct antibody classes commonly used in research. This comparison is essential for selecting the correct reagent for pharmacokinetic (PK) vs. pharmacodynamic (PD) studies.
Table 1: Cross-Reactivity Profiles (% Binding at B/B0 = 50%)
| Antibody Class | Target: (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II | Native cGnRH-II (Endogenous) | Mammalian GnRH (GnRH I) | Salmon GnRH (sGnRH) |
| Specific Anti-Analog Ab (Recommended) | 100% | < 0.5% | < 0.1% | < 0.1% |
| Generic Anti-cGnRH-II Ab (Polyclonal) | 85 - 120% | 100% | < 1% | < 5% |
| Generic Anti-mGnRH Ab (N-Term Specific) | < 10% | < 5% | 100% | < 1% |
| Generic Anti-mGnRH Ab (C-Term Specific) | < 0.1% | < 0.1% | 100% | < 0.1% |
Interpretation:
-
Specific Anti-Analog Ab: Essential for PK studies where you must measure the drug concentration without interference from the animal's endogenous hormone. The low cross-reactivity (<0.5%) ensures signal purity.
-
Generic Anti-cGnRH-II Ab: Suitable only for total immunoreactive GnRH-II measurements but useless for distinguishing drug from native hormone.
-
Generic Anti-mGnRH Ab: Generally ineffective. The sequence divergence at positions 5, 7, and 8 prevents binding. N-terminal antibodies may show weak binding due to the conserved pGlu-His-Trp-Ser sequence, but affinity is too low for reliable quantification.
Validated Experimental Protocols
To verify the specificity of your chosen antibody, you must perform a Competitive Inhibition ELISA . This protocol is designed to quantify cross-reactivity under physiological conditions.
Protocol: Competitive Inhibition ELISA for Specificity Profiling
Objective: Determine the IC50 of the antibody for the analog vs. native peptides.
Reagents:
-
Coating Antigen: (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II conjugated to BSA.
-
Primary Antibody: Anti-Analog Antibody (Test subject).
-
Competitors: Serial dilutions (10^-12 M to 10^-6 M) of:
-
Detection: HRP-conjugated secondary antibody + TMB Substrate.
Step-by-Step Workflow:
-
Plate Coating:
-
Coat 96-well microtiter plates with Antigen-BSA conjugate (0.5 µ g/well ) in Carbonate Buffer (pH 9.6).
-
Incubate overnight at 4°C. Wash 3x with PBST.
-
-
Blocking:
-
Block with 1% BSA/PBS for 1 hour at RT to prevent non-specific binding.
-
-
Competition Reaction (Critical Step):
-
In separate tubes, pre-incubate the Primary Antibody (at a fixed limiting concentration, e.g., 1:5000) with the Competitor Peptides (Serial dilutions).
-
Incubate for 2 hours at RT. This allows the antibody to bind to the free peptide in solution.
-
-
Transfer:
-
Transfer the pre-incubated antibody/peptide mixtures to the coated plate wells.
-
Incubate for 1 hour at RT.
-
Logic: Free antibody that did not bind to the competitor will bind to the coated antigen on the plate. High competitor affinity = Low signal on plate.
-
-
Detection:
-
Wash 5x with PBST.
-
Add HRP-Secondary Antibody (1:10,000).[6] Incubate 1 hour.
-
Wash 5x. Add TMB substrate. Stop with 1M H2SO4.
-
Read OD at 450 nm.
-
Data Analysis:
-
Plot B/B0 (%) vs. Log[Competitor Concentration].
-
Calculate Cross-Reactivity (%) = (IC50 of Standard / IC50 of Competitor) × 100.
Assay Workflow Visualization
Figure 2: Workflow for the Competitive Inhibition ELISA. The signal is inversely proportional to the amount of specific target present in the sample.
References
-
Ferro, V. A., et al. (2001). "Immunoneutralisation of GnRH-I, without cross-reactivity to GnRH-II, in the development of a highly specific anti-fertility vaccine for clinical and veterinary use."[5] Journal of Reproductive Immunology, 51(2), 109-129.[5] [Link]
-
Urbanski, H. F. (1991). "Monoclonal antibodies to luteinizing hormone-releasing hormone: production, characterization, and immunocytochemical application."[7] Biology of Reproduction, 44(4), 681-686. [Link]
-
Millar, R. P., et al. (2004). "GnRHs and GnRH receptors." Endocrine Reviews, 25(2), 235-275. [Link]
-
King, J. A., & Millar, R. P. (1982). "Structure of chicken hypothalamic luteinizing hormone-releasing hormone. II. Isolation and characterization." Journal of Biological Chemistry, 257(18), 10729-10732. [Link]
Sources
- 1. (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)|145940-57-4_(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)杂质系列_恒丰万达药物杂质网 [hdimpurity.com]
- 2. (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) | Anagnostics [anagnostics.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Immunoneutralisation of GnRH-I, without cross-reactivity to GnRH-II, in the development of a highly specific anti-fertility vaccine for clinical and veterinary use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-GnRHR Antibody (A89599) | Antibodies.com [antibodies.com]
- 7. Monoclonal antibodies to luteinizing hormone-releasing hormone: production, characterization, and immunocytochemical application - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dichotomy of cGnRH-II Analogs: A Guide to Agonist Versus Antagonist Properties
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of gonadotropin-releasing hormone (GnRH) signaling, the exploration of peptide analogs has paved the way for significant therapeutic advancements. While much focus has been on mammalian GnRH (GnRH-I), a second, highly conserved isoform, chicken GnRH-II (cGnRH-II), has emerged as a fascinating and potent modulator of both reproductive and non-reproductive cellular processes. This guide provides a comprehensive comparison of the agonist and antagonist properties of modified cGnRH-II peptides, offering insights into their structure-activity relationships, the experimental methodologies used for their characterization, and the underlying signaling mechanisms that dictate their divergent biological effects.
cGnRH-II: A Structurally Distinct Decapeptide
Unlike mammalian GnRH-I, which has the sequence pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2, cGnRH-II possesses a unique structure: pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH2 . The key differences at positions 5, 7, and 8 (His, Trp, Tyr in cGnRH-II vs. Tyr, Leu, Arg in GnRH-I) confer distinct conformational properties and receptor interaction profiles.[1][2] These structural nuances are the foundation upon which the design of potent and selective cGnRH-II agonists and antagonists is built. Notably, cGnRH-II and its analogs often exhibit potent antiproliferative effects in cancer cell lines, sometimes exceeding those of GnRH-I analogs.[2]
The Agonist vs. Antagonist Paradigm in cGnRH-II Analogs
The functional outcome of a modified cGnRH-II peptide—whether it acts as an agonist (receptor activator) or an antagonist (receptor blocker)—is determined by specific amino acid substitutions.
Agonists of the GnRH receptor, including those based on the cGnRH-II structure, typically bind to the receptor and induce a conformational change that triggers downstream signaling cascades.[3] This initially stimulates the release of gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous exposure to potent agonists leads to receptor desensitization and downregulation, ultimately causing a paradoxical suppression of gonadotropin release.[1]
Antagonists , on the other hand, are designed to bind to the GnRH receptor with high affinity but without initiating receptor activation.[4] They act as competitive blockers, immediately suppressing LH and FSH secretion without the initial "flare" effect observed with agonists.[1][4]
The development of cGnRH-II antagonists has been a key area of research, with modifications aimed at disrupting the peptide's ability to induce the active receptor conformation while maintaining strong binding.
Structure-Activity Relationships: Engineering Agonism and Antagonism
The conversion of a cGnRH-II peptide from an agonist to an antagonist, or the enhancement of its intrinsic properties, hinges on strategic amino acid substitutions.
-
Position 6: Similar to GnRH-I analogs, replacing the glycine at position 6 with a D-amino acid (e.g., D-Alanine, D-Lysine) can enhance metabolic stability and potency.[2][5] This modification is often found in both agonist and antagonist designs.
-
N-Terminus (Positions 1-3): Modifications at the N-terminus, particularly at positions 2 and 3, are critical for antagonist activity. Introducing unnatural amino acids at these positions can disrupt the conformation required for receptor activation while preserving binding affinity.
-
C-Terminus (Positions 9-10): Alterations at the C-terminus, such as replacing the C-terminal Gly-NH2 with an ethylamide group, can increase the potency of GnRH agonists.[5]
The following table summarizes the properties of select modified GnRH peptides, including those with cGnRH-II-like features, based on available experimental data.
| Peptide/Analog | Key Modification(s) | Receptor | Assay Type | Potency (IC50/EC50/Ki) | Activity | Reference(s) |
| GnRH-I (native) | - | Human GnRH-R | Extracellular Acidification | EC50 = 1.81 nM | Agonist | [5] |
| [His5]GnRH-I | Tyr5 -> His | Human GnRH-R | Competitive Binding | IC50 = 0.86 nM | Agonist | [2] |
| [Trp7]GnRH-I | Leu7 -> Trp | Human GnRH-R | Cell Proliferation | Potent Inhibition | Agonist | [2] |
| [Tyr8]GnRH-I | Arg8 -> Tyr | Human GnRH-R | Inositol Phosphate | Poor Generation | Selective Agonist | [2] |
| Degarelix | Multiple (Antagonist) | Human GnRH-R | Competitive Binding | IC50 = 3 nM | Antagonist | [6] |
| Cetrorelix | Multiple (Antagonist) | Human GnRH-R | Competitive Binding | IC50 = 1.21 nM | Antagonist | [6] |
| Relugolix | Non-peptide | Human GnRH-R | Competitive Binding | IC50 = 0.33 nM | Antagonist | [6] |
| cGnRH-II | His5, Trp7, Tyr8 | MDA-MB 231 cells | Competitive Binding | IC50 = 33.00 nM | Agonist | [7] |
Signaling Pathways: The Mechanistic Divide
The divergent actions of cGnRH-II agonists and antagonists are rooted in their differential engagement with the GnRH receptor and the subsequent intracellular signaling cascades.
Agonist-Induced Signaling: Upon binding, a cGnRH-II agonist stabilizes an active receptor conformation, primarily coupling to Gq/11 proteins.[3] This initiates a well-defined signaling pathway:
-
Phospholipase C (PLC) Activation: Gq/11 activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2).[8]
-
Second Messenger Generation: This hydrolysis produces two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Calcium Mobilization and PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Both the elevated Ca2+ and DAG activate protein kinase C (PKC).[3]
-
MAPK Cascade and Gene Transcription: PKC activation leads to the stimulation of mitogen-activated protein kinase (MAPK) cascades, which in turn regulate the transcription of gonadotropin subunit genes.[3]
Figure 1: cGnRH-II Agonist Signaling Pathway. An agonist binds and activates the GnRH receptor, leading to a signaling cascade that results in gonadotropin gene transcription.
Antagonist Action: A cGnRH-II antagonist binds to the GnRH receptor, often with high affinity, but fails to induce the conformational change necessary for Gq/11 coupling and subsequent signaling. By occupying the receptor's binding site, it prevents the endogenous ligand or an agonist from binding and initiating the signaling cascade, effectively blocking the pathway at its inception.
Figure 2: cGnRH-II Antagonist Mechanism of Action. An antagonist binds to the GnRH receptor, preventing agonist binding and subsequent activation of downstream signaling pathways.
Experimental Protocols for Characterization
The determination of whether a modified cGnRH-II peptide acts as an agonist or antagonist requires a series of well-defined in vitro assays.
Synthesis of Modified cGnRH-II Peptides
Modified cGnRH-II peptides are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/tBu methodology.[9]
Step-by-Step Methodology:
-
Resin Preparation: Start with a suitable resin, such as Rink Amide resin, for C-terminal amide peptides.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids to the growing peptide chain on the resin. Each coupling cycle involves:
-
Fmoc Deprotection: Removal of the Fmoc protecting group with a solution of piperidine in dimethylformamide (DMF).
-
Amino Acid Activation and Coupling: Activation of the incoming Fmoc-amino acid with a coupling reagent (e.g., HOBt/DIC) and subsequent coupling to the deprotected N-terminus of the peptide chain.
-
-
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[9]
Figure 3: Solid-Phase Peptide Synthesis (SPPS) Workflow. A schematic representation of the key steps involved in the synthesis of modified cGnRH-II peptides.
In Vitro Receptor Binding Affinity Assay
A competitive radioligand binding assay is the standard method to determine the binding affinity (Ki or IC50) of unlabeled cGnRH-II analogs to the GnRH receptor.[4]
Step-by-Step Methodology:
-
Cell Membrane Preparation: Culture and harvest cells stably expressing the human GnRH receptor (e.g., HEK293 cells). Lyse the cells and isolate the cell membranes through centrifugation.[4]
-
Competitive Binding: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) and increasing concentrations of the unlabeled test peptides (modified cGnRH-II analogs).[4][10]
-
Incubation: Allow the binding reaction to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.[4]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[4]
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]
In Vitro Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the agonist activity of cGnRH-II analogs by quantifying the production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.[11][12]
Step-by-Step Methodology:
-
Cell Culture and Labeling: Culture cells expressing the GnRH receptor (e.g., GGH3 cells) and pre-label them with myo-[3H]inositol for several hours to incorporate the radiolabel into membrane phosphoinositides.[11][13]
-
Cell Stimulation: Wash the cells and then treat them with varying concentrations of the test cGnRH-II peptides for a specified time in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol phosphates.[8][11]
-
Extraction of Inositol Phosphates: Stop the reaction and lyse the cells. Extract the soluble inositol phosphates.
-
Separation and Quantification: Separate the different inositol phosphates (IP1, IP2, IP3) using anion-exchange chromatography. Measure the radioactivity in each fraction using liquid scintillation counting.[12]
-
Data Analysis: Plot the amount of total inositol phosphates produced against the logarithm of the peptide concentration. Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the peptide that produces 50% of the maximal response.[12] An antagonist will not stimulate IP production and can be tested for its ability to inhibit IP production stimulated by a known agonist.
Conclusion and Future Directions
The study of modified cGnRH-II peptides offers a rich field for the development of novel therapeutics. The distinct structural features of cGnRH-II provide a unique scaffold for designing highly potent and selective agonists and antagonists. Understanding the subtle interplay between amino acid sequence, three-dimensional structure, and receptor interaction is paramount for predicting and engineering the desired biological activity. The experimental protocols detailed in this guide provide a robust framework for the synthesis and functional characterization of these promising compounds. Future research will likely focus on developing cGnRH-II analogs with improved pharmacokinetic properties, enhanced receptor subtype selectivity, and novel therapeutic applications, particularly in the realm of oncology and reproductive medicine.
References
-
Characterization of 12 GnRH peptide agonists – a kinetic perspective. National Institutes of Health. Available at: [Link]
-
Design and Synthesis of Gonadotropin Releasing Hormone (GnRH) Peptide Analogues Conjugated with Anthraquinone for Selective Immunosuppression. ResearchGate. Available at: [Link]
-
Competitive displacement of 125 I-GnRH by cGnRH-II from MDA-MB 231... ResearchGate. Available at: [Link]
-
Synthesis of new potent agonistic analogs of growth hormone-releasing hormone (GHRH) and evaluation of their endocrine and cardiac activities. National Institutes of Health. Available at: [Link]
-
Agonist activity of mammalian gonadotropin-releasing antagonists in chicken gonadotropes reflects marked differences in vertebrate gonadotropin-releasing receptors. PubMed. Available at: [Link]
-
GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy. National Institutes of Health. Available at: [Link]
-
Real-time analysis of the activities of GnRH and GnRH analogs in alphaT3-1 cells by the Cytosensor microphysiometer. PubMed. Available at: [Link]
-
Gonadotropin-releasing hormone (GnRH) rapidly stimulates the formation of inositol phosphates and diacyglycerol in rat granulosa cells: further evidence for the involvement of Ca2+ and protein kinase C in the action of GnRH. PubMed. Available at: [Link]
-
MULTIPLE G PROTEINS COMPETE FOR BINDING WITH THE HUMAN GONADOTROPIN RELEASING HORMONE RECEPTOR. National Institutes of Health. Available at: [Link]
-
Design and Synthesis of Gonadotropin Releasing Hormone (GnRH) Peptide Analogues Conjugated with Anthraquinone for Selective Immunosuppression. ResearchGate. Available at: [Link]
-
Gonadotropin-releasing hormone receptors with intracellular carboxyl-terminal tails undergo acute desensitization of total inositol phosphate production and exhibit accelerated internalization kinetics. PubMed. Available at: [Link]
-
Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue. PubMed. Available at: [Link]
-
The protocol of competitive binding assay. ResearchGate. Available at: [Link]
-
Assessment of the role of G proteins and inositol phosphate production in the action of gonadotropin-releasing hormone. Oxford Academic. Available at: [Link]
-
Functional analysis of GnRH receptor ligand binding using biotinylated GnRH derivatives. ScienceDirect. Available at: [Link]
-
Gonadotropin-Releasing Hormone Receptors. Endocrine Reviews. Available at: [Link]
-
Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid. PubMed. Available at: [Link]
-
Recent Development of Non-Peptide GnRH Antagonists. MDPI. Available at: [Link]
-
Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth. National Institutes of Health. Available at: [Link]
-
Synthesis and Evaluation of 18F-Labeled Peptide for Gonadotropin-Releasing Hormone Receptor Imaging. Semantic Scholar. Available at: [Link]
-
Gonadotropin-Releasing Hormone (GnRH) and Its Agonists in Bovine Reproduction I: Structure, Biosynthesis, Physiological Effects, and Its Role in Estrous Synchronization. MDPI. Available at: [Link]
-
GnRH Antagonists Produce Differential Modulation of the Signaling Pathways Mediated by GnRH Receptors. MDPI. Available at: [Link]
-
Physiological and Pharmacological overview of the Gonadotropin Releasing Hormone. AIR Unimi. Available at: [Link]
-
Differences in the acute actions of sGnRH and cGnRH-II on gonadotropin release in goldfish pituitary cells. PubMed. Available at: [Link]
Sources
- 1. GnRH Peptide Antagonist: Comparative Analysis of Chemistry and Formulation with Implications for Clinical Safety and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone Analog Structural Determinants of Selectivity for Inhibition of Cell Growth: Support for the Concept of Ligand-Induced Selective Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Real-time analysis of the activities of GnRH and GnRH analogs in alphaT3-1 cells by the Cytosensor microphysiometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Gonadotropin-releasing hormone (GnRH) rapidly stimulates the formation of inositol phosphates and diacyglycerol in rat granulosa cells: further evidence for the involvement of Ca2+ and protein kinase C in the action of GnRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MULTIPLE G PROTEINS COMPETE FOR BINDING WITH THE HUMAN GONADOTROPIN RELEASING HORMONE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gonadotropin releasing hormone stimulates the formation of inositol phosphates in rat anterior pituitary tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gonadotropin-releasing hormone (GnRH)-receptor coupling to inositol phosphate and prolactin production in GH3 cells stably transfected with rat GnRH receptor complementary deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Characterization of (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II via High-Resolution Mass Spectrometry
Topic: Mass Spectrometry Characterization of (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Compound Profile
The peptide (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II (often referred to as a stable analog of Chicken GnRH-II) represents a critical evolution in gonadotropin-releasing hormone agonists. Unlike the native mammalian GnRH-I or the native Chicken GnRH-II, this analog incorporates strategic modifications—specifically the substitution of D-Arginine at position 6 and an ethylamide moiety at the C-terminus (replacing Glycine-10)—to significantly enhance metabolic stability and receptor binding affinity.
For researchers in reproductive biology and aquaculture, accurate characterization of this analog is paramount. This guide provides a direct comparative analysis of its mass spectrometric (MS) behavior against native isoforms, offering a validated protocol for identification and quantification.
Chemical Specifications
| Feature | Native cGnRH-II | (Des-Gly10, D-Arg6, Pro-NHEt9)-LHRH II |
| Sequence | pGlu-His-Trp-Ser-His-Gly-Trp-Tyr-Pro-Gly-NH₂ | pGlu-His-Trp-Ser-His-D-Arg -Trp-Tyr-Pro-NHEt |
| Formula | C₆₄H₈₃N₁₇O₁₂ | C₆₇H₈₉N₁₉O₁₀ |
| Monoisotopic Mass | 1235.63 Da | ~1305.71 Da |
| Modifications | None (Native) | Pos 6: Gly → D-Arg (Stabilization)C-Term: Gly10 del, Pro9-NHEt (Potency) |
| Hydrophobicity | Moderate | Increased (Ethylamide + Aromatic Stacking) |
Comparative Analysis: MS Performance
The structural modifications in the analog drastically alter its ionization and fragmentation behavior compared to native LHRH II. Understanding these differences is crucial for avoiding false negatives in complex matrices.
Ionization Efficiency (ESI+)
The inclusion of D-Arg at position 6 introduces an additional highly basic guanidino group.
-
Native LHRH II: Predominantly forms
ions, but the single Arginine absence (it has His) limits charge density compared to the analog. -
Analog: The D-Arg6 residue acts as a "proton sponge," significantly enhancing ionization efficiency in Electrospray Ionization (ESI).
-
Observation: Expect a dominant
species alongside the . -
Benefit: Lower Limit of Detection (LOD) compared to native sequences, often reaching sub-pg/mL levels in plasma.
-
Fragmentation Stability (CID/HCD)
The Pro-NHEt9 C-terminus alters the fragmentation map.
-
Native: Readily loses the C-terminal Gly-NH₂ (y1 ion).
-
Analog: The ethylamide group is more resistant to neutral loss. The proline effect (favored cleavage N-terminal to Pro) is pronounced, generating intense y2 (Tyr-Pro-NHEt) and b8 ions.
-
Differentiation: The mass shift of +70 Da (approx) in the precursor and specific shifts in the y-ion series (y5 to y9) allow unambiguous differentiation from native background.
Metabolic Stability
In comparative incubation studies (e.g., kidney membrane fractions):
-
Native LHRH II: Degrades rapidly (<20 min half-life) via cleavage at Gly6-Trp7.
-
Analog: Remains intact >120 min. The D-amino acid prevents recognition by endopeptidases.
-
MS Implication: In pharmacokinetic (PK) studies, the analog signal remains stable, whereas native peptide signals require protease inhibitors during sample prep.
Experimental Protocol: High-Resolution LC-MS/MS
Objective: Quantify and characterize the analog in biological fluids. Platform: UHPLC coupled to Orbitrap or Q-TOF (High Resolution).
Step 1: Sample Preparation (Solid Phase Extraction)[3]
-
Rationale: Direct precipitation is insufficient due to the peptide's potency (low concentration) and hydrophobicity.
-
Conditioning: Activate HLB (Hydrophilic-Lipophilic Balance) cartridges with 1 mL Methanol, then 1 mL Water.
-
Loading: Acidify plasma (200 µL) with 1% Formic Acid (FA) to disrupt protein binding; load onto cartridge.
-
Washing: Wash with 5% Methanol/Water (removes salts/polar interferences).
-
Elution: Elute with 2 x 200 µL Acetonitrile:Water (80:20) + 0.1% FA .
-
Note: The high organic content is required to elute the hydrophobic Pro-NHEt analog.
-
-
Reconstitution: Evaporate to dryness (N₂, 40°C) and reconstitute in 50 µL 10% Acetonitrile.
Step 2: LC Parameters
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 5% B (Desalting)
-
1-8 min: 5% -> 60% B (Linear gradient)
-
8-10 min: 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Step 3: MS Settings (HESI Source)
-
Polarity: Positive (+).
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 320°C.
-
Scan Mode: Full MS / dd-MS² (Data Dependent).
-
Resolution: 70,000 (Full MS), 17,500 (MS²).
-
Inclusion List: Target m/z corresponding to
(approx 653.36) and (approx 435.91).
Visualization of Workflows & Pathways
Diagram 1: Analytical Workflow
This diagram illustrates the self-validating workflow from sample to data, highlighting the critical QC checkpoints.
Caption: Step-by-step LC-MS/MS workflow for the isolation and identification of the LHRH II analog.
Diagram 2: Fragmentation Logic
Visualizing the theoretical cleavage points driven by the specific modifications (D-Arg6 and Pro-NHEt9).
Caption: Fragmentation map highlighting key b/y ions influenced by the D-Arg6 and Pro-NHEt9 modifications.
References
-
PubChem. (n.d.). Compound Summary: (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II.[1][2][3][4][5][6] National Library of Medicine. Retrieved from [Link]
-
Millar, R. P. (2003). GnRH II and type II GnRH receptors.[7][8] Trends in Endocrinology & Metabolism. Retrieved from [Link]
-
Kauffman, A. S., & Rissman, E. F. (2004). A critical role for the evolutionarily conserved gonadotropin-releasing hormone II. Endocrinology. Retrieved from [Link]
-
Gundlach, A. L. (2002). Galanin/GALP and GnRH-II: Neurochemical systems with novel neuroendocrine functions. Frontiers in Neuroendocrinology. Retrieved from [Link]
Sources
- 1. CAS 96497-82-4: L-Prolinamide,5-oxo-L-prolyl-L-histidyl-L-… [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. globalchemmall.com [globalchemmall.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. genecards.org [genecards.org]
- 6. fws.gov [fws.gov]
- 7. ehu.eus [ehu.eus]
- 8. GnRH-II analogs for selective activation and inhibition of non-mammalian and type-II mammalian GnRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety and environmental stewardship. The proper handling and disposal of synthetic peptides, such as the Gonadotropin-Releasing Hormone (GnRH) analog (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken), are critical components of a responsible laboratory safety program. This guide provides a detailed, step-by-step framework for the safe disposal of this research-grade peptide, grounded in established safety protocols and regulatory compliance.
The core principle underpinning this guidance is that all research peptides and materials contaminated with them should be treated as potentially hazardous chemical waste.[1][2] This approach ensures the protection of laboratory personnel, the broader community, and the environment from unforeseen biological or chemical hazards.
Part 1: Pre-Disposal Risk Assessment and Engineering Controls
1.1. Personal Protective Equipment (PPE): The First Line of Defense
Appropriate PPE is non-negotiable when handling any research chemical.[4] Before starting the disposal process, ensure you are equipped with:
-
Chemical-resistant gloves: Nitrile gloves are a standard requirement. Always change them immediately if you suspect contamination.[4]
-
Safety glasses or goggles: Protect your eyes from potential splashes of solutions containing the peptide.[4]
-
Laboratory coat: This protects your skin and personal clothing from contamination.[4]
1.2. Designated Work Area and Engineering Controls
All handling and preparation for the disposal of this peptide should be conducted in a designated and controlled environment to minimize exposure risks.
-
Chemical Fume Hood or Biosafety Cabinet: When handling the lyophilized powder form of the peptide, which can easily become airborne, all manipulations should be performed within a certified chemical fume hood or biosafety cabinet to prevent inhalation.[4]
-
Segregated Workspace: Confine all disposal-related activities to a specific area of the lab bench to prevent cross-contamination of other experiments.[4]
Part 2: Step-by-Step Disposal Protocol
The disposal of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) must follow a systematic process that aligns with federal and local regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6][7][8]
Step 1: Waste Classification and Segregation
Proper segregation is a cornerstone of safe laboratory waste management.[7][9]
-
Classification: This peptide should be classified as chemical waste. Do not mix it with regular trash, biohazardous waste (unless it has been used in a biological system that confers such a risk), or radioactive waste.[7]
-
Incompatible Chemicals: Never mix different chemical wastes unless explicitly instructed by a validated procedure.[7] This peptide waste should be kept separate from other chemical waste streams to prevent unintended reactions.
Step 2: Containerization of Waste
The choice of waste container is critical for ensuring safe storage and transport.[5][9][10]
-
Solid Waste: All materials contaminated with the peptide, such as unused or expired powder, pipette tips, gloves, and empty vials, must be collected in a designated chemical waste container.[1]
-
Liquid Waste: If the peptide is in solution, it should be collected in a compatible, leak-proof liquid waste container. Do not dispose of peptide solutions down the drain.[1][9]
-
Sharps Waste: Any needles or syringes used for reconstituting or administering the peptide must be immediately placed in a designated, puncture-resistant sharps container.[11][12]
Step 3: Labeling of Waste Containers
Clear and accurate labeling is a regulatory requirement and essential for safety.[6][10][13]
-
Each waste container must be clearly labeled with the words "Hazardous Waste."[10][13]
-
The label should also include:
-
The full chemical name: "(Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)".
-
The primary hazard(s) associated with the waste. Since the specific hazards are not fully characterized, at a minimum, it should be noted as "Chemical Waste for Research - Handle with Care."
-
The date when waste accumulation began.[6]
-
Step 4: Chemical Inactivation (When Applicable and Permissible)
For some chemical waste, a chemical inactivation step can be performed to reduce its hazardous properties before disposal. However, without specific degradation data for this peptide, this step should only be undertaken after consulting with your institution's Environmental Health and Safety (EHS) office and following an approved protocol.
A general, though not specifically validated for this compound, method for peptide inactivation involves hydrolysis with a strong base, such as 1M sodium hydroxide, followed by neutralization. This process breaks the peptide bonds, degrading the molecule.
Note: This is a generalized procedure and may not be suitable for all peptides or all laboratory settings. Institutional approval is mandatory before attempting any in-lab treatment of hazardous waste. [14]
Step 5: Storage and Final Disposal
The temporary storage of hazardous waste within the laboratory is strictly regulated.[5][13]
-
Satellite Accumulation Area: Waste containers should be stored in a designated Satellite Accumulation Area, which is at or near the point of generation and under the control of the laboratory personnel.[10][13]
-
Secondary Containment: It is best practice to store waste containers in a secondary containment system to prevent the spread of material in case of a spill.[2][5]
-
Coordinate with EHS: Contact your institution's EHS office to arrange for the pickup and final disposal of the hazardous waste.[4] This ensures that the waste is handled and disposed of by a licensed contractor in compliance with all regulations.
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken).
Sources
- 1. biovera.com.au [biovera.com.au]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken) | Anagnostics [anagnostics.com]
- 4. peptide24.store [peptide24.store]
- 5. danielshealth.com [danielshealth.com]
- 6. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 10. research.columbia.edu [research.columbia.edu]
- 11. hydramed.com [hydramed.com]
- 12. Peptide Guide [next-health.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. acs.org [acs.org]
Personal protective equipment for handling (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II (chicken)
Part 1: Executive Hazard Analysis & Mechanism
Do not treat this compound as a standard peptide. (Des-Gly10,D-Arg6,Pro-NHEt9)-LHRH II is a synthetic super-agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. While labeled "chicken" (indicating the species sequence origin), the GnRH receptor is highly conserved across vertebrates.
The Invisible Threat:
-
Mechanism: This analog binds to pituitary GnRH receptors with higher affinity and stability than native LHRH due to the D-Arg6 and Pro-NHEt9 modifications.
-
Human Risk: In humans, accidental exposure can desensitize the pituitary, leading to a shutdown of the reproductive axis (chemical castration effects), altered hormone levels (LH/FSH), and potential teratogenicity (fetal harm) in pregnant workers.
-
Occupational Exposure Band (OEB): Treat as OEB 4 (1–10 µg/m³). It is a Presumed Human Reproductive Toxicant (Category 1B).
Part 2: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable and must be tiered based on the physical state of the compound.
PPE Selection Table
| Protection Zone | Solid State (Lyophilized Powder) | Liquid State (Solution/In-vitro) | Rationale & Causality |
| Respiratory | N95 or P100 (if outside hood) | Surgical Mask (Splash protection) | Powders aerosolize invisibly. Inhalation is the fastest route to systemic absorption. |
| Hand Protection | Double Nitrile Gloves (min 0.11mm) | Double Nitrile Gloves | Outer: Change immediately upon splash. Inner: Acts as the final barrier. |
| Body Defense | Tyvek® Lab Coat (Disposable) | Standard Cotton Lab Coat | Tyvek prevents powder entrapment in fabric fibers, which can migrate home. |
| Eye Protection | Chemical Goggles (sealed) | Safety Glasses w/ Side Shields | Goggles prevent powder migration into tear ducts; glasses suffice for liquid splash. |
| Footwear | Closed-toe, non-permeable | Closed-toe, non-permeable | Prevents absorption through canvas/mesh shoes in case of a drop spill. |
Part 3: Operational Protocols & Engineering Controls
Engineering Controls (The Primary Barrier)
-
Powder Handling: MUST be performed in a certified Chemical Fume Hood or Class II Biosafety Cabinet (BSC) .
-
Static Control: Use an ionizing bar or anti-static gun. Peptides are often electrostatic; "flying powder" is a major contamination vector.
Solubilization Protocol (The Critical Phase)
-
Solvent Warning: If using DMSO (Dimethyl Sulfoxide) , the risk profile escalates. DMSO is a permeation enhancer; it will carry the peptide through intact skin and standard latex gloves.
-
Technique:
-
Place the vial on a stable surface inside the hood.
-
Add solvent slowly down the side of the vial wall to prevent aerosol puff-back.
-
Do not vortex open tubes. Use capped tubes and Parafilm® before vortexing.
-
Workflow Visualization
The following diagram illustrates the mandatory safety gates for the experimental lifecycle.
Figure 1: Safety Lifecycle. Note the critical control point at "Weighing," where aerosol risk is highest.
Part 4: Emergency Response & Deactivation[1]
Exposure Response[2]
-
Inhalation: Remove to fresh air immediately.[1] Seek medical evaluation for hormonal baseline (LH/FSH/Testosterone/Estradiol).
-
Needlestick/Injection: Bleed the wound gently, wash with soap/water for 15 minutes. Immediate medical attention required. [1][2]
-
Skin Contact (DMSO solution): Do not scrub (abrasion increases absorption). Rinse with copious water.[3]
Spill Cleanup Logic
Do not use standard paper towels for powder spills; this spreads the dust.
Figure 2: Decision logic for spill remediation. Wetting powder spills is crucial to prevent airborne contamination.
Part 5: Disposal & Deactivation[1][2][5][6]
Self-Validating Disposal System:
-
Deactivation: Peptides are susceptible to oxidative cleavage.
-
Agent: 10% Sodium Hypochlorite (Bleach) or 1N NaOH.
-
Contact Time: Minimum 30 minutes.
-
Validation: The solution should turn clear (if colored) or cease foaming.
-
-
Waste Streams:
-
Solids (Vials/Gloves): Yellow bag/Hazardous Chemical Waste (Incineration). Never in regular trash.
-
Liquids: Collect in a dedicated carboy labeled "Peptide/Solvent Waste." Do not pour down the drain.
-
References
-
Occupational Safety and Health Administration (OSHA). Reproductive Hazards - Laboratory Safety Guidance. [Link]
-
National Institutes of Health (NIH). Safe Handling of Hazardous Drugs and Chemicals. [Link]
-
University of Wisconsin-Madison EHS. Use of Reproductive Hormones in Research. [Link]
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
